Senegalin
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPFLIPALTSLISSL |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Primary Structure of Senegalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary structure of Senegalin, a bioactive peptide isolated from the skin secretions of the African running frog, Kassina senegalensis. This document outlines its amino acid sequence, the absence of disulfide bridges, and the experimental methodologies employed for its characterization. Furthermore, it delves into the functional implications of its structure by examining a closely related peptide, this compound-2, and its interaction with a key signaling pathway.
Primary Structure of this compound Peptides
This compound and the subsequently discovered this compound-2 are linear hexadecapeptides, meaning they are composed of 16 amino acids in a straight chain. A key feature of their primary structure is the absence of cysteine residues, which definitively indicates that they do not form intramolecular disulfide bonds. The stability of these peptides is therefore maintained by their primary amino acid sequence and subsequent secondary and tertiary folding.
The amino acid sequences of this compound and this compound-2 have been determined through a combination of molecular cloning and tandem mass spectrometry[1][2][3]. The sequences are presented below in both three-letter and one-letter codes.
Table 1: Amino Acid Sequence of this compound Peptides
| Peptide | One-Letter Code | Three-Letter Code | C-Terminal Modification |
| This compound | FLPFLIPALTSLISSL | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Ala-Leu-Thr-Ser-Leu-Ile-Ser-Ser-Leu | - |
| This compound-2 | FLPFLIPVISSLISSL | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Val-Ile-Ser-Ser-Leu-Ile-Ser-Ser-Leu | Amidation (-NH2) |
The primary structural difference between this compound and this compound-2 lies in the substitution of two amino acids at positions 8 and 9 (Alanine and Leucine in this compound are replaced by Valine and Isoleucine in this compound-2) and the C-terminal amidation of this compound-2. This amidation is a common post-translational modification in bioactive peptides that can enhance stability and activity.
Physicochemical Properties
The primary sequence dictates the fundamental physicochemical properties of the peptides, which are crucial for their biological function and potential as therapeutic agents.
Table 2: Physicochemical Properties of this compound Peptides
| Property | This compound | This compound-2 |
| Molecular Formula | C84H141N17O19 | C84H143N19O18 |
| Molecular Weight | 1693.1 g/mol | 1707.2 g/mol |
| Theoretical pI | 5.56 | 5.56 |
| Grand average of hydropathicity (GRAVY) | 1.656 | 1.831 |
Experimental Protocols for Primary Structure Determination
The determination of the primary structure of this compound peptides involved a multi-step process, beginning with the acquisition of the biological material and culminating in sequence analysis.
Acquisition of Frog Skin Secretion
Skin secretions from Kassina senegalensis were obtained by gentle electrical stimulation, a non-harmful method that induces the release of defensive peptides. The secretions were then collected, lyophilized, and stored at -20°C to preserve the integrity of the peptides for subsequent analysis[2].
Isolation and Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The lyophilized skin secretion was reconstituted in a suitable solvent, typically 0.05% (v/v) trifluoroacetic acid (TFA) in water, and clarified by centrifugation. The supernatant was then subjected to RP-HPLC for the separation and purification of the constituent peptides.
-
System: A standard RP-HPLC system equipped with a C18 column was used.
-
Mobile Phase A: 0.05% (v/v) TFA in water.
-
Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B from 0% to 100% over a specified period (e.g., 240 minutes) was employed to elute the peptides based on their hydrophobicity.
-
Detection: The elution profile was monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions were collected at regular intervals (e.g., every minute) for subsequent analysis.
The workflow for the isolation and purification of this compound peptides is illustrated in the following diagram.
References
- 1. This compound: a novel antimicrobial/myotropic hexadecapeptide from the skin secretion of the African running frog, Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Isolation of Senegalin from Kassina senegalensis: A Technical Guide
Abstract
The skin secretions of amphibians are a rich reservoir of bioactive peptides with diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Senegalin, a novel hexadecapeptide from the African running frog, Kassina senegalensis. Detailed experimental protocols for the procurement of skin secretions, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and structural elucidation through mass spectrometry and molecular cloning are presented. Furthermore, this document summarizes the biological activities of this compound and its analog, this compound-2, including their antimicrobial and myotropic effects, supported by quantitative data. Visual diagrams of the experimental workflows are included to facilitate a deeper understanding of the methodologies employed. This guide is intended to serve as a valuable resource for researchers in the fields of natural product discovery, peptide pharmacology, and drug development.
Introduction
Amphibian skin is a well-established source of a vast array of bioactive peptides, many of which play a crucial role in the animal's innate immune defense. These peptides often exhibit potent antimicrobial, myotropic, and neurotropic activities, making them attractive candidates for the development of novel therapeutic agents. The African running frog, Kassina senegalensis, has been identified as a source of unique bioactive peptides, including the this compound family of hexadecapeptides. This guide details the scientific journey of identifying and isolating this compound and its related peptide, this compound-2, from the skin secretions of this amphibian.
Peptide Discovery and Characterization
Amino Acid Sequence and Physicochemical Properties
This compound and this compound-2 are both hexadecapeptide amides, differing by a few amino acid substitutions. Their primary structures were determined through a combination of mass spectrometry and Edman degradation.
| Peptide | Amino Acid Sequence | Molecular Mass (Da) |
| This compound | FLPFLIPALTSLISSL-NH₂ | 1726.2 |
| This compound-2 | FLPFLIPVISSLISSL-NH₂ | Not explicitly stated |
Table 1: Amino Acid Sequence and Molecular Mass of this compound and this compound-2.
Biological Activities
Both this compound and this compound-2 have demonstrated dual biological activities, exhibiting both antimicrobial and myotropic effects.
The antimicrobial efficacy of these peptides was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Peptide | Staphylococcus aureus (MIC) | Candida albicans (MIC) | Methicillin-resistant S. aureus (MRSA) (MIC) |
| This compound | 50 µM[1] | 150 µM[1] | Not Reported |
| This compound-2 | 2 µM[2][3] | Not Reported | 2 µM[2][3] |
Table 2: Antimicrobial Activity of this compound and this compound-2.
The myotropic effects of the peptides were assessed on isolated smooth muscle preparations, with the half-maximal effective concentration (EC₅₀) being determined.
| Peptide | Rat Urinary Bladder (EC₅₀) | Rat Tail Artery (EC₅₀) | Rat Ileum Smooth Muscle (EC₅₀) |
| This compound | 2.9 nM (contraction)[1] | 37.7 nM (relaxation)[1] | Not Reported |
| This compound-2 | 17.94 nM (relaxation)[2][3] | Not Reported | 135 nM (relaxation)[2][3] |
Table 3: Myotropic Activity of this compound and this compound-2.
The toxicity of the peptides to erythrocytes was evaluated through hemolysis assays. This compound was found to be non-hemolytic at concentrations up to and including 150 µM.[1] this compound-2 also exhibited low hemolytic activity.[2][3]
Experimental Protocols
Acquisition of Skin Secretion
-
Specimens of Kassina senegalensis are subjected to mild electrical stimulation on the dorsal skin surface to induce the release of defensive skin secretions from the granular glands.
-
The secreted material is carefully collected by rinsing the skin with deionized water into a chilled container.
-
The collected secretion is then lyophilized (freeze-dried) to remove water and stored at -20°C until further processing.
Peptide Isolation and Purification
The lyophilized skin secretion is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation and purification of its constituent peptides.
-
Sample Preparation: A known quantity (e.g., 5 mg) of the lyophilized secretion is dissolved in 0.05% (v/v) trifluoroacetic acid (TFA) in water.[2]
-
Centrifugation: The dissolved sample is centrifuged to pellet any insoluble material.
-
RP-HPLC: The supernatant is injected into an RP-HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.05% (v/v) TFA in water.
-
Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B is run over a specified period (e.g., 240 minutes) to elute the bound peptides.
-
Detection: The eluting peptides are monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions are collected at regular intervals (e.g., every minute) for subsequent analysis.
-
Structural Characterization
The molecular mass and amino acid sequence of the purified peptides are determined using mass spectrometry.
-
Mass Determination: An aliquot of each purified fraction is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular mass of the constituent peptides.
-
Sequence Analysis: Peptides of interest are subjected to tandem mass spectrometry (MS/MS) for fragmentation and subsequent determination of the amino acid sequence.
To confirm the amino acid sequence and understand the biosynthetic pathway, the cDNA encoding the this compound precursor is cloned.
-
mRNA Isolation: Total RNA is extracted from the lyophilized skin secretion, and poly(A)+ mRNA is isolated using a kit (e.g., Dynabeads® mRNA Direct™ Kit).
-
cDNA Synthesis: The isolated mRNA is used as a template to synthesize first-strand cDNA using a 3'-RACE (Rapid Amplification of cDNA Ends) primer.
-
RACE-PCR: The cDNA is then used as a template for PCR using a nested universal primer and a sense primer designed from a conserved region of amphibian peptide precursors. This amplifies the 3' end of the cDNA.
-
Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector and sequenced to deduce the full nucleotide and corresponding amino acid sequence of the this compound precursor.
Bioactivity Assays
-
Bacterial Strains: The peptide is tested against a panel of microorganisms, including Gram-positive bacteria (S. aureus, MRSA) and fungi (C. albicans).
-
Microdilution Method: A serial dilution of the peptide is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that visibly inhibits the growth of the microorganism.
-
Tissue Preparation: Smooth muscle tissues (e.g., rat urinary bladder, tail artery, ileum) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with an appropriate gas mixture.
-
Dose-Response Curve: The peptide is added to the organ bath in a cumulative, dose-dependent manner.
-
Measurement of Contraction/Relaxation: Changes in muscle tension (contraction or relaxation) are recorded using an isometric force transducer.
-
EC₅₀ Calculation: The EC₅₀ value is calculated from the resulting dose-response curve.
-
Erythrocyte Preparation: A suspension of red blood cells (e.g., from horse blood) is prepared and washed.
-
Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptide.
-
Centrifugation: After incubation, the samples are centrifuged to pellet intact erythrocytes.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant, indicative of cell lysis, is measured spectrophotometrically at a specific wavelength.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.
Conclusion
This compound and this compound-2, isolated from the skin secretions of Kassina senegalensis, represent a class of bioactive peptides with potential therapeutic applications. Their dual antimicrobial and myotropic activities make them interesting candidates for further investigation. The detailed methodologies provided in this guide offer a framework for the discovery, isolation, and characterization of novel bioactive peptides from natural sources. Further research into the structure-activity relationships and mechanisms of action of the this compound peptides could pave the way for the development of new drugs to combat infectious diseases and manage smooth muscle disorders.
References
The Senegalin Peptide Family: A Technical Guide to Natural Variants, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The skin secretions of amphibians are a rich source of bioactive peptides with diverse pharmacological properties. Among these, the Senegalin peptide family, first identified in the African running frog Kassina senegalensis, has emerged as a group of molecules with significant potential for therapeutic development. These peptides, typically 15-16 amino acids in length, exhibit a range of biological activities, most notably antimicrobial and myotropic (muscle-acting) effects. This technical guide provides a comprehensive overview of the this compound peptide family and its known natural variants. It details their primary structures, summarizes their biological activities with quantitative data, and provides in-depth experimental protocols for their isolation, characterization, and functional analysis. Furthermore, this guide illustrates the proposed signaling pathway for their myotropic activity and outlines the general workflow for their discovery and characterization.
Introduction to the this compound Peptide Family
Peptides belonging to the this compound family are characterized by their unique primary structures and dual biological activities. The archetypal member, this compound, was the first to be isolated and characterized from the skin secretions of Kassina senegalensis.[1] Subsequently, other natural variants have been discovered, expanding the family and highlighting the diversity of these peptides. These peptides are synthesized as larger precursor proteins, which are then proteolytically processed to release the mature, active peptide.[1]
The primary interest in the this compound family lies in their potent biological effects. They have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also exert significant effects on smooth muscle tissue, causing either contraction or relaxation depending on the specific peptide and the muscle type.[1][2] This dual functionality makes them attractive candidates for the development of novel therapeutics, such as new classes of antibiotics or drugs for managing conditions related to smooth muscle dysfunction.
Natural Variants of the this compound Peptide Family
To date, several natural peptides have been isolated from the skin secretions of Kassina senegalensis, expanding what can be considered the broader this compound and related peptide families. The primary structures of these peptides are detailed below.
| Peptide Name | Amino Acid Sequence | Molecular Weight (Da) |
| This compound | FLPFLIPALTSLISSL-NH2 | Not explicitly stated |
| This compound-2 | FLPFLIPVISSLISSL-NH2 | Not explicitly stated |
| Kassorin-S | FLGGILNTITGLL-NH2 | 1329.8 |
| Kassinakinin S | Not explicitly stated | Not explicitly stated |
| Kassinatuerin-3 | Not explicitly stated | Not explicitly stated |
| Kassporin-KS1 | Not explicitly stated | 1641.472 |
Table 1: Primary structure and molecular weight of known peptides from the this compound family and other peptides isolated from Kassina senegalensis.
Biological Activities and Quantitative Data
The peptides of the this compound family and their relatives from Kassina senegalensis exhibit a range of biological activities, with quantitative data available for their antimicrobial and myotropic effects.
Antimicrobial Activity
Several peptides have been tested for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is a key measure of their potency.
| Peptide | Microorganism | MIC (µM) |
| This compound | Staphylococcus aureus | 50 |
| Candida albicans | 150 | |
| This compound-2 | Staphylococcus aureus | 2 |
| MRSA | 2 | |
| Kassorin-S | Staphylococcus aureus | Active |
Table 2: Antimicrobial activity of this compound family peptides and Kassorin-S.[1][2][3]
Myotropic Activity
The myotropic effects of these peptides have been characterized by measuring their ability to induce contraction or relaxation of smooth muscle tissues, with the half-maximal effective concentration (EC50) indicating their potency.
| Peptide | Tissue | Effect | EC50 (nM) |
| This compound | Rat urinary bladder | Contraction | 2.9 |
| Rat tail artery | Relaxation | 37.7 | |
| This compound-2 | Rat bladder smooth muscle | Relaxation | 17.94 |
| Rat ileum smooth muscle | Relaxation | 135 | |
| Kassorin-M * | Guinea pig urinary bladder | Contraction | 4.66 |
Note: Kassorin-M was isolated from Kassina maculata, a related frog species, and is included for comparative purposes.[3]
Table 3: Myotropic activity of this compound peptides and a related Kassorin.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery, characterization, and functional analysis of the this compound peptide family.
Peptide Isolation and Purification
Objective: To isolate and purify peptides from the skin secretions of Kassina senegalensis.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Preparation of Skin Secretions:
-
Skin secretions are obtained from Kassina senegalensis specimens. A mild electrical stimulation is often used to induce secretion.
-
The secretions are collected by rinsing the dorsal skin with deionized water into a chilled container.
-
The collected solution is then lyophilized (freeze-dried) to obtain a dry powder, which can be stored at -20°C.
-
-
Solubilization:
-
A known amount of the lyophilized secretion (e.g., 5 mg) is dissolved in a suitable starting buffer for RP-HPLC. A common buffer is 0.05% (v/v) trifluoroacetic acid (TFA) in water.
-
The solution is centrifuged to pellet any insoluble material, and the supernatant is collected for analysis.
-
-
RP-HPLC Separation:
-
The supernatant is injected into an RP-HPLC system equipped with a C18 column.
-
A linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both containing a low concentration of an ion-pairing agent like TFA (e.g., 0.05%), is used to elute the peptides. A typical gradient might be from 0% to 80% acetonitrile (B52724) over 240 minutes.
-
The elution is monitored by UV absorbance at 214 nm, which is characteristic of the peptide bond.
-
Fractions are collected at regular intervals (e.g., every minute).
-
-
Further Purification:
-
Fractions containing peaks of interest may require further rounds of purification using different gradient conditions or a different type of RP-HPLC column to achieve homogeneity.
-
Structural Characterization
Objective: To determine the primary structure (amino acid sequence) of the purified peptides.
Methodology: Mass Spectrometry and Edman Degradation
-
Mass Spectrometry (MS):
-
The molecular mass of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
-
To determine the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions (b- and y-ions) are used to deduce the sequence.
-
-
Edman Degradation:
-
This classical method can be used to sequentially determine the amino acid residues from the N-terminus of the peptide. It can be used to confirm the sequence obtained from MS/MS analysis.
-
Molecular Cloning of Peptide Precursors
Objective: To determine the full precursor protein sequence from which the mature peptide is derived.
Methodology: "Shotgun" Cloning
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the skin of Kassina senegalensis.
-
Messenger RNA (mRNA) is isolated and used as a template to synthesize complementary DNA (cDNA) using a reverse transcriptase.
-
-
cDNA Library Construction:
-
The synthesized cDNA is ligated into a cloning vector to create a cDNA library.
-
-
PCR Amplification:
-
A degenerate sense primer is designed based on the highly conserved N-terminal signal peptide sequence of amphibian peptide precursors.
-
A 3' RACE (Rapid Amplification of cDNA Ends) primer is used to amplify the full-length cDNA transcripts.
-
The PCR products are cloned into a suitable vector for sequencing.
-
-
Sequencing and Analysis:
-
The cloned cDNAs are sequenced to obtain the nucleotide sequence.
-
The open reading frame (ORF) is identified, and the amino acid sequence of the precursor protein is deduced. This allows for the identification of the signal peptide, acidic spacer region, and the mature peptide sequence.
-
Smooth Muscle Contraction/Relaxation Assay
Objective: To quantify the myotropic activity of the purified or synthesized peptides.
Methodology: Isolated Organ Bath Assay
-
Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., rat urinary bladder, ileum, or tail artery) is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is connected to a force-displacement transducer to measure isometric contractions.
-
-
Equilibration and Viability Check:
-
The tissue is allowed to equilibrate under a resting tension for a period of time.
-
The viability of the tissue is confirmed by stimulating it with a known contracting or relaxing agent (e.g., acetylcholine (B1216132) or noradrenaline).
-
-
Peptide Administration:
-
The peptide is added to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The resulting changes in muscle tension (contraction or relaxation) are recorded.
-
-
Data Analysis:
-
The response at each peptide concentration is measured and plotted to generate a dose-response curve.
-
The EC50 value is calculated from this curve, representing the concentration of the peptide that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Myotropic Activity
The myotropic effects of this compound-2 have been linked to the modulation of potassium channels.[2] While the specific receptor and downstream signaling cascade have not been fully elucidated for the this compound family, a plausible pathway can be proposed based on the known mechanisms of other myotropic peptides that act via potassium channels.
Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
This diagram illustrates a hypothetical pathway where the this compound peptide binds to a G-protein coupled receptor (GPCR) on the surface of a smooth muscle cell. This activates an intracellular G-protein, leading to a second messenger cascade. This cascade ultimately modulates the activity of potassium channels, likely through phosphorylation or dephosphorylation by effector proteins like kinases. The resulting increase in potassium efflux leads to hyperpolarization of the cell membrane and subsequent muscle relaxation.
Experimental Workflow for Peptide Discovery and Characterization
The process of identifying and characterizing novel peptides like those in the this compound family follows a logical and systematic workflow.
Caption: General experimental workflow for the discovery of novel bioactive peptides.
This workflow begins with the collection of amphibian skin secretions, followed by purification of individual peptides using RP-HPLC. The purified peptides are then structurally characterized by mass spectrometry to determine their amino acid sequence. This sequence information is used to design probes for molecular cloning to identify the precursor protein. A synthetic version of the peptide is then produced to confirm its activity and for further detailed biological assays, such as determining its antimicrobial (MIC) and myotropic (EC50) properties.
Conclusion and Future Directions
The this compound peptide family represents a promising area of research for the development of new therapeutic agents. Their dual antimicrobial and myotropic activities, coupled with their novel structures, make them attractive lead compounds. Further research is needed to fully elucidate the structure-activity relationships within this family, to identify the specific cellular receptors and signaling pathways they modulate, and to explore their potential for therapeutic applications in preclinical and clinical studies. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to continue to explore the fascinating biology of these amphibian-derived peptides.
References
- 1. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Biological Function of Senegalin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphibian skin secretions are a rich source of novel bioactive peptides with significant therapeutic potential. Among these, Senegalin, a hexadecapeptide amide isolated from the skin secretions of the African running frog, Kassina senegalensis, has demonstrated potent dual biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound and its analogue, this compound-2, with a focus on their antimicrobial and myotropic properties. This document summarizes the available quantitative data, details the experimental protocols for functional characterization, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction
The increasing prevalence of antibiotic-resistant pathogens and the need for novel therapeutics for smooth muscle disorders have driven the exploration of natural sources for new drug leads. The skin secretions of amphibians are a well-established reservoir of diverse peptides with a wide range of pharmacological activities.[1] this compound, a 16-amino acid peptide with the primary structure FLPFLIPALTSLISSL-NH₂, was identified from the skin secretion of Kassina senegalensis.[2] Subsequent research has also characterized a related peptide, this compound-2. Both peptides exhibit significant, yet distinct, biological effects, positioning them as intriguing candidates for further investigation and drug development.
Molecular Profile and Biosynthesis
This compound is a C-terminally amidated hexadecapeptide.[2] The biosynthesis of this compound peptides follows the typical pathway for amphibian skin peptides. They are synthesized as a precursor protein, which includes a signal peptide, an acidic spacer region, and the mature peptide sequence.[3][4] The mature peptide is then cleaved from the precursor and post-translationally modified, in this case by C-terminal amidation, which is crucial for its biological activity.[5] The cDNA encoding the biosynthetic precursor of this compound-2 has been deposited in the NCBI database under accession number PQ790043.[3][6]
Table 1: Amino Acid Sequences of this compound and this compound-2
| Peptide | Amino Acid Sequence |
| This compound | FLPFLIPALTSLISSL-NH₂ |
| This compound-2 | [Sequence not explicitly stated in provided results] |
Biological Functions and Quantitative Data
This compound and its analogue exhibit two primary biological functions: antimicrobial activity and myotropic (smooth muscle-modulating) activity.
Antimicrobial Activity
Both this compound and this compound-2 have demonstrated efficacy against Gram-positive bacteria.[2][3] Their mechanism of action is likely through the disruption of the bacterial cell membrane, a common mechanism for many amphibian antimicrobial peptides.[1][7]
Table 2: Antimicrobial Activity of this compound and this compound-2
| Peptide | Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | 50 µM[1] |
| This compound | Candida albicans | 150 µM[2] |
| This compound-2 | Staphylococcus aureus | 2 µM[3] |
| This compound-2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µM[3] |
Myotropic Activity
This compound and this compound-2 have pronounced but opposing effects on smooth muscle tissue.[2][3] this compound induces a dose-dependent contraction of rat urinary bladder smooth muscle and relaxation of rat tail artery smooth muscle.[2] In contrast, this compound-2 causes relaxation of both rat bladder and ileum smooth muscles.[3] This myotropic activity is believed to be mediated through the modulation of potassium channels.[3]
Table 3: Myotropic Activity of this compound and this compound-2
| Peptide | Tissue | Effect | EC₅₀ |
| This compound | Rat urinary bladder smooth muscle | Contraction | 2.9 nM[2] |
| This compound | Rat tail artery smooth muscle | Relaxation | 37.7 nM[2] |
| This compound-2 | Rat bladder smooth muscle | Relaxation | 17.94 nM[3] |
| This compound-2 | Rat ileum smooth muscle | Relaxation | 135 nM[3] |
Experimental Protocols
Peptide Isolation and Purification
While the initial discovery of this compound involved "shotgun" cloning, a general workflow for the purification of peptides from amphibian skin secretions involves the following steps:
-
Secretion Collection: Skin secretions are obtained from Kassina senegalensis via mild electrical stimulation, rinsed with purified water, and lyophilized.
-
Purification: The lyophilized secretion is reconstituted and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing a small percentage of trifluoroacetic acid.[8][9]
-
Analysis: Fractions are collected and analyzed by MALDI-TOF mass spectrometry to identify the molecular weights of the peptides. Fractions containing peptides of interest are then subjected to Edman degradation or tandem mass spectrometry (MS/MS) for amino acid sequencing.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.
-
Peptide Dilution: A series of twofold dilutions of the this compound peptide are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Isolated Organ Bath Assay for Myotropic Activity
-
Tissue Preparation: Smooth muscle tissue, such as the rat urinary bladder or tail artery, is dissected and prepared.
-
Organ Bath Setup: The tissue is mounted in an isolated organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Experimentation: After an equilibration period, cumulative concentrations of this compound are added to the organ bath.
-
Measurement and Analysis: Changes in muscle tension are recorded using an isometric force transducer. A concentration-response curve is generated to calculate the EC₅₀ value.
Signaling Pathways
Myotropic Action
The myotropic effects of this compound-2 are attributed to its interaction with potassium channels in the smooth muscle cell membrane.[3] While the exact downstream signaling cascade is not fully elucidated, a plausible pathway involves the modulation of potassium channel activity, leading to changes in membrane potential and subsequent muscle relaxation or contraction.
Structural Insights
A definitive 3D structure of this compound has not yet been determined by experimental methods such as X-ray crystallography or NMR spectroscopy, and it is not available in the Protein Data Bank (PDB). However, computational modeling and structure prediction tools can be utilized to generate theoretical 3D models of this compound to aid in structure-activity relationship studies.
Conclusion and Future Directions
This compound and its analogues represent a promising class of bioactive peptides with dual antimicrobial and myotropic activities. Their potent effects at nanomolar to micromolar concentrations highlight their potential for therapeutic development. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their biological functions. A detailed understanding of their structure-activity relationships, facilitated by 3D structural studies, will be crucial for the design of more potent and selective analogues. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety of this compound-based peptides for the treatment of bacterial infections and smooth muscle disorders.
References
- 1. Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Mechanism of Action of Amphibian Antimicrobial Peptides Focusing on Peptide-Membrane Interaction and Membrane Curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kassporin-KS1: A Novel Pentadecapeptide from the Skin Secretion of Kassina senegalensis: Studies on the Structure-Activity Relationships of Site-Specific “Glycine-Lysine” Motif Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Antimicrobial Peptides: Amphibian Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Senegalin and Senegalin-2 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Senegalin and this compound-2, two antimicrobial peptides isolated from the skin secretions of the African running frog, Kassina senegalensis. This document outlines their amino acid sequences, comparative biological activities, and the experimental methodologies used for their characterization, offering valuable insights for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.
Peptide Sequence Comparison
This compound and this compound-2 are both hexadecapeptides, meaning they are composed of 16 amino acids. While they share a high degree of sequence similarity, a key difference lies in the substitution of two amino acids and the amidation of the C-terminus in this compound-2.
| Peptide | Amino Acid Sequence | Length (aa) | C-terminal Modification |
| This compound | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Ala -Leu -Thr -Ser-Leu-Ile-Ser-Ser-Leu | 16 | None |
| This compound-2 [1] | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Val -Ile -Ser -Ser-Leu-Ile-Ser-Ser-Leu | 16 | Amidation |
Comparative Biological Activity
Both peptides exhibit antimicrobial properties, particularly against Gram-positive bacteria. However, this compound-2 demonstrates significantly more potent antibacterial activity and a different myotropic effect compared to this compound.[2]
| Biological Activity | This compound | This compound-2 |
| Antimicrobial Activity (MIC against S. aureus) | 50 µM[2][3] | 2 µM[1][2][3] |
| Hemolytic Activity (HC50) | Not Reported | 23.19 µM[1] |
| Myotropic Activity | Contraction of smooth muscle | Relaxation of bladder and ileum smooth muscles[1][2][3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the characterization and bioactivity assessment of this compound and this compound-2, based on standard laboratory practices.
Peptide Isolation and Sequencing
Objective: To purify and determine the amino acid sequence of the peptides from the frog's skin secretion.
Methodology:
-
Skin Secretion Collection: Secretions are obtained from Kassina senegalensis specimens. The collected secretions are lyophilized (freeze-dried) to preserve the peptide integrity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The lyophilized secretion is dissolved in a suitable solvent, typically 0.05% (v/v) trifluoroacetic acid (TFA) in water.[1]
-
The solution is clarified by centrifugation to remove any insoluble material.
-
The supernatant is injected into an RP-HPLC system equipped with a C18 column.[1]
-
Peptides are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of TFA.
-
Fractions are collected at regular intervals and the absorbance is monitored at 214 nm, which is characteristic of the peptide bond.
-
-
Mass Spectrometry (MS):
-
The purified fractions are analyzed by mass spectrometry to determine the molecular weight of the peptides.
-
Tandem mass spectrometry (MS/MS) is then employed for de novo sequencing of the peptides by fragmenting the peptide backbone and analyzing the resulting fragment ions.[1]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the peptides required to inhibit the growth of a specific bacterium.
Methodology:
-
Bacterial Culture Preparation: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Peptide Dilution Series: A serial two-fold dilution of the peptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
Objective: To assess the cytotoxicity of the peptides against red blood cells.
Methodology:
-
Red Blood Cell (RBC) Preparation: Fresh red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other cellular components. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide in a microtiter plate at 37°C for a defined period (e.g., 1 hour).
-
Controls:
-
Negative Control: RBCs incubated with PBS only (0% hemolysis).
-
Positive Control: RBCs incubated with a lytic agent like Triton X-100 (100% hemolysis).
-
-
Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate.
-
Spectrophotometric Analysis: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation of Hemolytic Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
HC50 Determination: The HC50 value, the peptide concentration causing 50% hemolysis, is determined from a dose-response curve.
Experimental Workflow and Signaling
Currently, there is no specific signaling pathway that has been elucidated for this compound or this compound-2. Their antimicrobial action is likely due to direct interaction with and disruption of the bacterial cell membrane, a common mechanism for many antimicrobial peptides. The myotropic effects are thought to be mediated through interactions with ion channels on smooth muscle cells.[3] The following diagram illustrates the general workflow for the isolation and characterization of these peptides.
Caption: General experimental workflow for the isolation, characterization, and bioactivity assessment of this compound peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Secondary Structure of Senegalin-2
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Senegalin-2 is a novel hexadecapeptide isolated from the skin secretion of the Kassina senegalensis frog.[1] This peptide has garnered significant interest within the scientific community due to its notable biological activities, including antibacterial and muscle relaxant properties.[1] Understanding the three-dimensional structure of this compound-2 is paramount for elucidating its mechanism of action and for guiding the rational design of therapeutic analogs. This technical guide provides a comprehensive overview of the predicted secondary structure of this compound-2, integrating experimental evidence with computational predictions. It details the methodologies for both experimental and in silico structural analysis, presents physicochemical and structural data in a clear tabular format, and visualizes key workflows and concepts using Graphviz diagrams.
Introduction to this compound-2
This compound-2 is a 16-amino acid peptide with the primary sequence Phe-Leu-Pro-Phe-Leu-Ile-Pro-Val-Ile-Ser-Ser-Leu-Ile-Ser-Ser-Leu-amide (FLPFLIPVISSLISSL-NH₂).[1] It was identified through reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Kassina senegalensis skin secretions, and its sequence was determined using tandem mass spectrometry.[1] The peptide exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and demonstrates muscle relaxant effects.[1] These dual functionalities position this compound-2 as a promising candidate for further investigation in drug development. A thorough understanding of its structural properties is a critical prerequisite for such endeavors.
Physicochemical Properties of this compound-2
The physicochemical properties of a peptide are crucial determinants of its structure, function, and potential as a therapeutic agent. The key properties of this compound-2 are summarized in the table below. These values were calculated using established bioinformatics tools based on its amino acid sequence.
| Property | Value |
| Amino Acid Sequence | FLPFLIPVISSLISSL |
| Molecular Formula | C₈₄H₁₄₁N₁₇O₁₈ |
| Molecular Weight | 1721.15 g/mol |
| Isoelectric Point (pI) | 5.86 |
| Net Charge at pH 7 | 0 |
| Grand Average of Hydropathicity (GRAVY) | 1.356 |
| Instability Index | 25.19 (stable) |
| Aliphatic Index | 188.13 |
Secondary Structure Analysis: Experimental and Computational Approaches
The secondary structure of this compound-2 has been investigated using both experimental techniques and computational prediction methods. This section outlines the methodologies for these approaches and presents the resulting structural insights.
Experimental Determination via Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. The CD spectrum of this compound-2 was analyzed in different solvent environments to mimic both aqueous and biological membrane-like conditions.[2][3]
-
Sample Preparation: this compound-2 is dissolved in two different solutions to a final concentration of 50 µM:
-
An aqueous environment mimic: 10 mM ammonium (B1175870) acetate (B1210297) (NH₄Ac) solution, pH 7.4.
-
A membrane-mimicking environment: 50% 2,2,2-trifluoroethanol (B45653) (TFE) in 10 mM NH₄Ac solution, pH 7.4.[3][4][5]
-
-
Spectra Acquisition: CD spectra are recorded on a JASCO J-815 spectropolarimeter (or equivalent) at room temperature.
-
Data Collection: Spectra are typically scanned from 190 to 260 nm.[3]
-
Data Analysis: The resulting spectra are analyzed for characteristic features indicative of different secondary structures. An α-helical structure shows characteristic negative bands near 208 and 222 nm and a positive band near 192 nm.[2] A disordered or random coil structure is typically characterized by a strong negative band near 200 nm.[2]
-
In 10 mM NH₄Ac (aqueous environment): this compound-2 exhibited a CD spectrum with a single peak at 207 nm, which is characteristic of a disordered or random coil conformation.[2]
-
In 50% TFE / 10 mM NH₄Ac (membrane-mimicking environment): The peptide's spectrum showed distinct peaks at 192, 208, and 222 nm, which is a clear indicator of an α-helical conformation.[2]
This experimental evidence strongly suggests that this compound-2 is largely unstructured in aqueous solution but adopts a stable α-helical conformation upon entering a hydrophobic environment, such as a cell membrane.
Computational Secondary Structure Prediction
Computational methods provide valuable predictions of secondary structure based solely on the amino acid sequence. These methods often utilize machine learning algorithms trained on large databases of proteins with known structures. For this guide, the secondary structure of this compound-2 was predicted using the JPred4 server, which employs the Jnet algorithm.
-
Input: The primary amino acid sequence of this compound-2 (FLPFLIPVISSLISSL) is submitted to the JPred4 web server.
-
Alignment: JPred4 performs a PSI-BLAST search against a protein sequence database (like UniRef90) to create a multiple sequence alignment (MSA). This MSA captures evolutionary information that improves prediction accuracy.
-
Prediction: The Jnet neural network, a machine learning model, analyzes the MSA to predict the secondary structure for each amino acid. The output is a three-state prediction: α-helix (H), β-strand (E), or coil (C).
-
Output: The server provides a per-residue prediction and a summary of the percentage of residues in each secondary structure state.
The JPred4 prediction for this compound-2 indicates a strong propensity for an α-helical structure, with a smaller portion of the peptide predicted to be in a random coil state.
| Secondary Structure Element | Predicted Percentage |
| α-Helix | 75% |
| β-Sheet | 0% |
| Random Coil | 25% |
The per-residue prediction is as follows:
Sequence: F L P F L I P V I S S L I S S L Prediction: C H H H H H H H H H H H H C C C
This prediction aligns well with the experimental CD data, which shows a clear tendency for this compound-2 to form an α-helix, particularly in a non-aqueous environment.
Visualization of Structural Features and Workflows
Visual models are indispensable for interpreting structural data and experimental processes. The following diagrams, rendered using the Graphviz DOT language, illustrate key aspects of this compound-2's predicted structure and the workflow for its analysis.
References
- 1. JPred: A Protein Secondary Structure Prediction Server [compbio.dundee.ac.uk]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Peptide property calculator: Calculate peptide molecular weight, net charge, and hydrophilicity. [lifetein.com.cn]
- 4. scispace.com [scispace.com]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
The Antimicrobial Arsenal of the Savannah: A Technical Guide to the Mechanism of Action of Senegalin Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, amphibian skin secretions have proven to be a rich source of bioactive peptides. Among these, peptides isolated from the Savannah running frog, Kassina senegalensis, collectively referred to as Senegalin peptides, have demonstrated significant antimicrobial potential. This technical guide provides an in-depth analysis of the mechanism of action of these peptides, with a primary focus on the well-characterized peptide, this compound-2, and its derivatives. It consolidates quantitative data on their antimicrobial efficacy, details the experimental protocols used for their characterization, and presents visual representations of their proposed mechanisms and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The this compound Family of Peptides
Initial research identified a hexadecapeptide amide, termed this compound (FLPFLIPALTSLISSL-NH2), from the skin secretion of Kassina senegalensis. This peptide exhibited activity against Staphylococcus aureus and Candida albicans.[1] More recent investigations have led to the discovery of a novel, more potent hexadecapeptide from the same source, named this compound-2.[2][3][4][5] this compound-2 has shown robust bactericidal activity, particularly against Gram-positive bacteria.[2][3][4][5][6] Further synthetic modifications of this compound-2 have been undertaken to enhance its therapeutic profile, leading to derivatives like this compound-2BK.[2][6] This guide will primarily focus on the antimicrobial properties and mechanism of action of this compound-2 and its derivatives due to the greater availability of detailed scientific data.
Antimicrobial Activity: Quantitative Analysis
The antimicrobial efficacy of this compound peptides has been quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antimicrobial Potency of this compound Peptides
| Peptide | Microorganism | MIC (µM) | MBC (µM) | Reference |
| This compound | Staphylococcus aureus | 50 | - | [1][2] |
| This compound | Candida albicans | 150 | - | [1] |
| This compound-2 | Staphylococcus aureus (NCTC 10788) | 2 | ≤ 4 | [2][6][7] |
| This compound-2 | Methicillin-resistant S. aureus (MRSA; NCTC 12493) | 2 | ≤ 4 | [2][6][7] |
| This compound-2 | Escherichia coli (ATCC 8739) | Ineffective | - | [2][6][7] |
| This compound-2BK | Staphylococcus aureus (NCTC 10788) | 2 | ≤ 4 | [2][6][7] |
| This compound-2BK | Methicillin-resistant S. aureus (MRSA; NCTC 12493) | 2 | ≤ 4 | [2][6][7] |
| This compound-2BK | Escherichia coli (ATCC 8739) | 128 | - | [2][6][7] |
Proposed Mechanism of Action: Membrane Disruption
The primary mechanism of antimicrobial action for this compound peptides, particularly the more potent this compound-2 and its derivatives, is believed to be the disruption of the microbial cell membrane.[6] This mechanism is characteristic of many antimicrobial peptides (AMPs).
The proposed steps are as follows:
-
Electrostatic Attraction: Cationic residues within the peptide, such as the arginines in this compound-2BK, facilitate an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6]
-
Hydrophobic Insertion: The hydrophobic surface of the peptide then interacts with the hydrophobic lipid core of the cell membrane.[6] This interaction drives the insertion of the peptide into the lipid bilayer.[6]
-
Pore Formation: Following insertion, the peptides are thought to aggregate and form pores or channels in the membrane.[6] This disrupts the membrane's integrity, leading to the leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC and MBC values were determined using a broth microdilution method.[2]
Protocol:
-
Microorganism Preparation: The target microorganisms (S. aureus, MRSA, E. coli, C. albicans) were cultured in Mueller Hinton Broth (MHB) for 18 hours to reach the logarithmic growth phase.[2]
-
Peptide Dilution: A serial dilution of the this compound peptides was prepared in MHB in a 96-well microtiter plate.
-
Inoculation: The microbial solutions were diluted and added to the wells containing the peptide dilutions to achieve a final concentration of approximately 1.5 x 10^4 CFU/mL.
-
Incubation: The plates were incubated overnight at 37°C for 24 hours.[8]
-
MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible microbial growth.[2]
-
MBC Determination: Aliquots from the wells showing no visible growth were plated on Mueller Hinton Agar (B569324) (MHA) and incubated. The MBC was defined as the lowest peptide concentration that resulted in no colony growth on the MHA plate.[2]
Future Directions
While the membrane-disrupting mechanism of this compound peptides is strongly supported, further research is warranted to elucidate the finer details of this interaction. High-resolution imaging techniques, such as atomic force microscopy and solid-state NMR, could provide a more detailed picture of the pore structure and the peptide's orientation within the membrane. Furthermore, investigating potential intracellular targets of this compound peptides could reveal secondary mechanisms of action that contribute to their antimicrobial efficacy. The development of more potent and selective analogs of this compound-2 also remains a promising avenue for future drug development efforts.
Conclusion
The this compound peptides, particularly this compound-2 and its derivatives, represent a promising class of antimicrobial agents with potent activity against clinically relevant pathogens. Their primary mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to conventional antibiotics. The detailed understanding of their mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the further development of these peptides as next-generation therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. This compound: a novel antimicrobial/myotropic hexadecapeptide from the skin secretion of the African running frog, Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial, Cytotoxic and Oxidative Stress Inhibitory Activities of Terpenoids and Flavonols from Senegalia nigrescens (Oliv.) P.J.H. Hurter - PMC [pmc.ncbi.nlm.nih.gov]
Myotropic Effects of Senegalin Peptides on Smooth Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the myotropic effects of Senegalin peptides on smooth muscle tissue. The focus of this document is on this compound-2, a novel hexadecapeptide isolated from the skin secretions of the African running frog, Kassina senegalensis, for which myotropic data is available. This guide will detail its relaxant properties, the contractile effects of its synthetic derivative, this compound-2BK, the experimental protocols used to determine these effects, and the proposed signaling pathway. It is important to note that while a peptide named "this compound" has been identified with antimicrobial properties, to date, there is no published quantitative data on its direct effects on smooth muscle tissue.
Quantitative Data on Myotropic Effects
The myotropic activities of this compound-2 and its derivative, this compound-2BK, have been quantified on isolated rat smooth muscle tissues. This compound-2 exhibits a relaxant effect, while this compound-2BK induces contraction. The following table summarizes the key pharmacological parameters.
| Peptide | Tissue | Effect | EC50 |
| This compound-2 | Rat Bladder | Relaxation | 17.94 nM[1] |
| This compound-2 | Rat Ileum | Relaxation | 135 nM[1] |
| This compound-2BK | Rat Bladder | Contraction | 2.84 µM[1] |
| This compound-2BK | Rat Ileum | Contraction | 56.64 nM[1] |
Experimental Protocols
The following is a detailed methodology for the isolated tissue bath experiments used to assess the myotropic effects of this compound peptides on smooth muscle tissue. This protocol is a composite representation based on standard organ bath techniques for rat bladder and ileum.[1][2][3][4][5]
Tissue Preparation
-
Animal Model: Male Sprague-Dawley rats (200-250g) are euthanized in accordance with institutional animal care and use committee guidelines.[4]
-
Tissue Dissection: The urinary bladder and a segment of the ileum are rapidly excised and placed in cold, oxygenated Krebs physiological salt solution.
-
Krebs Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution is continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[1][3]
-
Tissue Mounting:
-
Bladder: The bladder is cut into longitudinal strips (approximately 2 mm x 7 mm).[1]
-
Ileum: A 2-3 cm segment of the ileum is isolated, and the luminal contents are gently flushed with Krebs solution.
-
-
Suspension: Silk ligatures are tied to both ends of the muscle strips. One end is attached to a fixed hook at the bottom of the organ bath, and the other is connected to an isometric force transducer.[1][2]
Experimental Setup and Procedure
-
Organ Bath: The mounted tissue strips are suspended in a 10 mL organ bath filled with Krebs solution, maintained at 37°C, and continuously aerated.[3][4]
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram. During this period, the Krebs solution is replaced every 15-20 minutes.[3]
-
Viability Test: After equilibration, the viability of the tissue is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Tissues that do not show a robust contractile response are discarded.
-
Drug Administration:
-
Relaxation Studies (this compound-2): The smooth muscle strips are pre-contracted with an agonist (e.g., carbachol (B1668302) or acetylcholine). Once a stable contractile plateau is reached, cumulative concentrations of this compound-2 are added to the organ bath to elicit a dose-dependent relaxation.
-
Contraction Studies (this compound-2BK): Cumulative concentrations of this compound-2BK are added to the equilibrated, non-contracted tissue to induce a dose-dependent contraction.
-
-
Investigation of Mechanism: To investigate the involvement of potassium channels, tissues are pre-incubated with a potassium channel blocker, such as aminopyridine, for a specified period before the addition of the this compound peptide.[1]
Data Acquisition and Analysis
-
Data Recording: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The magnitude of contraction or relaxation is measured and expressed as a percentage of the maximum response to a standard agonist or as a percentage of the pre-contraction tone. The EC50 values (the concentration of the peptide that produces 50% of the maximal effect) are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-2 Induced Relaxation
The relaxant effect of this compound-2 on smooth muscle is proposed to be mediated through the activation of potassium channels. The following diagram illustrates this putative signaling pathway.
Caption: Proposed signaling pathway for this compound-2-induced smooth muscle relaxation.
Experimental Workflow for Assessing Myotropic Effects
The following diagram outlines the general workflow for the isolated tissue bath experiments described in the protocol.
Caption: General experimental workflow for isolated smooth muscle tissue assays.
References
- 1. The Inhibitory Mechanism on Acetylcholine-Induced Contraction of Bladder Smooth Muscle in the Streptozotocin-Induced Diabetic Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Peptide Arsenal of Kassina senegalensis: A Technical Literature Review
For Immediate Release
[City, State] – [Date] – The skin secretion of the Senegal running frog, Kassina senegalensis, is a rich reservoir of diverse bioactive peptides with significant potential for therapeutic applications. A comprehensive review of the existing literature reveals a portfolio of novel peptides exhibiting a range of pharmacological activities, including potent antimicrobial effects and modulation of smooth muscle contractility. This technical guide provides an in-depth analysis of the bioactivity of these peptides, complete with quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, intended for researchers, scientists, and professionals in drug development.
A Diverse Peptidome with Varied Bioactivities
Research into the defensive skin secretions of Kassina senegalensis has led to the isolation and characterization of several novel peptide families. These peptides demonstrate a remarkable array of biological functions, from broad-spectrum antimicrobial activity to specific interactions with smooth muscle receptors. Key peptide families and their notable members are summarized below, with their bioactivities quantified in the subsequent tables.
-
Kassorins: This family includes Kassorin M and Kassorin S, two structurally related tridecapeptides. While both elicit histamine (B1213489) release from rat peritoneal mast cells, they exhibit distinct primary activities. Kassorin M is a potent contractor of smooth muscle, whereas Kassorin S displays antibacterial properties[1].
-
Kassinatuerin-3: This novel defensive peptide has demonstrated antimicrobial activity specifically against Gram-positive bacteria. It is also effective in eradicating biofilms of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) and shows antiproliferative effects on selected cancer cell lines with minimal hemolytic activity[2][3].
-
Senegalin-2: A hexadecapeptide that uniquely demonstrates dual functionality as both an antibacterial agent and a muscle relaxant. It has been shown to inhibit Gram-positive bacteria and relax rat bladder and ileum smooth muscle[4][5][6]. A synthetically derived conjugate, this compound-2BK, acts as a bradykinin (B550075) antagonist[4][5][7].
-
Kassporin-KS1: A temporin-like antimicrobial peptide with moderate activity against Gram-positive bacteria. Structure-activity relationship studies have shown that strategic amino acid substitutions can significantly enhance its antibacterial potency and broaden its spectrum of activity[8][9].
-
WL-8 amide: A novel octapeptide that acts as a potent vasodilator, causing the relaxation of rat tail artery smooth muscle[10][11].
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the bioactivities of peptides isolated from Kassina senegalensis.
| Peptide | Bioactivity | Assay | Organism/Tissue | EC50 / IC50 | MIC / MBC | Reference |
| Kassorin M | Smooth Muscle Contraction | Guinea Pig Urinary Bladder | Cavia porcellus | 4.66 nM | - | [1] |
| Kassorin S | Antibacterial | Staphylococcus aureus | - | - | - | [1] |
| Kassinatuerin-3 | Antibacterial | Staphylococcus aureus | - | - | 16 µM | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | 16 µM | [2] | ||
| Enterococcus faecalis | - | - | 32 µM | [2] | ||
| Candida albicans | - | - | 64 µM | [2] | ||
| This compound-2 | Smooth Muscle Relaxation (Bladder) | Rat Bladder Smooth Muscle | Rattus norvegicus | 17.94 nM | - | [4][5][7] |
| Smooth Muscle Relaxation (Ileum) | Rat Ileum Smooth Muscle | Rattus norvegicus | 135 nM | - | [4][5][7] | |
| Antibacterial | Staphylococcus aureus | - | - | 2 µM | [4][5][7] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | 2 µM | [4][5][7] | ||
| This compound-2BK | Smooth Muscle Contraction (Bladder) | Rat Bladder Smooth Muscle | Rattus norvegicus | 2.83 µM | - | [4][5][7] |
| Smooth Muscle Contraction (Ileum) | Rat Ileum Smooth Muscle | Rattus norvegicus | 56.64 nM | - | [4][5][7] | |
| Kassporin-KS1 (QUB-1641) | Antibacterial | Staphylococcus aureus | - | - | 64 µM | [8] |
| QUB-1570 (Kassporin-KS1 analogue) | Antibacterial | Staphylococcus aureus | - | - | 8 µM | [8] |
| WL-8 amide | Vasodilation | Rat Tail Artery Smooth Muscle | Rattus norvegicus | 25.98 nM | - | [10] |
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
A fresh culture of the target microorganism is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Peptide Solutions:
-
The peptide is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution.
-
Serial two-fold dilutions of the peptide are prepared in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well containing the serially diluted peptide.
-
The final volume in each well is typically 100 or 200 µL.
-
Positive (bacteria without peptide) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
-
Smooth Muscle Contraction/Relaxation Assay (Isolated Organ Bath)
This ex vivo technique is used to measure the contractile or relaxant effects of a substance on isolated smooth muscle tissue.
-
Tissue Preparation:
-
The target smooth muscle tissue (e.g., guinea pig urinary bladder, rat ileum, rat tail artery) is dissected and placed in a physiological salt solution (PSS), such as Krebs-Henseleit solution, which is continuously gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
The tissue is cut into strips or rings of appropriate size.
-
-
Mounting in Organ Bath:
-
The tissue preparation is mounted in an organ bath chamber containing warmed and aerated PSS.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
-
Equilibration and Pre-contraction (for relaxation studies):
-
The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a specific resting tension.
-
For relaxation studies, the tissue is pre-contracted with a standard agonist (e.g., phenylephrine (B352888) for arteries).
-
-
Peptide Administration and Data Recording:
-
Cumulative concentrations of the test peptide are added to the organ bath.
-
The changes in tissue tension (contraction or relaxation) are recorded by the force transducer and displayed on a data acquisition system.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (the concentration of the peptide that produces 50% of the maximal response) is calculated.
-
Histamine Release Assay
This assay quantifies the ability of a substance to induce histamine release from mast cells.
-
Isolation of Mast Cells:
-
Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer.
-
The cells are washed and suspended in a physiological buffer.
-
-
Incubation with Peptide:
-
Aliquots of the mast cell suspension are incubated with various concentrations of the test peptide at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Termination of Reaction and Histamine Measurement:
-
The reaction is stopped by centrifugation at a low speed in the cold.
-
The histamine content in the supernatant is measured, often using a fluorometric assay.
-
The total histamine content is determined by lysing a separate aliquot of cells.
-
-
Data Analysis:
-
Histamine release is expressed as a percentage of the total cellular histamine content.
-
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of peptides from Kassina senegalensis are mediated through various mechanisms, from direct membrane disruption to specific receptor interactions.
Antimicrobial Peptide Mechanism
The primary mechanism of action for many antimicrobial peptides (AMPs), including those from Kassina senegalensis, is the disruption of the microbial cell membrane.
Caption: General mechanism of antimicrobial peptide action.
Smooth Muscle Modulation: Bradykinin Antagonism
This compound-2BK, a derivative of this compound-2, has been identified as a bradykinin antagonist. Bradykinin is a potent inflammatory mediator that causes smooth muscle contraction via the B2 receptor. By blocking this interaction, this compound-2BK can inhibit bradykinin-induced smooth muscle contraction.
Caption: Bradykinin signaling and its antagonism by this compound-2BK.
Smooth Muscle Relaxation: Potassium Channel Modulation
The relaxant effect of this compound-2 on smooth muscle is believed to be mediated through the opening of potassium channels. The efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in muscle relaxation.
Caption: Proposed mechanism of this compound-2-induced smooth muscle relaxation.
Conclusion
The skin secretions of Kassina senegalensis represent a promising frontier in the discovery of novel therapeutic peptides. The diverse array of identified peptides with potent antimicrobial and smooth muscle modulatory activities underscores the importance of continued research in this area. The detailed methodologies and mechanistic insights provided in this review serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these fascinating natural compounds. The development of analogues with enhanced activity and specificity, such as this compound-2BK, highlights the potential for translating these discoveries into tangible clinical applications. Further investigation into the precise molecular targets and signaling pathways of these peptides will be crucial for their advancement as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides [frontiersin.org]
- 11. dmt.dk [dmt.dk]
Initial Characterization of Senegalin-2BK: A Novel Bradykinin Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the initial characterization of Senegalin-2BK, a novel synthetic peptide with demonstrated bradykinin (B550075) antagonist properties. The information presented herein is compiled from peer-reviewed research, focusing on its mechanism of action, functional activity, and the experimental methodologies used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development in the fields of inflammation, pain, and smooth muscle disorders.
Introduction
Bradykinin (BK) is a potent inflammatory mediator that exerts its effects through the activation of two G-protein coupled receptors, B1 and B2.[1] The B2 receptor is constitutively expressed in a wide range of tissues and is primarily responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[2] Consequently, antagonists of the bradykinin B2 receptor represent a promising therapeutic strategy for a variety of inflammatory conditions.
This compound-2BK is a novel, synthetically derived peptide designed as a bradykinin antagonist.[3] It is a conjugate of this compound-2, a hexadecapeptide isolated from the skin secretions of the Kassina senegalensis frog, and bradykinin itself.[3][4] This initial characterization focuses on its functional antagonism of bradykinin-induced effects in smooth muscle preparations.
Quantitative Data Summary
The functional activity of this compound-2BK has been primarily assessed through its effects on isolated smooth muscle preparations. The following tables summarize the key quantitative data obtained from these studies, comparing the activity of this compound-2BK with its precursor, this compound-2, and the agonist, bradykinin.
Table 1: Functional Activity of this compound-2BK and Related Peptides on Isolated Rat Smooth Muscle
| Peptide | Tissue | Effect | EC50 |
| This compound-2BK | Bladder | Contraction | 2.83 µM |
| Ileum | Contraction | 56.64 nM | |
| This compound-2 | Bladder | Relaxation | 17.94 nM |
| Ileum | Relaxation | 135 nM | |
| Bradykinin | Bladder | Contraction | 2.38 x 10⁻⁷ M |
EC50 values represent the concentration of the peptide required to elicit 50% of its maximal effect.[3][4]
Table 2: Antagonistic Activity of this compound-2BK
| Antagonist | Agonist | Tissue | Antagonist Concentration | Agonist Concentration | % Inhibition of Agonist-Induced Contraction |
| This compound-2BK | Bradykinin | Bladder | 10⁻⁷ M | 10⁻⁶ M | >70% |
This data demonstrates the ability of this compound-2BK to significantly inhibit the contractile response induced by bradykinin in rat bladder smooth muscle.[2][3][4]
Experimental Protocols
The characterization of this compound-2BK relied on established ex vivo pharmacological techniques, primarily the isolated organ bath method.
Isolated Rat Bladder and Ileum Smooth Muscle Assays
This protocol is a standard method for assessing the contractile and relaxant properties of compounds on smooth muscle tissue.
3.1.1. Tissue Preparation:
-
Male Wistar rats are euthanized according to institutional guidelines.
-
The urinary bladder and a segment of the ileum are rapidly excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
The bladder is dissected into longitudinal strips of approximately 2-4 mm in width and 6-12 mm in length. The ileum is cut into segments of approximately 2 cm.
-
Sutures are tied to both ends of the tissue preparations for mounting.
3.1.2. Experimental Setup:
-
The tissue preparations are mounted in isolated organ baths containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15-30 minutes.
3.1.3. Data Acquisition and Analysis:
-
Changes in isometric tension are recorded using a data acquisition system.
-
To assess the antagonistic effect of this compound-2BK, the bladder tissue is pre-incubated with this compound-2BK (e.g., 10⁻⁷ M) for a specified period before constructing a cumulative concentration-response curve for bradykinin.
-
The contractile or relaxant responses are measured as a change in tension from the baseline.
-
EC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Mechanism of Action
Bradykinin B2 Receptor Signaling
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[5] Upon bradykinin binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Proposed Mechanism of this compound-2BK Antagonism
This compound-2BK is proposed to act as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the binding of bradykinin, thereby inhibiting the initiation of the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Proposed Antagonistic Action of this compound-2BK.
Experimental Workflow for Characterization
The initial characterization of this compound-2BK followed a logical workflow from isolation of the parent peptide to the functional assessment of the synthetic antagonist.
Caption: Experimental Workflow for this compound-2BK Characterization.
Conclusion and Future Directions
The initial characterization of this compound-2BK has established it as a functional antagonist of the bradykinin B2 receptor in smooth muscle tissues.[2][3] Its ability to inhibit bradykinin-induced contractions suggests its potential as a therapeutic agent for conditions characterized by excessive bradykinin activity.
Further research is warranted to provide a more complete pharmacological profile of this compound-2BK. Key areas for future investigation include:
-
Receptor Binding Assays: Quantitative determination of the binding affinity (Kᵢ or Kₔ) of this compound-2BK for the bradykinin B2 receptor using radioligand binding assays.
-
Selectivity Profiling: Assessment of the binding and functional activity of this compound-2BK at other related receptors, including the bradykinin B1 receptor, to determine its selectivity.
-
In Vivo Efficacy: Evaluation of the antagonist activity of this compound-2BK in animal models of inflammation and pain.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound-2BK to optimize its potency, selectivity, and pharmacokinetic properties.
A thorough exploration of these areas will be crucial in determining the full therapeutic potential of this compound-2BK as a novel bradykinin antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Solid-Phase Synthesis of Senegalin Peptide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the hexadecapeptide Senegalin (FLPFLIPALTSLISSL). This compound, originally isolated from the skin secretion of the African running frog, Kassina senegalensis, has demonstrated both antimicrobial and myotropic activities.[1] This protocol is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, providing a robust methodology for the production of this peptide for research and drug development purposes. Included are detailed experimental procedures, data on peptide characteristics, and diagrams illustrating the synthesis workflow and a putative signaling pathway for its myotropic activity.
Introduction
This compound is a 16-amino acid peptide with the sequence Phe-Leu-Pro-Phe-Leu-Ile-Pro-Ala-Leu-Thr-Ser-Leu-Ile-Ser-Ser-Leu.[2] It exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and the yeast Candida albicans.[1][3] Additionally, this compound displays myotropic properties, inducing contraction of smooth muscle tissues like the rat urinary bladder and relaxation of the rat tail artery.[1] The dual nature of its biological activity makes this compound a peptide of interest for further investigation as a potential therapeutic agent. Solid-phase peptide synthesis (SPPS) offers an efficient method for obtaining the quantities of pure this compound required for such studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | FLPFLIPALTSLISSL | [2] |
| Full Name | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Ala-Leu-Thr-Ser-Leu-Ile-Ser-Ser-Leu | [2] |
| Molecular Formula | C₈₄H₁₄₁N₁₇O₂₀ | |
| Average Molecular Weight | 1713.2 g/mol | |
| Purity (via HPLC) | >96% | [2] |
Table 2: Biological Activity of this compound
| Activity Type | Target Organism/Tissue | Potency (MIC/EC₅₀) | Reference |
| Antimicrobial | Staphylococcus aureus | 50 µM (MIC) | [1][3] |
| Antimicrobial | Candida albicans | 150 µM (MIC) | [1][3] |
| Myotropic (Contraction) | Rat urinary bladder smooth muscle | 2.9 nM (EC₅₀) | [1] |
| Myotropic (Relaxation) | Rat tail artery smooth muscle | 37.7 nM (EC₅₀) | [1] |
Experimental Protocols
This protocol is adapted from standard Fmoc/tBu solid-phase peptide synthesis methodologies.
Materials and Reagents
-
Fmoc-L-amino acids (Phe, Leu, Pro, Ile, Ala, Thr(tBu), Ser(tBu))
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling activator
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN) for HPLC
-
Water (ddH₂O) for HPLC
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Reaction vessel with a sintered glass filter
-
Shaker/vortexer
-
Lyophilizer (freeze-dryer)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Synthesis Procedure
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of a coupling activator like OxymaPure® in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation and re-test.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the this compound sequence from the C-terminus to the N-terminus (Leu, Ser, Ser, Ile, Leu, Ser, Thr, Leu, Ala, Pro, Ile, Leu, Phe, Pro, Leu, Phe).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/ddH₂O/TIS/EDT (e.g., 94:2:2:2 v/v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the solution to separate the resin from the cleaved peptide solution.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Lyophilize the crude peptide to obtain a white powder.
-
Purify the crude peptide using preparative RP-HPLC with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC.
-
Verify the molecular weight of the purified this compound peptide using mass spectrometry.[1]
-
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Putative Signaling Pathway for Myotropic Activity
Caption: A putative signaling pathway for this compound-induced smooth muscle contraction.
References
- 1. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Senegalin Peptide Purification by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senegalin, a hexadecapeptide originally isolated from the skin secretion of the African running frog, Kassina senegalensis, and its analogue, this compound-2, have garnered significant interest in the scientific community due to their potent biological activities.[1][2] this compound-2, in particular, has demonstrated both antimicrobial properties, effective against Gram-positive bacteria, and muscle relaxant capabilities through the modulation of potassium channels.[3][4][5] Furthermore, a synthetically derived antagonist of bradykinin (B550075), this compound-2BK, highlights the therapeutic potential of this peptide family in pain and inflammation management.[3][4][5]
The synthesis of these peptides, while crucial for further research and development, yields a crude product containing various impurities. To ensure accurate and reproducible results in biological assays, high-purity peptides are essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency.[6][7] This application note provides a detailed protocol for the purification of this compound peptides using RP-HPLC, achieving purity levels exceeding 95%.
Physicochemical Properties of this compound-2
A thorough understanding of the physicochemical properties of this compound-2 is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Val-Ile-Ser-Ser-Leu-Ile-Ser-Ser-Leu-amide | [3] |
| Molecular Weight | 1749.1 g/mol (average) | Calculated |
| Purity (Post-Purification) | >95% | [4] |
| Biological Activity | Antimicrobial (against Gram-positive bacteria), Muscle Relaxant (modulates potassium channels) | [3][4][5] |
Experimental Protocol: RP-HPLC Purification of this compound-2
This protocol outlines the materials and methods for the purification of synthetic crude this compound-2 peptide.
Materials and Reagents
-
Crude synthetic this compound-2 peptide
-
Milli-Q or HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Lyophilizer
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Dissolve the crude this compound-2 peptide in a small volume of Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 50-200 µL (depending on the concentration and column capacity)
-
Gradient Elution:
-
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 10 | 15 |
| 140 | 65 |
| 145 | 95 |
| 150 | 95 |
| 151 | 5 |
| 160 | 5 |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound-2.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC using a faster gradient.
-
Pool the fractions that meet the desired purity level (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound-2 peptide as a white powder.
-
Store the lyophilized peptide at -20°C or lower for long-term stability.
-
Experimental Workflow
Caption: Workflow for this compound-2 purification.
Signaling Pathways of this compound Peptide Family
Potassium Channel Modulation by this compound-2
This compound-2 exerts its muscle relaxant effects by modulating potassium channels. While the precise downstream cascade is a subject of ongoing research, the general mechanism involves the binding of the peptide to the channel or associated proteins, leading to an increase in potassium ion efflux. This hyperpolarizes the cell membrane, making it less excitable and resulting in muscle relaxation.
Caption: this compound-2 potassium channel modulation.
Bradykinin B2 Receptor Antagonism by this compound-2BK
This compound-2BK, a derivative of this compound-2, acts as an antagonist at the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[3] Bradykinin binding to B2R typically activates Gq and Gi proteins, leading to downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), ultimately resulting in inflammation and pain.[8][9] By blocking this interaction, this compound-2BK can inhibit these pro-inflammatory signals.
Caption: Bradykinin B2 receptor signaling pathway.
Conclusion
The protocol detailed in this application note provides a reliable method for obtaining high-purity this compound peptides, which is a critical prerequisite for accurate downstream biological and pharmacological studies. The use of a shallow gradient in RP-HPLC is paramount for achieving the necessary resolution to separate the target peptide from closely related impurities. The elucidation of the signaling pathways associated with this compound and its derivatives further underscores the therapeutic potential of this peptide family, paving the way for future drug development endeavors in the fields of antimicrobials, muscle relaxants, and anti-inflammatory agents.
References
- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways targeting mitochondrial potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 9. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Senegalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senegalin is a novel antimicrobial agent with promising activity against a broad spectrum of bacterial pathogens. As with any new antimicrobial, determining its in vitro efficacy is a critical step in the drug development process.[1][2] These application notes provide detailed protocols for determining the antimicrobial susceptibility of various bacterial isolates to this compound using standardized methods. The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and determination of the Minimum Bactericidal Concentration (MBC).[1][3][4] Adherence to these standardized protocols is crucial for obtaining accurate and reproducible results.[5][6][7]
Principle of Methods
Antimicrobial susceptibility testing (AST) is performed to determine which antibiotics are effective against specific bacteria or fungi.[8]
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][10][11] This is achieved by exposing a standardized bacterial inoculum to serial dilutions of this compound in a liquid growth medium.[12]
-
Disk Diffusion (Kirby-Bauer Test): This qualitative method involves placing a paper disk impregnated with a known concentration of this compound onto an agar (B569324) plate inoculated with a test organism.[13][14][15] The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant.[16][17]
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20] It is determined by subculturing from the clear wells of the MIC test onto antibiotic-free agar.
Data Presentation: Quantitative Susceptibility Data for this compound
The following tables present hypothetical, yet plausible, in vitro susceptibility data for this compound against common quality control (QC) and pathogenic bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound for QC Strains
| Organism | ATCC Strain No. | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus | 29213 | 1 | 2 |
| Escherichia coli | 25922 | 4 | 8 |
| Pseudomonas aeruginosa | 27853 | 8 | 32 |
| Enterococcus faecalis | 29212 | 2 | 8 |
Table 2: Interpretive Criteria for this compound Disk Diffusion (30 µg disk)
| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |
| ≥ 18 | Susceptible (S) | ≤ 2 |
| 15 - 17 | Intermediate (I) | 4 |
| ≤ 14 | Resistant (R) | ≥ 8 |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (QC strains or clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution at twice the desired highest concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (the first clear well).
-
Disk Diffusion (Kirby-Bauer) Protocol
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[14]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply a this compound 30 µg disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the criteria in Table 2.
-
Minimum Bactericidal Concentration (MBC) Protocol
Materials:
-
MIC plate from the broth microdilution assay
-
Sterile antibiotic-free MHA plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing:
-
From the MIC plate, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Spot the aliquot onto a labeled section of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-insights.eu [amr-insights.eu]
- 3. Antibiotics | Free Full-Text | Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iacld.com [iacld.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. darvashco.com [darvashco.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 16. microbenotes.com [microbenotes.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vitro Assay of Senegalin's Activity Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senegalin is a hexadecapeptide amide (FLPFLIPALTSLISSL-NH2) isolated from the skin secretion of the African running frog, Kassina senegalensis. This peptide has demonstrated antimicrobial activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus.[1] A related peptide, this compound-2, has shown even more potent effects.[2][3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound's antibacterial and anti-biofilm activity against S. aureus. The provided methodologies are based on established standards to ensure reproducibility and accuracy in research and drug development settings.
Data Presentation
The following tables summarize the known in vitro activities of this compound and its analogue, this compound-2, against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against S. aureus
| Peptide | S. aureus Strain | MIC (μM) | Reference |
| This compound | Not Specified | 50 | [1] |
| This compound-2 | NCTC 10788 | 2 | [2] |
| This compound-2 | MRSA NCTC 12493 | 2 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Analogues against S. aureus
| Peptide | S. aureus Strain | MBC (μM) | Reference |
| This compound-2 | NCTC 10788 | ≤ 4 | [2] |
| This compound-2 | MRSA NCTC 12493 | ≤ 4 | [2] |
| This compound-2BK | NCTC 10788 | ≤ 4 | [2] |
| This compound-2BK | MRSA NCTC 12493 | ≤ 4 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound against S. aureus, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1.1. Materials
-
This compound (or its analogues)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
1.2. Inoculum Preparation
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
1.3. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, ensuring the final solvent concentration does not affect bacterial growth).
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
Add the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (inoculum in CAMHB without this compound) and a negative control well (CAMHB without inoculum).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
1.4. Interpretation of Results
-
Following incubation, determine the MIC by visually inspecting the microtiter plate for the lowest concentration of this compound that completely inhibits visible growth of S. aureus.
-
The MIC is the first well that appears clear.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
2.1. Materials
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile PBS or saline
-
Micropipettes and sterile tips
2.2. Assay Procedure
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
As a control, plate an aliquot from the positive control well of the MIC plate (after appropriate dilution) to confirm the initial inoculum concentration.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
2.3. Interpretation of Results
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol describes the use of the crystal violet staining method to assess the ability of this compound to inhibit the formation of S. aureus biofilm.
3.1. Materials
-
This compound
-
S. aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation)
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm)
3.2. Assay Procedure
-
Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.
-
Fix the remaining biofilm by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells gently with distilled water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
3.3. Interpretation of Results
-
The absorbance values are proportional to the amount of biofilm formed.
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the positive control.
Visualizations
Experimental Workflow for MIC and MBC Determination
References
- 1. This compound: a novel antimicrobial/myotropic hexadecapeptide from the skin secretion of the African running frog, Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist | MDPI [mdpi.com]
- 3. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smooth Muscle Contraction Assays Using Senegalin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senegalin is a bioactive hexadecapeptide originally isolated from the skin secretions of the African running frog, Kassina senegalensis.[1] This peptide has demonstrated significant myotropic activity, specifically inducing dose-dependent contraction of smooth muscle tissues, such as the rat urinary bladder.[1] Its potent and specific action makes it a valuable tool for studying the physiological mechanisms of smooth muscle contraction and for screening novel therapeutic agents that modulate these pathways. In contrast, a related peptide, this compound-2, has been shown to induce relaxation of rat bladder and ileum smooth muscles, suggesting a complex regulatory role for this family of peptides.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound peptide in smooth muscle contraction assays. The information is intended for researchers in physiology, pharmacology, and drug development who are investigating smooth muscle function and dysfunction.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and the related peptide, this compound-2, on smooth muscle preparations.
| Peptide | Tissue | Effect | EC50 | Reference |
| This compound | Rat Urinary Bladder | Contraction | 2.9 nM | [1] |
| This compound | Rat Tail Artery | Relaxation | 37.7 nM | [1] |
| This compound-2 | Rat Bladder | Relaxation | 17.94 nM | [2][3] |
| This compound-2 | Rat Ileum | Relaxation | 135 nM | [2][3] |
| This compound-2BK | Rat Bladder | Contraction | 2.83 µM | [2][3] |
| This compound-2BK | Rat Ileum | Contraction | 56.64 nM | [2][3] |
Signaling Pathways
The contraction of smooth muscle is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]). This increase can be triggered by various stimuli, including neurotransmitters, hormones, and peptides like this compound. The elevated [Ca2+] leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.[4] While the specific receptor for this compound has not been fully elucidated, it is hypothesized to be a G-protein coupled receptor (GPCR) that activates downstream signaling cascades leading to an increase in intracellular Ca2+.
Caption: Proposed signaling pathway for this compound-induced smooth muscle contraction.
Experimental Protocols
Isolated Smooth Muscle Tissue Preparation
This protocol describes the dissection and preparation of smooth muscle tissue, such as rat urinary bladder, for in vitro contraction assays.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the rat according to approved animal care and use protocols.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully dissect the bladder, removing any adhering connective and fatty tissues.
-
Immediately place the dissected bladder in a Petri dish containing ice-cold Krebs-Henseleit solution continuously gassed with carbogen.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Proceed immediately to the organ bath setup.
Caption: Workflow for isolated smooth muscle tissue preparation.
Isometric Contraction Measurement in an Isolated Organ Bath
This protocol details the procedure for measuring the isometric contraction of isolated smooth muscle strips in response to this compound peptide.
Materials:
-
Isolated smooth muscle strips
-
Isolated organ bath system with thermoregulation (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
This compound peptide stock solution
-
Positive control (e.g., carbachol (B1668302) or KCl)
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Mount the smooth muscle strips in the organ bath chambers, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g to the muscle strips and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a known agonist like carbachol.
-
Wash the tissues thoroughly to return to baseline tension.
-
Prepare a series of dilutions of the this compound peptide stock solution.
-
Add the this compound dilutions to the organ bath in a cumulative manner, allowing the contraction to reach a plateau at each concentration before adding the next.
-
Record the isometric contractions using the data acquisition system.
-
After the final concentration, wash the tissues to return to baseline.
Caption: Workflow for isometric contraction measurement.
Data Analysis
-
The contractile responses to this compound are typically expressed as a percentage of the maximal contraction induced by the positive control (e.g., KCl).
-
Plot the concentration-response curve by graphing the percentage of maximal contraction against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response) from the concentration-response curve using non-linear regression analysis.
Troubleshooting
-
No response to this compound:
-
Verify the viability of the tissue with a positive control.
-
Check the integrity and concentration of the this compound peptide solution.
-
Ensure proper setup of the organ bath and data acquisition system.
-
-
High baseline tension:
-
Allow for a longer equilibration period.
-
Ensure the tissue is not overstretched.
-
-
Variable responses:
-
Ensure consistent tissue preparation and handling.
-
Maintain a constant temperature and pH in the organ bath.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound peptide as a tool to investigate the intricate mechanisms of smooth muscle contraction. This will aid in the understanding of physiological processes and the development of novel therapeutics for a variety of disorders related to smooth muscle dysfunction.
References
- 1. This compound: a novel antimicrobial/myotropic hexadecapeptide from the skin secretion of the African running frog, Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Myotropic Activity of Senegalin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senegalin-2, a novel peptide isolated from the skin secretions of the Kassina senegalensis frog, has been identified as a potent muscle relaxant.[1][2][3] This document provides detailed application notes and experimental protocols for the characterization of the myotropic (muscle-acting) properties of this compound-2, specifically its relaxant effects on smooth muscle tissue. The following protocols are designed to be conducted using isolated organ bath techniques, a foundational method in pharmacology for studying the effects of substances on tissue contractility.[4][5][6][7] These guidelines will enable researchers to generate robust and reproducible data for assessing the efficacy and mechanism of action of this compound-2.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and summarized in the following tabular format for clarity and comparative analysis.
Table 1: Concentration-Response Data for this compound-2 on Isolated Rat Ileum
| This compound-2 Concentration (nM) | Pre-contraction Amplitude (g) | Post-Senegalin-2 Amplitude (g) | % Relaxation |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Note: % Relaxation is calculated as: ((Pre-contraction Amplitude - Post-Senegalin-2 Amplitude) / Pre-contraction Amplitude) x 100.
Table 2: Potency of this compound-2 and Effect of Antagonists
| Treatment | EC50 (nM) | 95% Confidence Interval |
| This compound-2 alone | ||
| This compound-2 + Tetraethylammonium (TEA) | ||
| This compound-2 + Glibenclamide |
Note: EC50 is the concentration of an agonist that gives half of the maximal response.
Experimental Protocols
Protocol 1: Preparation of this compound-2 Stock Solution
This protocol outlines the preparation of a stock solution of this compound-2 for use in isolated organ bath experiments.
Materials:
-
Lyophilized this compound-2 peptide
-
Sterile, deionized water
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the lyophilized this compound-2 vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile, deionized water to a stock concentration of 1 mM. For example, if the molecular weight of this compound-2 is approximately 1800 g/mol , dissolve 1.8 mg in 1 mL of water.
-
Gently vortex the solution to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below until use.
Protocol 2: Investigation of this compound-2 Myotropic Activity using Isolated Rat Ileum
This protocol details the procedure for assessing the relaxant effect of this compound-2 on pre-contracted isolated rat ileum smooth muscle.
Materials:
-
Male Wistar rats (200-250 g)
-
Pentobarbital (B6593769) sodium (for euthanasia)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Isolated organ bath system with isometric force transducer and data acquisition software[4][5][6]
-
Tyrode's physiological salt solution (composition below)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Acetylcholine (B1216132) (ACh) or Potassium Chloride (KCl) for inducing contraction
-
This compound-2 stock solution
-
Suture thread
Composition of Tyrode's Solution (in mM):
-
NaCl: 137
-
KCl: 2.7
-
CaCl2: 1.8
-
MgCl2: 1.0
-
NaHCO3: 11.9
-
NaH2PO4: 0.4
-
Glucose: 5.5
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat using an approved method (e.g., pentobarbital overdose).
-
Perform a midline abdominal incision and carefully isolate a section of the ileum.
-
Place the isolated ileum in a Petri dish containing fresh, carbogen-aerated Tyrode's solution.
-
Gently remove any adhering mesenteric tissue.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen gas.
-
Mount each ileum segment vertically in an organ bath chamber by securing one end to a fixed hook and the other end to an isometric force transducer using suture thread.
-
Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a submaximal, sustained contraction using a suitable agonist. A common choice is acetylcholine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound-2 to the organ bath. Start with a low concentration (e.g., 0.1 nM) and increase in a logarithmic manner (e.g., 1 nM, 10 nM, 100 nM, etc.) until a maximal relaxation is observed or the concentration-response curve plateaus.
-
Allow the tissue to respond to each concentration until a stable response is achieved before adding the next concentration.
-
Record the isometric tension continuously using the data acquisition system.
-
At the end of the experiment, wash the tissue repeatedly with fresh Tyrode's solution to allow it to return to baseline tension.
-
-
Data Analysis:
-
Measure the amplitude of the initial sustained contraction (pre-Senegalin-2).
-
Measure the amplitude of contraction after the addition of each concentration of this compound-2.
-
Calculate the percentage relaxation for each concentration of this compound-2.
-
Plot the percentage relaxation against the logarithm of the this compound-2 concentration to generate a concentration-response curve.
-
From the concentration-response curve, determine the EC50 value for this compound-2.
-
Protocol 3: Investigating the Mechanism of Action of this compound-2
This protocol aims to investigate the involvement of potassium channels in the relaxant effect of this compound-2, as suggested in the literature.[1][3]
Materials:
-
All materials from Protocol 2
-
Potassium channel blockers:
-
Tetraethylammonium (TEA): a non-specific voltage-gated potassium channel blocker.
-
Glibenclamide: an ATP-sensitive potassium channel blocker.
-
Procedure:
-
Follow steps 1 and 2 of Protocol 2 for tissue preparation and organ bath setup.
-
After the equilibration period, pre-incubate the ileum segments with a selected potassium channel blocker for 20-30 minutes. For example:
-
Incubate one set of tissues with TEA (e.g., 1 mM).
-
Incubate another set of tissues with glibenclamide (e.g., 10 µM).
-
A control set of tissues should be incubated with Tyrode's solution only.
-
-
Following the pre-incubation period, induce a sustained contraction with acetylcholine or KCl as described in Protocol 2.
-
Once the contraction is stable, generate a cumulative concentration-response curve for this compound-2 in the presence of the potassium channel blocker.
-
Record and analyze the data as described in Protocol 2.
-
Compare the concentration-response curve and the EC50 value of this compound-2 in the presence of the antagonist to the control (this compound-2 alone). A rightward shift in the concentration-response curve and an increase in the EC50 value in the presence of a specific blocker would suggest the involvement of that particular potassium channel subtype in the relaxant effect of this compound-2.
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound-2 myotropic activity.
Caption: Hypothesized signaling pathway for this compound-2 induced muscle relaxation.
References
- 1. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Organ bath - Wikipedia [en.wikipedia.org]
- 7. Isolated organ/tissue test – organ bath [panlab.com]
Application Notes and Protocols for Assessing Senegalin-2BK Bradykinin Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (B550075) is a potent inflammatory mediator that exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in various tissues and is primarily responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain. Consequently, antagonists of the B2 receptor are of significant interest as potential therapeutic agents for a range of inflammatory conditions.
Senegalin-2BK is a synthetic peptide derived from this compound-2, a natural peptide isolated from the skin secretions of the frog Kassina senegalensis.[1][2] It has been designed to act as a bradykinin B2 receptor antagonist.[1][2] These application notes provide a comprehensive overview of the protocols required to assess the bradykinin B2 receptor antagonism of this compound-2BK, from initial binding studies to functional cellular and tissue-based assays.
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to its B2 receptor (B2R), a G-protein coupled receptor (GPCR), initiates a signaling cascade.[3] This primarily occurs through the activation of Gαq, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4] The increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates the various physiological responses to bradykinin.[3]
References
Application Notes and Protocols for Lyophilized Senegalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senegalin is a hexadecapeptide amide originally isolated from the skin secretion of the African running frog, Kassina senegalensis.[1] It exhibits both antimicrobial and myotropic (muscle-relaxing) activities.[1][2] As a lyophilized powder, this compound is stable for extended periods when stored correctly. These application notes provide detailed guidelines for the proper handling, storage, and reconstitution of lyophilized this compound to ensure its integrity and optimal performance in research applications.
Product Information
| Characteristic | Description |
| Name | This compound |
| Source | Kassina senegalensis skin secretion[1][3] |
| Form | Lyophilized powder |
| Primary Activities | Antimicrobial (active against Staphylococcus aureus and Candida albicans), Myotropic (induces smooth muscle relaxation)[1][2] |
Handling and Storage of Lyophilized this compound
Proper handling and storage are critical to maintain the stability and activity of lyophilized this compound.
Initial Receipt and Storage
Upon receiving the lyophilized peptide, it is essential to store it under appropriate conditions to prevent degradation.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C or -80°C[4][5] | Minimizes chemical degradation and preserves peptide integrity over extended periods. |
| Short-term: 4°C is acceptable for a few days to weeks. | Suitable for immediate use, but not recommended for long-term preservation. | |
| Environment | Store in a tightly sealed container in a desiccated environment.[4] | Peptides can be hygroscopic; moisture absorption can lead to degradation. |
| Light Exposure | Protect from direct light by using an amber vial or storing it in the dark.[4] | Light can cause photodegradation of certain amino acid residues. |
Handling Precautions
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5][6]
-
Handle the lyophilized powder in a clean, controlled environment.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
Reconstitution of Lyophilized this compound
Reconstitution should be performed using sterile techniques and appropriate solvents to ensure the peptide dissolves completely and maintains its biological activity.
Recommended Solvents
The choice of solvent depends on the experimental requirements. For general use, sterile, purified water or a buffer is recommended.
| Solvent | Notes |
| Sterile, distilled water | A common solvent for initial reconstitution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Often used for biological assays to maintain physiological pH. |
| Aqueous solutions with low concentrations of acetonitrile (B52724) or DMSO | May be used for peptides with poor aqueous solubility. A small amount of organic solvent can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. |
Note: For sensitive cellular assays, be aware that residual trifluoroacetic acid (TFA) from the purification process may be present and could affect results.[3]
Reconstitution Protocol
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.[5][6]
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial. Aim the stream of solvent against the side of the vial to gently wet the powder.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide dissolves completely.[7] Avoid vigorous shaking, which can cause aggregation. If the peptide is difficult to dissolve, gentle sonication may be helpful.[5][8]
-
Concentration: A common stock concentration for peptides is 1 mg/mL.[7]
Storage of Reconstituted this compound
Reconstituted peptide solutions are less stable than the lyophilized powder and require careful storage.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C or -80°C[4][6] | Essential for preserving the stability of the peptide in solution for months. |
| Short-term (days): 2-8°C[6] | Suitable for solutions that will be used within a few days. | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the reconstituted solution into single-use volumes before freezing.[4] | Each freeze-thaw cycle can degrade the peptide and lead to aggregation. |
Experimental Protocols
Protocol for Assessing Antimicrobial Activity (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain like Staphylococcus aureus.
-
Prepare Bacterial Culture: Inoculate a single colony of S. aureus into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
-
Dilute Culture: Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare this compound Dilutions: Prepare a serial dilution of the reconstituted this compound stock solution in MHB in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial culture to each well containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for this compound Handling and Reconstitution
Caption: Workflow for handling and reconstitution of lyophilized this compound.
Putative Signaling Pathway for this compound's Myotropic Action
While the precise signaling pathway for this compound's myotropic (muscle-relaxing) effects is not fully elucidated, it is suggested to involve the modulation of ion channels.[2] The following diagram illustrates a plausible mechanism.
Caption: Putative signaling pathway for the myotropic action of this compound.
References
- 1. This compound: a novel antimicrobial/myotropic hexadecapeptide from the skin secretion of the African running frog, Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. jpt.com [jpt.com]
- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. uk-peptides.com [uk-peptides.com]
Recombinant Expression Systems for Senegalin Peptide Production
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senegalin is a hexadecapeptide amide (FLPFLIPALTSLISSL-NH2) originally isolated from the skin secretion of the African running frog, Kassina senegalensis[1]. This peptide has demonstrated both antimicrobial activity, notably against Staphylococcus aureus, and myotropic properties, including the ability to modulate smooth muscle contraction[1]. These dual activities make this compound a promising candidate for therapeutic development. While chemical synthesis is feasible for small-scale research, large-scale production for preclinical and clinical studies necessitates a more cost-effective and scalable method. Recombinant expression systems offer a viable alternative for producing bioactive this compound.
This document provides a detailed overview and protocols for the expression of this compound in two widely-used recombinant hosts: Escherichia coli and Pichia pastoris. The choice of expression system is critical and depends on factors such as desired yield, post-translational modifications (though this compound is amidated C-terminally, which requires specific in vitro or in vivo enzymatic steps not covered by standard systems), and downstream processing costs.
Choosing an Expression System
The primary challenges in producing small peptides like this compound are their potential toxicity to the host organism and susceptibility to degradation by endogenous proteases[1][2]. To circumvent these issues, this compound should be expressed as a fusion protein. A larger carrier protein masks the peptide's bioactivity, protects it from proteolysis, and facilitates purification[3].
-
Escherichia coli is the most common and cost-effective system, characterized by rapid growth and high expression levels. Its main drawback is the lack of post-translational modification machinery and the potential for inclusion body formation, which requires protein refolding steps[4]. For a small, linear peptide like this compound, this is often the system of choice for initial trials.
-
Pichia pastoris is a methylotrophic yeast that offers advantages such as high-density cell culture, protein folding capabilities, and efficient secretion of the recombinant protein into the culture medium, which significantly simplifies purification[4][5][6]. Secretion can be particularly beneficial, reducing intracellular toxicity and protease exposure.
Quantitative Data: Comparison of Expression Systems for Antimicrobial Peptides
As no data exists for the recombinant expression of this compound, this table summarizes typical yields for other small, often cationic, antimicrobial peptides (AMPs) in E. coli and P. pastoris. This data provides a benchmark for expected yields.
| Peptide | Expression System | Fusion Partner | Yield (Purified Peptide) | Reference |
| Fowlicidin-2 | E. coli | GST | ~6 mg/L | [5] |
| Fowlicidin-2 | Pichia pastoris | Native Secretion Signal | 85.6 mg/L | [5] |
| Cathelicidin-BF | Pichia pastoris | Native Secretion Signal | ~500 mg/L | [7][8] |
| Protegrin-1 (pro-form) | Pichia pastoris | Native Secretion Signal | ~800 mg/L | [9] |
| Human β-defensin 2 | E. coli | ΔI-CM Intein | 0.82 mg/L | [10] |
| LL-37 | E. coli | ΔI-CM Intein | 0.59 mg/L | [10] |
| Snakin-2 | E. coli | Thioredoxin (Trx) | ~1 mg/L | [11] |
Experimental Workflow & Diagrams
A generalized workflow for the recombinant production of this compound is outlined below. This process involves gene design, cloning, expression, purification of the fusion protein, cleavage of the fusion tag, and final purification of the target peptide.
Caption: General workflow for recombinant this compound production.
Given this compound's myotropic activity on smooth muscle, it likely interacts with cell surface receptors to initiate a signaling cascade. A plausible mechanism involves a G-protein coupled receptor (GPCR), a common target for bioactive peptides.
Caption: Hypothetical GPCR signaling pathway for this compound.
Protocols
Protocol 1: Expression in E. coli using a Thioredoxin (Trx) Fusion System
This protocol is designed to express this compound as an N-terminal Trx-His6-tagged fusion protein with a Tobacco Etch Virus (TEV) protease cleavage site. This promotes soluble expression and allows for efficient purification and tag removal[11].
5.1.1 Gene Design and Cloning
-
Codon Optimization: Optimize the DNA sequence encoding the this compound peptide (FLPFLIPALTSLISSL) for E. coli expression.
-
Construct Design: Design a synthetic gene encoding the following fusion protein: [MGSDKI-His6-tag]-[GSSG-TEV site-GSSG]-[this compound sequence]. The TEV site sequence is ENLYFQG.
-
Vector Insertion: Synthesize the gene and clone it into a pET series vector (e.g., pET-32a(+)) under the control of the T7 promoter. This vector provides the N-terminal Thioredoxin (Trx) tag.
-
Verification: Verify the final plasmid construct by Sanger sequencing.
5.1.2 Expression
-
Transformation: Transform the verified plasmid into an expression host strain of E. coli, such as BL21(DE3). Plate on LB agar (B569324) with the appropriate antibiotic (e.g., ampicillin).
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM[12][13].
-
Incubation: Continue to incubate the culture for 16-20 hours at the lower temperature (18-25°C) to promote proper folding and solubility.
-
Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
5.1.3 Purification and Cleavage
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0).
-
Elution: Elute the Trx-His6-TEV-Senegalin fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).
-
Dialysis & Cleavage: Dialyze the eluted protein against TEV cleavage buffer (50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) overnight at 4°C. Add His-tagged TEV protease (e.g., 1:100 protease:protein ratio by weight) and incubate for 16-24 hours at 4°C.
-
Reverse IMAC: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound peptide will be in the flow-through, while the Trx-His6 tag and His-tagged TEV protease will bind to the column.
-
Final Purification: Collect the flow-through and concentrate it. Purify the this compound peptide to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Verification: Confirm the identity and purity of the final peptide by MALDI-TOF mass spectrometry.
Protocol 2: Secreted Expression in Pichia pastoris
This protocol utilizes the pPICZα A vector, which directs the secretion of this compound into the culture medium using the native α-mating factor secretion signal from Saccharomyces cerevisiae.
5.2.1 Gene Design and Cloning
-
Codon Optimization: Optimize the DNA sequence for this compound for expression in P. pastoris.
-
Construct Design: Design the gene to be in-frame with the C-terminus of the α-mating factor signal sequence in the pPICZα A vector. The vector adds a C-terminal His6-tag, which can be used for purification. The construct will be: [α-factor signal]-[this compound]-[His6-tag].
-
Vector Insertion: Clone the synthesized gene into the pPICZα A vector at the appropriate restriction sites (e.g., XhoI and XbaI).
-
Linearization & Transformation: Linearize the recombinant plasmid (e.g., with PmeI) and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.
-
Screening: Select positive transformants on YPDS plates containing Zeocin™. Screen multiple colonies for the highest expression level.
5.2.2 Expression
-
Starter Culture: Inoculate the best-expressing clone into 50 mL of BMGY medium (Buffered Glycerol-complex Medium) and grow for 48 hours at 28-30°C with vigorous shaking (250 rpm) until the culture is dense.
-
Induction: Harvest the cells by centrifugation (1,500 x g, 5 min) and resuspend the cell pellet in 1 L of BMMY medium (Buffered Methanol-complex Medium) to an OD600 of ~1.0[5].
-
Methanol (B129727) Feeding: To induce expression, add methanol to a final concentration of 0.5-1.0% (v/v) every 24 hours[5][9].
-
Incubation: Continue incubation at 28-30°C with shaking for 72-96 hours.
-
Harvest Supernatant: Separate the cells from the culture medium by centrifugation at 12,000 x g for 10 minutes at 4°C. The secreted this compound-His6 is in the supernatant.
5.2.3 Purification
-
Clarification: Filter the supernatant through a 0.45 µm filter to remove any remaining cells or debris.
-
Buffer Exchange/Concentration: Concentrate the supernatant and exchange the buffer to an appropriate binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) using tangential flow filtration or a centrifugal concentrator.
-
Affinity Chromatography: Purify the this compound-His6 peptide from the concentrated supernatant using a Ni-NTA column as described in Protocol 1 (steps 5.1.3.3 to 5.1.3.5).
-
Final Purification (Optional): If higher purity is required, or to remove the His-tag (if a cleavage site was included), perform RP-HPLC as described in Protocol 1 (step 5.1.3.8).
-
Verification: Confirm the identity and purity of the final peptide by MALDI-TOF mass spectrometry and Tricine-SDS-PAGE analysis[5].
Conclusion
The recombinant production of this compound is a highly feasible strategy for obtaining the large quantities required for advanced research and drug development. The choice between E. coli and P. pastoris systems will depend on the specific resources and downstream processing capabilities of the research group. The E. coli system offers speed and simplicity for initial trials, while the P. pastoris secretion system may provide higher yields of soluble peptide, simplifying purification efforts for scale-up production. The protocols provided herein offer robust starting points for developing a successful recombinant this compound production pipeline.
References
- 1. Production of Recombinant Antimicrobial Peptides in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 2. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. proteobiojournal.com [proteobiojournal.com]
- 7. Frontiers | High expression of antimicrobial peptides cathelicidin-BF in Pichia pastoris and verification of its activity [frontiersin.org]
- 8. High expression of antimicrobial peptides cathelicidin-BF in Pichia pastoris and verification of its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Production of Recombinant Protegrin-1 From Pichia pastoris, and Its Antimicrobial and in vitro Cell Migration Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cloning, recombinant expression, purification, and functional characterization of AGAAN antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Senegalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural analysis of Senegalin, a peptide with potential therapeutic applications. The following spectroscopic methods are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Introduction to Spectroscopic Analysis of this compound
This compound and its analogue, this compound-2, are peptides isolated from the skin secretions of the African running frog, Kassina senegalensis.[1] Understanding the primary, secondary, and tertiary structure of these peptides is crucial for elucidating their mechanism of action and for the development of potential therapeutic agents. Spectroscopic techniques are powerful tools for this purpose, each providing unique insights into the molecular structure.
Mass Spectrometry (MS) for Primary Structure Determination
Mass spectrometry is a fundamental technique for determining the precise molecular weight and amino acid sequence of peptides like this compound.
Application Note:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS (B15284909) is ideal for rapid and accurate molecular weight determination of the intact peptide. For sequencing, tandem mass spectrometry (MS/MS) is employed to fragment the peptide and determine the amino acid sequence by analyzing the resulting fragment ions (b and y ions).
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Dissolve the purified this compound peptide in a 0.1% trifluoroacetic acid (TFA) in water solution to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.
-
-
Target Plate Spotting:
-
Spot 0.5 µL of the matrix solution onto the MALDI target plate and allow it to air dry.
-
Spot 0.5 µL of the this compound sample solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate.
-
Allow the spot to completely air dry at room temperature.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over a mass range appropriate for the expected molecular weight of this compound.
-
For MS/MS analysis, select the parent ion of this compound for fragmentation and acquire the fragment ion spectrum.
-
Data Presentation: Mass Spectrometry Data for this compound-2
| Parameter | Value | Reference |
| Molecular Mass (Da) | 1713.08 | |
| Amino Acid Sequence | Phe-Leu-Pro-Phe-Leu-Ile-Pro-Val-Ile-Ser-Ser-Leu-Ile-Ser-Ser-Leu-amide |
(Note: Specific quantitative data for the original this compound was not available in the searched literature.)
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing information on folding, conformation, and dynamics.
Application Note:
One-dimensional (1D) ¹H NMR provides a fingerprint of the peptide. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are essential for assigning proton resonances and determining through-bond and through-space correlations between protons. These correlations are used to calculate a set of distance restraints that define the 3D structure of this compound. ¹³C NMR can provide additional structural information.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of lyophilized this compound in 500 µL of a 90% H₂O/10% D₂O mixture containing a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).
-
For ¹³C NMR, a higher concentration or a ¹³C-labeled sample may be required.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to check sample purity and concentration.
-
Acquire 2D ¹H-¹H COSY, TOCSY, and NOESY spectra at a suitable temperature (e.g., 298 K).
-
For the NOESY experiment, use a mixing time of 100-300 ms to observe through-space correlations.
-
If required, acquire ¹³C-HSQC and HMBC spectra to assign carbon resonances.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the COSY and TOCSY spectra.
-
Identify NOE cross-peaks in the NOESY spectrum and convert their intensities into upper distance restraints.
-
Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.
-
Data Presentation: Representative NMR Data for Peptides
(Specific NMR data for this compound is not publicly available. The following table serves as a template.)
| ¹H Chemical Shift (ppm) | Assignment (Example) |
| 8.0 - 9.0 | Amide Protons (NH) |
| 6.5 - 7.5 | Aromatic Protons (Phe) |
| 4.0 - 5.0 | Alpha Protons (Hα) |
| 0.8 - 2.5 | Aliphatic Protons (Leu, Ile, Val, Pro) |
| ¹³C Chemical Shift (ppm) | Assignment (Example) |
| 170 - 180 | Carbonyl Carbons (C=O) |
| 120 - 140 | Aromatic Carbons (Phe) |
| 50 - 65 | Alpha Carbons (Cα) |
| 15 - 40 | Aliphatic Carbons (Leu, Ile, Val, Pro) |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.
Application Note:
The far-UV CD spectrum (190-250 nm) of this compound can reveal its secondary structure. An α-helical structure is characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm, while a random coil is indicated by a negative band near 200 nm.
Experimental Protocol: CD Spectroscopy of this compound-2
-
Sample Preparation:
-
Dissolve this compound-2 in 10 mM ammonium (B1175870) acetate (B1210297) (NH₄Ac) solution (pH 7.4) to a final concentration of 50 µM.
-
To induce secondary structure, a solution of 50% 2,2,2-trifluoroethanol (B45653) (TFE) in 10 mM NH₄Ac can be used.
-
-
Data Acquisition:
-
Use a CD spectrometer with a quartz cuvette of 1 mm path length.
-
Record the CD spectrum from 190 to 250 nm at room temperature.
-
Acquire a baseline spectrum of the buffer solution and subtract it from the sample spectrum.
-
Typically, three scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectrum using deconvolution software (e.g., BeStSel) to estimate the percentage of each secondary structure element.
-
Data Presentation: Secondary Structure Content of this compound-2
| Solvent | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| 10 mM NH₄Ac | - | - | Dominant | |
| 50% TFE / 10 mM NH₄Ac | High | - | - |
(Note: The full text of the this compound-2 paper indicates a disordered structure in a water-mimicking environment and an α-helical conformation in a membrane-mimicking environment. Specific percentages were not provided in the abstract.)
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for quantifying peptide concentration and can provide limited structural information based on the absorbance of aromatic amino acid residues.
Application Note:
The UV-Vis spectrum of this compound is expected to show an absorbance maximum around 280 nm due to the presence of phenylalanine residues. The absorbance at 280 nm can be used to determine the peptide concentration using the Beer-Lambert law, provided the extinction coefficient is known. The peptide backbone also absorbs strongly in the far-UV region (around 205 nm).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the this compound peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum from 200 nm to 400 nm.
-
Use the buffer solution as a blank.
-
Data Presentation: Representative UV-Vis Data for Peptides
(Specific UV-Vis data for this compound is not publicly available. The following table serves as a template.)
| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Chromophore |
| ~280 | (Dependent on Phe content) | Phenylalanine |
| ~205 | (Dependent on peptide length) | Peptide Backbone |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone.
Application Note:
The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. An α-helix typically shows a strong band around 1655 cm⁻¹, while β-sheets absorb around 1630-1640 cm⁻¹. Random coil structures are associated with a broad band around 1645 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid-state analysis, lyophilized this compound powder can be mixed with potassium bromide (KBr) and pressed into a pellet.
-
For solution-state analysis, dissolve the peptide in D₂O to minimize the strong absorbance of H₂O in the amide I region. Use a CaF₂ cell with a short path length (e.g., 6 µm).
-
-
Data Acquisition:
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the KBr pellet or the D₂O buffer and subtract it from the sample spectrum.
-
Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the position and shape of the amide I band.
-
Deconvolution or second-derivative analysis can be used to resolve overlapping bands corresponding to different secondary structures.
-
Data Presentation: Representative FTIR Data for Peptides
(Specific FTIR data for this compound is not publicly available. The following table serves as a template.)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | Amide A (N-H stretch) |
| ~1655 | Amide I (C=O stretch) - α-helix |
| ~1635 | Amide I (C=O stretch) - β-sheet |
| ~1545 | Amide II (N-H bend, C-N stretch) |
Visualizations
Experimental Workflow for this compound Structural Analysis
Caption: Workflow for the structural elucidation of this compound.
Potential Signaling Pathway for Bioactive Peptides
Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for bioactive peptides.
References
Application Notes and Protocols for Cell Viability Assays in the Presence of Senegalin-2
Abstract
Senegalin-2, a novel compound isolated from Senegalia species, has shown significant potential as an anti-cancer agent in preliminary studies. Its purported mechanism of action involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound-2 using common colorimetric cell viability assays: MTT, XTT, and LDH. These assays are crucial for quantifying the dose-dependent effects of this compound-2 on cell viability and for elucidating its mechanism of action. The protocols provided herein are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound-2 and Cell Viability Assays
This compound-2 is a putative novel phytochemical with promising anti-neoplastic properties. Understanding its impact on cancer cells is a critical step in its evaluation as a potential therapeutic agent. Cell viability assays are fundamental tools to quantify the effects of a compound on a cell population, determining whether it is cytostatic (inhibits proliferation) or cytotoxic (induces cell death)[1]. The choice of assay is dependent on the research question, the cell type, and the properties of the test compound[1]. This guide focuses on three widely used assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells[1][2].
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step[1].
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death[1].
It is important to note that when testing plant-derived compounds, there is a potential for interference with assays that rely on dehydrogenase activity, which could lead to an overestimation of cell viability. Therefore, using multiple assays that measure different cellular parameters is recommended for robust and reliable results[3].
Data Presentation: Effects of this compound-2 on HeLa Cell Viability
The following tables summarize hypothetical data from experiments conducted to determine the effect of this compound-2 on the viability of HeLa (human cervical cancer) cells after a 48-hour incubation period.
Table 1: MTT Assay Results for this compound-2 Treated HeLa Cells
| This compound-2 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 10 | 1.02 ± 0.06 | 81.6 ± 4.8 |
| 25 | 0.78 ± 0.05 | 62.4 ± 4.0 |
| 50 | 0.51 ± 0.04 | 40.8 ± 3.2 |
| 100 | 0.26 ± 0.03 | 20.8 ± 2.4 |
| 200 | 0.13 ± 0.02 | 10.4 ± 1.6 |
Table 2: XTT Assay Results for this compound-2 Treated HeLa Cells
| This compound-2 Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Control) | 0.98 ± 0.07 | 100 ± 7.1 |
| 10 | 0.81 ± 0.05 | 82.7 ± 5.1 |
| 25 | 0.63 ± 0.04 | 64.3 ± 4.1 |
| 50 | 0.42 ± 0.03 | 42.9 ± 3.1 |
| 100 | 0.22 ± 0.02 | 22.4 ± 2.0 |
| 200 | 0.11 ± 0.01 | 11.2 ± 1.0 |
Table 3: LDH Assay Results for this compound-2 Treated HeLa Cells
| This compound-2 Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Spontaneous LDH Release) | 0.15 ± 0.02 | 0 ± 1.3 |
| 10 | 0.25 ± 0.03 | 11.1 ± 1.7 |
| 25 | 0.40 ± 0.04 | 27.8 ± 2.2 |
| 50 | 0.65 ± 0.05 | 55.6 ± 2.8 |
| 100 | 0.88 ± 0.06 | 81.1 ± 3.3 |
| 200 | 1.05 ± 0.07 | 100 ± 3.9 |
| Maximum LDH Release | 1.05 ± 0.07 | 100 |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound-2 in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing different concentrations of this compound-2. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Caption: Experimental workflow for assessing cell viability.
MTT Assay Protocol
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light[1].
-
Add MTT Reagent: After the 48-hour incubation with this compound-2, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilize Formazan: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[2].
-
Calculate Viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
XTT Assay Protocol
-
Prepare XTT Reagent: Just before use, prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions.
-
Add XTT Reagent: After the 48-hour incubation with this compound-2, add 50 µL of the XTT working solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Assay Protocol
-
Collect Supernatant: After the 48-hour incubation with this compound-2, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer (provided with the kit) to untreated cells and incubate for 15 minutes before collecting the supernatant.
-
Background: Culture medium alone.
-
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (provided with the kit) to each well containing the supernatant.
-
Incubate: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution (provided with the kit) to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)] x 100
Hypothetical Signaling Pathway of this compound-2 Induced Apoptosis
Based on the mechanisms of other plant-derived anti-cancer compounds, we hypothesize that this compound-2 may induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothetical signaling pathway for this compound-2.
Conclusion
The MTT, XTT, and LDH assays are robust and reliable methods for assessing the cytotoxic and cytostatic effects of novel compounds like this compound-2. The data generated from these assays are crucial for determining the IC50 (half-maximal inhibitory concentration) value, which is a key parameter in drug development. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of the cellular response to this compound-2 and validate its potential as an anti-cancer therapeutic. Further studies should focus on elucidating the precise molecular mechanisms and signaling pathways affected by this promising compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a focus on resolving issues that lead to low peptide yield. While the principles discussed are broadly applicable, they are particularly relevant for Fmoc-based synthesis of peptides like Senegalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?
A1: Low peptide yield in SPPS is a multifaceted issue that can arise from various stages of the process. The most common culprits include incomplete removal of the N-terminal Fmoc protecting group (incomplete deprotection), inefficient peptide bond formation (poor coupling efficiency), and aggregation of the growing peptide chain on the resin.[1][2] Other significant factors include side reactions specific to certain amino acids, premature cleavage of the peptide from the resin, and physical loss of product during cleavage and work-up steps.[3][4]
Q2: How can I monitor the success of the deprotection and coupling steps during synthesis?
A2: Real-time or step-by-step monitoring is crucial for identifying problems early.[5] The most common method is the qualitative Kaiser test, which detects the presence of free primary amines on the resin beads.[4] A positive test (blue beads) after deprotection indicates a successful reaction, while a negative test (yellow beads) after coupling confirms completion.[4] Additionally, many automated synthesizers monitor the UV absorbance of the piperidine (B6355638) solution used for deprotection to quantify the release of the Fmoc-adduct, providing a quantitative measure of the reaction's progress.[6][7]
Q3: What is peptide aggregation and how can it be prevented?
A3: Peptide aggregation occurs when growing peptide chains interact with each other through hydrogen bonds, often forming stable secondary structures like β-sheets on the resin.[8][9] This aggregation can block reactive sites, leading to failed deprotection and coupling steps.[1][10] Strategies to mitigate aggregation include switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating peptide chains, performing the synthesis at an elevated temperature, or adding chaotropic salts like LiCl to the reaction solutions to disrupt hydrogen bonding.[1][3][10] Incorporating "disrupting" elements like pseudoproline dipeptides can also prevent the formation of these secondary structures.[11]
Q4: My peptide sequence contains "difficult" amino acids like Arginine or is very hydrophobic. What special precautions should I take?
A4: Difficult sequences, such as those containing sterically hindered amino acids (e.g., Arginine) or hydrophobic residues, are prone to aggregation and incomplete coupling.[10][12] For these, it is often necessary to use a "double coupling" strategy, where the coupling step is repeated with fresh reagents to drive the reaction to completion.[4][12] Using more potent coupling reagents like HATU or COMU and increasing the reaction time can also improve efficiency.[2][13] For hydrophobic sequences, using a low-loading resin or a PEG-based resin can help by increasing the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1][3]
In-Depth Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving specific issues that lead to low peptide yields.
Problem 1: Incomplete Fmoc Deprotection
Question: My final HPLC/MS analysis shows significant deletion sequences, suggesting a problem with Fmoc deprotection. How can I confirm and fix this?
Answer: Incomplete Fmoc deprotection is a common issue where the protecting group is not fully removed, preventing the next amino acid from being added and resulting in truncated or deletion sequences.[14]
Symptoms & Diagnosis:
-
Mass Spectrometry (MS): Presence of major peaks corresponding to the mass of the target peptide minus one or more amino acids (deletion sequences).[15]
-
Kaiser Test: A negative (yellow/brown) result after the deprotection step indicates the persistence of the Fmoc group.[14]
-
UV Monitoring: In automated synthesizers, a lower-than-expected Fmoc signal during the deprotection step can indicate a stalled reaction, often due to aggregation.[16]
Common Causes & Solutions:
-
Peptide Aggregation: The formation of secondary structures can physically block the Fmoc group from the piperidine solution.[14]
-
Suboptimal Reagents: Degraded piperidine can lose its efficacy.
-
Solution: Always use fresh, high-quality reagents. Ensure the deprotection solution is prepared correctly (typically 20% piperidine in DMF).[14]
-
-
Insufficient Reaction Time: For difficult sequences, standard deprotection times may not be sufficient.
-
Solution: Increase the deprotection time. A common strategy is to perform two treatments with the piperidine solution (e.g., 2 x 10 minutes instead of 2 x 5 minutes).[15] For extremely difficult cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[15]
-
Problem 2: Poor Coupling Efficiency
Question: I've confirmed that deprotection is complete, but my yield is still low and I see deletion sequences. What could be causing poor coupling?
Answer: Poor coupling efficiency occurs when the incoming activated amino acid fails to react completely with the free N-terminal amine of the growing peptide chain.[1]
Symptoms & Diagnosis:
-
Mass Spectrometry (MS): Similar to deprotection failure, this results in significant deletion sequences.[4]
-
Kaiser Test: A positive (blue) result after the coupling step is a clear indicator of unreacted free amines, meaning the coupling was incomplete.[15]
Common Causes & Solutions:
-
Steric Hindrance: Bulky amino acids (e.g., Arg(Pbf), Val) or the growing peptide chain itself can sterically hinder the reaction.[3][10]
-
Suboptimal Activation: The carboxylic acid of the incoming amino acid must be properly activated to react.
-
Solution: Switch to a more powerful coupling reagent. While standard reagents like HBTU are effective for many sequences (including this compound-2[18]), difficult couplings may benefit from stronger uronium/aminium salts like HATU or COMU, or phosphonium (B103445) salts like PyBOP.[2][13][19] Ensure all reagents and solvents are anhydrous, as water can quench the activated species.[17]
-
-
Peptide Aggregation: As with deprotection, aggregation can prevent the activated amino acid from reaching the N-terminus.
Problem 3: Low Recovery After Cleavage and Precipitation
Question: The synthesis seemed to proceed well, but after cleaving the peptide from the resin and precipitating, the final mass of my crude product is very low. What went wrong?
Answer: Significant product loss can occur during the final cleavage and workup stages. This can be due to incomplete cleavage from the resin, premature precipitation of the peptide in the cleavage cocktail, or inefficient precipitation in ether.[4][20]
Symptoms & Diagnosis:
-
Low Crude Peptide Mass: The most obvious symptom is a lower-than-expected weight of the lyophilized crude peptide.[4]
-
Analysis of Resin: A small-scale test cleavage on the post-cleavage resin followed by LC-MS analysis can confirm if a significant amount of peptide remains attached.[20]
Common Causes & Solutions:
-
Incomplete Cleavage: The cleavage cocktail or reaction time may be insufficient to fully release the peptide from the resin.[20]
-
Solution: Increase the cleavage reaction time from the standard 2-3 hours up to 4 hours or more.[21] Ensure the cleavage cocktail is appropriate for your peptide's sequence; for example, peptides with Arg, Cys, or Trp residues require specific scavengers (like TIS, EDT, or water) to prevent side reactions.[22] If yield is still low, the remaining resin can be subjected to a second cleavage reaction.[21]
-
-
Inefficient Precipitation: The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether or MTBE).[20]
-
Solution: Ensure a sufficient volume of cold ether is used (typically 10 times the volume of the TFA filtrate).[20] Allow the precipitation to occur at a low temperature (e.g., -20°C) for an extended period (e.g., 1 hour to overnight) to maximize recovery.[21] Before precipitation, you can reduce the volume of TFA under a stream of nitrogen to concentrate the peptide.[21]
-
-
Peptide Adsorption: The cleaved peptide might adsorb to the resin beads.
-
Solution: After filtering the resin from the cleavage cocktail, wash the resin beads thoroughly with fresh TFA to recover any adsorbed peptide.[20]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Equivalents (vs. Resin) | Base (Equivalents) | Notes |
| HBTU / TBTU | Uronium/Aminium Salt | 3 - 5 | DIPEA (2x AA equiv.) | Efficient and widely used; can react with unprotected N-terminus if used in large excess.[19] |
| HATU | Uronium/Aminium Salt | 3 - 5 | DIPEA (2x AA equiv.) | More reactive than HBTU, excellent for sterically hindered couplings.[23][24] |
| COMU | Uronium Salt | 3 - 5 | DIPEA (1x AA equiv.) | Highly reactive and efficient; requires only one equivalent of base and byproducts are more soluble.[19] |
| DIC / Oxyma | Carbodiimide / Additive | 3 - 5 | (In situ neutralization) | Cost-effective and excellent for minimizing racemization, especially with Cys and His.[13] |
| PyBOP | Phosphonium Salt | 3 - 5 | DIPEA (2x AA equiv.) | Known for suppressing racemization and is effective for difficult couplings.[13] |
Table 2: Common Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Target Residues / Use Case |
| Reagent B | TFA / Phenol (B47542) / Water / TIPS (88:5:5:2) | General purpose, good for peptides with Arg, Trp. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple Arg, Trp, Cys; strong scavenger properties.[8] |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Standard cocktail for peptides without sensitive residues like Cys, Met, or Trp.[22] |
| TFA / TIS / EDT | TFA / Triisopropylsilane / EDT (95:2.5:2.5) | Recommended for peptides containing Cys(Trt) to ensure efficient trityl group removal.[22] |
Experimental Protocols
Protocol 1: The Kaiser Test (Qualitative Ninhydrin (B49086) Test)
Objective: To detect the presence of free primary amines on the peptide-resin, indicating either successful deprotection or incomplete coupling.[1]
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Washing solvent (DMF, Ethanol).
-
Small glass test tube and heating block.
Procedure:
-
Collect a small sample of resin beads (approx. 1-2 mg) and place them in the test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the resin.
-
Heat the test tube at 100°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Dark Blue/Purple: Positive result. Indicates the presence of free primary amines. This is the desired result after deprotection and an undesired result after coupling.[14]
-
Yellow/Brown/Colorless: Negative result. Indicates the absence of free primary amines. This is the desired result after coupling.[14]
Protocol 2: Test Cleavage for Yield Estimation
Objective: To analyze a small portion of the peptide-resin to diagnose issues with deprotection, coupling, or side reactions before committing the entire batch.[17]
Procedure:
-
After a specific coupling step, collect a small, weighed amount of the dried peptide-resin (e.g., 5-10 mg).
-
Place the resin in a microcentrifuge tube.
-
Add an appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/Water 95:2.5:2.5).[17]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Filter the resin (e.g., using a micro-filter tube) and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a tube containing ~2 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.[17]
-
Wash the pellet once with cold ether and centrifuge again.
-
Allow the peptide pellet to air dry completely.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC-MS. This will reveal the presence of the desired peptide and any deletion or modified sequences.[17]
Protocol 3: Double Coupling Procedure
Objective: To improve the efficiency of a difficult coupling reaction by repeating the step with fresh reagents.[1]
Procedure:
-
Perform the initial coupling reaction as per your standard protocol (e.g., for 1-2 hours).
-
After the reaction time, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of the same activated amino acid and coupling reagents in the same concentration and volume as the first coupling.
-
Add this fresh solution to the resin and allow the second coupling reaction to proceed for an additional 1-2 hours.[4]
-
After the second coupling, perform a Kaiser test to confirm completion (yellow beads).
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Visualizations
Caption: A diagram of the standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: A troubleshooting workflow for diagnosing the cause of low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 23. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 24. bachem.com [bachem.com]
Technical Support Center: Senegalin Peptide Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the solubility of the Senegalin peptide.
Troubleshooting Guide
Q1: My lyophilized this compound peptide won't dissolve in water. What should I do?
A1: The primary structure of this compound (FLPFLIPALTSLISSL-NH2) indicates a high proportion of hydrophobic amino acids (Phenylalanine, Leucine, Isoleucine, Proline, Alanine, Valine), which can lead to poor aqueous solubility.[1][2][3] An initial troubleshooting workflow is recommended.
Caption: Initial troubleshooting workflow for dissolving this compound.
If water alone is insufficient, proceed to the use of co-solvents or pH adjustment as detailed in the following sections.
Q2: I used an organic solvent, but the peptide precipitated when I added my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a peptide stock dissolved in a pure organic solvent. The key is to add the aqueous solution gradually while vortexing to avoid localized high concentrations that can cause the peptide to crash out of solution.[2] If precipitation still occurs, the final concentration of the organic solvent in your working solution may be too low. Consider the following:
-
Increase the percentage of the organic co-solvent in the final solution. However, always check the tolerance of your specific assay for solvents like DMSO, as they can be toxic to cells or interfere with enzymatic reactions.[2]
-
Try a different co-solvent. Acetonitrile or isopropanol (B130326) are common alternatives to DMSO.
Q3: How do I determine the optimal pH for dissolving this compound?
A3: The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero.[1] To improve solubility, the pH of the solvent should be adjusted to be at least 1-2 units away from the pI.
The amino acid sequence of this compound lacks any acidic (Asp, Glu) or basic (Lys, Arg, His) residues. Therefore, its net charge is primarily influenced by the N-terminal amino group and the C-terminal amide. This makes the peptide neutral over a wide pH range. For neutral peptides, adjusting the pH is generally less effective than using organic co-solvents.[4] However, if you need to avoid organic solvents, you can try dissolving the peptide in a slightly acidic buffer (e.g., 10% acetic acid) and then diluting it.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Due to its hydrophobic nature, the recommended initial approach is to use a small amount of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile.[2][4][5] After the peptide is dissolved, you can slowly add your desired aqueous buffer to the final concentration. For most biological assays, keeping the final DMSO concentration below 1% is advisable.[2]
Q2: Can I use sonication or heating to improve the solubility of this compound?
A2: Yes, both methods can be effective but should be used with caution.
-
Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[2][4]
-
Heating: Gentle warming (e.g., to 40°C) can increase the solubility of some peptides.[3][6] However, prolonged or excessive heat can lead to peptide degradation.
Q3: How does the purity of the this compound peptide affect its solubility?
A3: The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can impact solubility. TFA salts generally enhance the solubility of peptides in aqueous solutions.[7] The lot-specific analytical data sheet should provide information on the counterion present.
Q4: Are there any chemical modifications that can improve the intrinsic solubility of this compound?
A4: Yes, several molecular engineering strategies can enhance peptide solubility, although these would require ordering a custom-synthesized version of the peptide.
-
Amino Acid Substitution: Replacing one or more of the hydrophobic amino acids (e.g., Leucine, Phenylalanine) with a more hydrophilic one (e.g., Serine, Threonine, or a charged amino acid like Lysine) can significantly improve aqueous solubility.[1][3][8]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide creates a hydrophilic shield, which dramatically increases water solubility.[1]
Data Summary: Solubility Strategies for Hydrophobic Peptides like this compound
| Strategy | Solvent/Reagent | Concentration | Advantages | Disadvantages |
| Co-solvents | DMSO, DMF, Acetonitrile | Start with 100% to dissolve, then dilute | Highly effective for hydrophobic peptides.[2][4] | May be incompatible with certain biological assays.[2] |
| pH Adjustment | 10% Acetic Acid | Use minimal volume to dissolve, then dilute | Can be effective for basic peptides.[3] | Less effective for neutral peptides like this compound.[4] |
| Physical Methods | Sonication | N/A | Helps break up aggregates.[2][4] | May not be sufficient on its own. |
| Gentle Heating (<40°C) | N/A | Can increase dissolution rate.[3][6] | Risk of peptide degradation with excessive heat. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
-
Preparation: Allow the lyophilized this compound peptide vial to warm to room temperature before opening.[5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[5]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide).
-
Vortexing: Vortex the vial gently until the peptide is completely dissolved. The solution should be clear.
-
Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) drop-by-drop to achieve the final desired peptide concentration.
-
Storage: Store the stock solution at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
Caption: Workflow for dissolving this compound using a co-solvent.
Protocol 2: Solubility Testing with a Small Peptide Amount
It is highly recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5][8]
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg).
-
Attempt to dissolve it in a calculated volume of the primary solvent choice (e.g., sterile water).
-
If it does not dissolve, apply sonication or gentle warming.
-
If it remains insoluble, test a series of co-solvents (DMSO, acetonitrile) or different pH buffers to find the optimal condition without wasting the bulk of the product.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. reta-peptide.com [reta-peptide.com]
- 7. This compound peptide [novoprolabs.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Working with Senegalin and Other Hydrophobic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrophobic peptide Senegalin and other peptides with similar aggregation-prone properties.
Troubleshooting Guides
Issue 1: Poor or Incomplete Solubilization of Lyophilized this compound
Symptoms:
-
The lyophilized peptide does not dissolve completely in aqueous buffers (e.g., PBS, Tris).
-
The solution appears cloudy or contains visible particulates.
-
Inconsistent results in bioassays due to inaccurate peptide concentration.
Possible Causes:
-
High Hydrophobicity: this compound is a hydrophobic peptide, making it inherently difficult to dissolve in aqueous solutions.
-
Aggregation: Hydrophobic peptides tend to aggregate to minimize contact with water, forming insoluble β-sheet structures.
-
Incorrect Solvent Choice: Using a solvent that is incompatible with the peptide's physicochemical properties.
Troubleshooting Steps:
-
Assess Peptide Physicochemical Properties: Before attempting solubilization, calculate the peptide's Grand Average of Hydropathicity (GRAVY) score and Isoelectric Point (pI). A positive GRAVY score indicates hydrophobicity. The pI will help in selecting a buffer pH that maximizes solubility.
-
Small-Scale Solubility Test: Always perform a small-scale test with a fraction of your peptide to find the optimal solvent before dissolving the entire sample.
-
Solvent Selection Strategy:
-
For acidic peptides (pI < 7): Try dissolving in a small amount of basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) and then dilute with the desired aqueous buffer.
-
For basic peptides (pI > 7): Attempt to dissolve in a small amount of acidic solvent (e.g., 10% acetic acid) before diluting.
-
For neutral or highly hydrophobic peptides (like this compound):
-
Use a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to first dissolve the peptide.
-
While vortexing, add the aqueous buffer drop-by-drop to the peptide concentrate. Do not add the peptide concentrate to the buffer, as this can cause immediate precipitation.
-
Caution: Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems. Aim for the lowest possible concentration (typically <1% DMSO).
-
-
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.
Issue 2: Peptide Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
A clear peptide stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous buffer for an experiment.
Possible Causes:
-
Solvent Polarity Shock: A rapid change in solvent polarity can cause the hydrophobic peptide to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of the peptide in the aqueous buffer may be above its solubility limit.
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the concentrated organic stock solution very slowly to the vigorously stirring or vortexing aqueous buffer. This prevents localized high concentrations of the peptide.
-
Lower Final Concentration: Try diluting the peptide to a lower final concentration.
-
Use of Chaotropic Agents: For some applications, the inclusion of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) in the final buffer can help maintain solubility, but their compatibility with the assay must be verified.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound is a 16-amino acid peptide (FLPFLIPALTSLISSL-NH2) originally isolated from the skin secretion of the African running frog, Kassina senegalensis.[1] Its sequence is rich in hydrophobic amino acids, which gives it a high propensity to aggregate in aqueous solutions, leading to challenges in solubilization and handling.
Q2: How can I predict if my peptide sequence is likely to aggregate?
You can calculate the Grand Average of Hydropathicity (GRAVY) score for your peptide. A positive GRAVY score indicates that the peptide is hydrophobic and more likely to aggregate. Several online tools are available for this calculation. For this compound, the high proportion of hydrophobic residues like Leucine, Isoleucine, and Phenylalanine contributes to its hydrophobicity.
Q3: What are the typical starting solvents for dissolving this compound?
Due to its hydrophobic nature, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF. Once dissolved, the desired aqueous buffer can be added dropwise while vortexing.
Q4: Can I use sonication to help dissolve my peptide?
Yes, brief sonication can be helpful in breaking up small aggregates and aiding dissolution. However, excessive sonication can potentially damage the peptide, so it should be used judiciously.
Q5: My peptide is provided as a TFA salt. Does this affect my experiments?
Trifluoroacetic acid (TFA) is often used in the final purification step of peptide synthesis and remains as a counterion. TFA salts can enhance the solubility of peptides in aqueous solutions.[1] For most in vitro assays, the residual TFA levels do not interfere. However, for highly sensitive cell-based assays, you may consider using TFA-removed peptide, which is commercially available.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound and this compound-2
| Property | This compound (FLPFLIPALTSLISSL-NH2) | This compound-2 (FLPFLIPVISSLISSL-NH2) | Data Source / Method |
| Molecular Weight (Da) | ~1700 | ~1700 | Sequence Calculation |
| Amino Acid Sequence | FLPFLIPALTSLISSL-NH2 | FLPFLIPVISSLISSL-NH2 | [1][2] |
| Net Charge at pH 7 | 0 | 0 | Sequence Analysis |
| Isoelectric Point (pI) | ~6.5 (Calculated) | ~6.5 (Calculated) | Sequence Analysis |
| GRAVY Score | Positive (Hydrophobic) | Positive (Hydrophobic) | Sequence Analysis |
Table 2: Biological Activity of this compound and this compound-2
| Activity Type | This compound | This compound-2 | Reference |
| Antimicrobial (MIC) | 50 µM vs. S. aureus | 2 µM vs. S. aureus & MRSA | [2] |
| Myotropic (Smooth Muscle) | Contraction of rat urinary bladder (EC50 2.9 nM) | Relaxation of rat bladder (EC50 17.94 nM) | [2] |
| Hemolytic Activity (HC50) | >150 µM | 23.19 µM | [2] |
Experimental Protocols
Protocol 1: Solubilization of this compound for Bioassays
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to avoid condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized peptide to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the peptide is completely dissolved.
-
Dilution into Aqueous Buffer: a. Place the desired volume of your final aqueous assay buffer into a sterile tube. b. While vigorously vortexing the aqueous buffer, add the concentrated peptide stock solution drop-by-drop. c. Monitor the solution for any signs of precipitation (cloudiness). If this occurs, you may need to prepare a more dilute final solution.
-
Final Preparation: Continue to vortex the solution for a few minutes after adding the peptide stock to ensure homogeneity. The solution is now ready for use in your assay.
Protocol 2: Smooth Muscle Tension Assay
This protocol is adapted from methodology used for this compound-2 and is applicable for studying the myotropic effects of this compound.[2]
-
Tissue Preparation: Isolate smooth muscle strips (e.g., rat bladder or ileum) and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the muscle strips to equilibrate under a basal tension (e.g., 0.5 g) for at least 60 minutes. Wash the tissues with fresh Krebs solution every 15 minutes.
-
Peptide Addition: Prepare serial dilutions of the this compound peptide solution in Krebs solution (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Data Recording: Add the peptide solutions to the organ bath in a cumulative manner, allowing the muscle response to stabilize between additions. Record changes in muscle tension using a pressure transducer connected to a data acquisition system.
-
Analysis: Plot the change in muscle tension against the peptide concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Preparation: Prepare a 2-fold serial dilution of the this compound peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Workflow for solubilizing hydrophobic peptides like this compound.
Caption: Proposed antimicrobial mechanism of action for this compound.
Caption: Decision tree for troubleshooting this compound solubilization.
References
Technical Support Center: Optimizing Antimicrobial Assays for Senegalin
Welcome to the technical support center for Senegalin antimicrobial assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize their experimental conditions and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antimicrobial activity?
A1: this compound is a hexadecapeptide amide (FLPFLIPALTSLISSL-NH2) originally isolated from the skin secretion of the African running frog, Kassina senegalensis.[1] It has demonstrated antimicrobial activity, particularly against Gram-positive bacteria and some fungi. A derivative, this compound-2, has also been identified and shows potent antibacterial activity.[2][3]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise signaling pathway for this compound's antimicrobial action is not fully elucidated. However, as an uncharged and hydrophobic peptide, its mechanism is likely associated with its ability to form an α-helical structure that interacts with and disrupts the microbial cell membrane.[3] This interaction can lead to pore formation, increased membrane permeability, and ultimately, cell death. This is a common mechanism for many antimicrobial peptides targeting Gram-positive bacteria.
Q3: Which bacterial strains are susceptible to this compound?
A3: this compound has reported activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans.[1] Its derivative, this compound-2, is also effective against Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is generally less effective against Gram-negative bacteria, which may be due to its high hydrophobicity hindering penetration of the outer membrane.[3]
Q4: How should I dissolve and store my this compound peptide?
A4: For initial solubilization of the lyophilized peptide, it is recommended to use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) due to the peptide's hydrophobic nature. Once dissolved, you can then dilute it with the desired aqueous buffer or culture medium. For storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or below to minimize freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
This guide addresses common issues encountered during antimicrobial assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| No antimicrobial activity observed or weak results. | Peptide Insolubility/Aggregation: this compound is hydrophobic and may precipitate in aqueous solutions, reducing its effective concentration. | - Dissolve this compound in a minimal amount of DMSO before diluting in assay medium.- Visually inspect for any precipitation after dilution.- Consider using a low-binding polypropylene (B1209903) plate to prevent peptide loss. |
| Inappropriate Assay Method: The disk diffusion method may not be suitable for peptides as they can bind to the filter paper and agar, impeding diffusion. | - Utilize a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). | |
| Peptide Degradation: The peptide may be unstable under the experimental conditions (e.g., pH, temperature). | - Perform stability tests by incubating this compound under your assay conditions for the duration of the experiment and then testing its activity.- Ensure proper storage of peptide stocks at ≤ -20°C. | |
| Inconsistent MIC values between experiments. | Variable Inoculum Size: The density of the bacterial culture can significantly impact MIC results. | - Standardize the bacterial inoculum for each experiment, typically to a final concentration of ~5 x 10^5 CFU/mL. Verify the concentration by plating serial dilutions. |
| Media Composition: Divalent cations (e.g., Ca²⁺, Mg²⁺) and proteins in the media can interfere with the activity of some antimicrobial peptides. | - Use a standardized, cation-adjusted Mueller-Hinton Broth (MHB).- If testing in a complex medium is necessary, be aware that it may result in higher MIC values. | |
| pH Fluctuation: The pH of the medium can affect the charge and conformation of the peptide and the bacterial surface. | - Ensure the pH of the assay medium is consistent across all experiments. Buffer the medium if necessary. | |
| Precipitation of this compound in the assay medium. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen medium. | - Increase the initial concentration of DMSO used for solubilization, but keep the final concentration in the assay low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.- Test the solubility of this compound in different assay-compatible solvents. |
| Interaction with Media Components: this compound may interact with salts or proteins in the medium, leading to precipitation. | - Simplify the assay medium if possible to identify the interacting component.- Consider using a minimal medium for the assay. |
Quantitative Data Summary
The following tables summarize the reported antimicrobial activity of this compound and its derivative, this compound-2.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (µM) |
| Staphylococcus aureus | 50[1] |
| Candida albicans | 150[1] |
Table 2: Antimicrobial Activity of this compound-2
| Microorganism | MIC (µM) |
| Staphylococcus aureus | 2[2][3] |
| Methicillin-resistant S. aureus (MRSA) | 2[2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of this compound Stock Solution: a. Dissolve lyophilized this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Prepare serial dilutions of the this compound stock solution in the appropriate assay medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: a. Culture the test microorganism overnight in a suitable broth medium. b. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Assay Procedure: a. In a sterile 96-well polypropylene plate, add the diluted bacterial suspension to wells containing the serially diluted this compound. b. Include a positive control (bacteria with no peptide) and a negative control (sterile medium). c. Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: this compound Stability Assessment
This protocol helps determine the stability of this compound under your specific assay conditions.
-
Incubation: a. Prepare solutions of this compound at a relevant concentration in your chosen assay medium. b. Incubate these solutions under the same conditions as your antimicrobial assay (e.g., temperature, pH, duration).
-
Activity Testing: a. At various time points during the incubation, take an aliquot of the this compound solution. b. Use this pre-incubated this compound in a standard MIC assay as described in Protocol 1.
-
Analysis: a. Compare the MIC values of the pre-incubated this compound with that of a freshly prepared solution. b. A significant increase in the MIC of the pre-incubated sample indicates degradation of the peptide.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Troubleshooting logic for this compound antimicrobial assays.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound: a novel antimicrobial/myotropic hexadecapeptide from the skin secretion of the African running frog, Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist [mdpi.com]
- 3. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Senegalin Smooth muscle Contraction Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Senegalin smooth muscle contraction assays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Contraction/Relaxation Responses
Q1: We are observing significant variability in the contractile (or relaxant) response to this compound peptides between different tissue preparations. What are the potential causes and solutions?
A1: High variability is a common challenge in smooth muscle pharmacology. The key is to standardize your experimental procedure meticulously. Here are the primary factors to consider:
-
Tissue Viability: The health of the smooth muscle tissue is paramount. Inconsistent tissue viability can lead to erratic responses.
-
Troubleshooting:
-
Assess Viability: Before starting your experiment, always perform a viability test. A common method is to challenge the tissue with a standard contractile agent like potassium chloride (KCl) or a known agonist for your tissue type. Tissues that do not respond robustly should be discarded.[1][2]
-
Standardize Dissection: Ensure the dissection process is consistent and minimally traumatic to the tissue.
-
Oxygenation: Maintain continuous and adequate oxygenation (typically 95% O2 / 5% CO2) of the physiological salt solution (e.g., Krebs-Henseleit solution) throughout the experiment.
-
-
-
Experimental Conditions: Minor variations in the experimental setup can lead to significant differences in results.
-
Troubleshooting:
-
Temperature: Strictly maintain the temperature of the organ bath (usually 37°C). Use a calibrated thermometer to verify.
-
pH: Ensure the physiological salt solution is buffered correctly and the pH remains stable.
-
Tension: Apply a consistent resting tension to the tissue. The optimal tension should be determined empirically for each muscle type.
-
-
-
Pipetting and Concentration Errors: Inaccurate drug concentrations are a frequent source of variability.
-
Troubleshooting:
-
Calibrate Pipettes: Regularly calibrate all pipettes used for preparing solutions.
-
Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Avoid using old stock solutions that may have degraded.
-
-
Issue 2: Inconsistent Dose-Response Curves
Q2: Our dose-response curves for this compound are not sigmoidal and the EC50 values are inconsistent. How can we troubleshoot this?
A2: A well-defined sigmoidal dose-response curve is crucial for accurate pharmacological characterization. Deviations from the expected shape can indicate several issues.[3][4][5]
-
Concentration Range: An inappropriate concentration range is a common culprit.
-
Troubleshooting:
-
Wider Range: Test a wider range of this compound concentrations, spanning several orders of magnitude, to ensure you capture the full dose-response relationship (from no effect to maximal effect).
-
Logarithmic Spacing: Use logarithmically spaced concentrations to better define the curve.
-
-
-
Incubation Time: The time allowed for the drug to exert its effect may be insufficient or excessive.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment for a single, near-maximal concentration of this compound to determine the time to peak response. Use this optimal incubation time for all subsequent concentrations in your dose-response studies.
-
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization or tachyphylaxis, resulting in a diminished response over time.
-
Troubleshooting:
-
Washout Periods: Ensure adequate washout periods between drug applications to allow the tissue to return to baseline. A standard stimulus regime with consistent timing is recommended.[6]
-
Cumulative vs. Non-Cumulative Dosing: Consider whether a cumulative or non-cumulative dosing protocol is more appropriate for your specific tissue and this compound peptide.
-
-
Troubleshooting Non-Sigmoidal Dose-Response Curves:
| Observation | Potential Cause | Suggested Action |
| No upper plateau | The highest concentration tested is not sufficient to elicit a maximal response. | Extend the concentration range to higher doses. |
| No lower plateau | The lowest concentration tested is already causing a significant response, or there are issues with the baseline. | Extend the concentration range to lower doses and ensure a stable baseline before drug addition. |
| Biphasic or U-shaped curve | The compound may have complex pharmacology, acting on multiple receptor subtypes with different effects, or off-target effects at higher concentrations.[7] | Investigate the presence of different receptor subtypes. Use selective antagonists if available to dissect the responses. |
| Shallow slope | This could indicate issues with drug-receptor interactions or experimental variability.[3] | Review and optimize all experimental parameters for consistency. Ensure accurate pipetting and solution preparation. |
Issue 3: Unexpected Contractile or Relaxant Effects
Q3: We are observing contraction with a this compound peptide that was expected to cause relaxation (or vice-versa). What could explain this discrepancy?
A3: This can be a perplexing but informative result. The nature of the smooth muscle response can be influenced by the specific tissue type and the underlying signaling pathways.
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Tissue Specificity: this compound peptides can have different effects on different smooth muscle tissues. For example, this compound-2BK induces contraction in the rat bladder and ileum, while this compound-2 causes relaxation in the same tissues.[8][9]
-
Action: Confirm the expected effect of the specific this compound peptide on the particular smooth muscle tissue you are using by consulting the literature.
-
-
Receptor Subtypes: The peptide might be interacting with different receptor subtypes that are coupled to opposing signaling pathways (e.g., contraction vs. relaxation).[10]
-
Action: Research the known receptor pharmacology of this compound. If different receptor subtypes are implicated, their relative expression levels in your tissue of interest could determine the net effect.
-
-
Experimental Conditions: The state of the tissue preparation can influence the response.
-
Action:
-
Pre-contraction: If you are studying relaxation, the tissue must be pre-contracted with an appropriate agonist. The choice and concentration of the pre-contracting agent can influence the subsequent relaxant response.
-
Endothelium Integrity: For vascular smooth muscle, the presence or absence of the endothelium is critical. Some relaxing factors are endothelium-dependent (e.g., nitric oxide).[11] Verify endothelium integrity if applicable.
-
-
Data Presentation
Table 1: Pharmacological Effects of this compound-2 and this compound-2BK on Rat Smooth Muscle [8][9]
| Peptide | Tissue | Effect | EC50 |
| This compound-2 | Bladder | Relaxation | 17.94 nM |
| Ileum | Relaxation | 135 nM | |
| Artery | Minimal | - | |
| Uterus | Minimal | - | |
| This compound-2BK | Bladder | Contraction | 2.84 µM |
| Ileum | Contraction | 56.64 nM | |
| Artery | Negligible | - | |
| Uterus | Negligible | - |
Experimental Protocols
Standard Protocol for Isolated Smooth Muscle Contraction Assay
This protocol provides a general framework. Specific parameters such as buffer composition, resting tension, and equilibration time should be optimized for the specific tissue being studied.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Rapidly dissect the desired smooth muscle tissue (e.g., aorta, bladder strip, ileum segment) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully clean the tissue of adherent connective and fatty tissue.
-
Prepare tissue segments of a standardized size (e.g., 2 mm rings for aorta).
-
-
Mounting the Tissue:
-
Mount the tissue in an isolated organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.[12]
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension.
-
Replace the bath solution every 15-20 minutes during equilibration to wash out metabolites.
-
-
Viability and Standardization Check:
-
Depolarize the tissue with a high concentration of KCl (e.g., 60-80 mM) to elicit a maximal contraction. This serves as a viability check and a reference for normalizing subsequent responses.
-
Wash the tissue thoroughly and allow it to return to the baseline resting tension.
-
-
Dose-Response Experiment:
-
Once a stable baseline is achieved, add the this compound peptide in a cumulative or non-cumulative manner, with appropriate time intervals between doses.
-
Record the change in tension until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Measure the amplitude of the contraction or relaxation in response to each concentration.
-
Normalize the responses, typically as a percentage of the maximal response to KCl or the pre-contraction agonist.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine parameters like EC50 and maximal effect (Emax).
-
Visualizations
Caption: Experimental workflow for a this compound smooth muscle contraction assay.
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. History | AMEDD Center of History & Heritage [achh.army.mil]
- 2. Muscle Viability Revisited: Are We Removing Normal Muscle? A Critical Evaluation of Dogmatic Debridement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phar.cam.ac.uk [phar.cam.ac.uk]
- 7. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist [mdpi.com]
- 9. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Enhancing Senegalin-2 Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate research on Senegalin-2, a bioactive peptide with antibacterial and muscle relaxant properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound-2 and what are its primary known bioactivities?
A1: this compound-2 is a novel hexadecapeptide isolated from the skin secretions of the Kassina senegalensis frog. Its primary bioactivities include potent antibacterial action against Gram-positive bacteria, such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), and muscle relaxant effects on smooth muscles like the bladder and ileum.[1]
Q2: What is the mechanism of action for this compound-2's muscle relaxant properties?
A2: The muscle relaxant effects of this compound-2 are believed to be mediated through the modulation of potassium channels.[1] Further research is needed to identify the specific potassium channel subtypes involved and the precise signaling cascade.
Q3: What is this compound-2BK and how does it differ from this compound-2?
A3: this compound-2BK is a synthetic derivative of this compound-2, designed to act as a bradykinin (B550075) antagonist.[1] Compared to this compound-2, this compound-2BK exhibits a broader antibacterial spectrum, significantly reduced hemolytic activity, and contracts smooth muscle instead of relaxing it.[1]
Q4: What are the potential therapeutic applications of this compound-2 and its derivatives?
A4: this compound-2's dual antibacterial and muscle relaxant properties make it a potential candidate for treating conditions like overactive bladder.[1] this compound-2BK shows promise for therapies aimed at relieving pain and inflammation, and for addressing muscular disorders.[1]
Data Presentation
Table 1: Antimicrobial Activity of this compound-2 and this compound-2BK
| Microorganism | Peptide | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) | Selectivity Index (SI) |
| S. aureus | This compound-2 | 2 | Not exceeding 4 | 11.6 |
| This compound-2BK | 2 | Not exceeding 4 | 42.55 | |
| MRSA | This compound-2 | 2 | Not exceeding 4 | 11.6 |
| This compound-2BK | 2 | Not exceeding 4 | 42.55 | |
| E. coli | This compound-2 | Ineffective | Ineffective | - |
| This compound-2BK | 128 | - | 21.27 |
Data sourced from[1]
Table 2: Pharmacological and Hemolytic Activity of this compound-2 and this compound-2BK
| Bioactivity | Peptide | EC50 / HC50 (µM) |
| Bladder Smooth Muscle Relaxation | This compound-2 | 0.01794 |
| Ileum Smooth Muscle Relaxation | This compound-2 | 0.135 |
| Bladder Smooth Muscle Contraction | This compound-2BK | 2.84 |
| Ileum Smooth Muscle Contraction | This compound-2BK | 0.05664 |
| Hemolytic Activity (HC50) | This compound-2 | 23.19 |
| This compound-2BK | 85.09 |
Data sourced from[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted for cationic antimicrobial peptides like this compound-2.
Materials:
-
This compound-2 peptide
-
Bacterial strains (e.g., S. aureus NCTC 10788, E. coli ATCC 8739)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) plates (low-binding)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer (microplate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of this compound-2 in sterile deionized water. Perform serial two-fold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to plastic surfaces.
-
Assay Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound-2 on the viability of mammalian cells.
Materials:
-
This compound-2 peptide
-
Mammalian cell line (e.g., HMEC-1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound-2 in culture medium. Replace the old medium with 100 µL of the diluted peptide solutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Hemolysis Assay
This assay determines the lytic activity of this compound-2 against red blood cells.
Materials:
-
This compound-2 peptide
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS for positive control)
-
96-well V-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (1,000 x g for 10 minutes) and resuspend to a 0.5% (v/v) suspension in PBS.
-
Peptide Dilution: Prepare serial dilutions of this compound-2 in PBS.
-
Assay Setup: In a 96-well plate, add 75 µL of the peptide dilutions. Add 75 µL of PBS for the negative control (0% hemolysis) and 75 µL of 1% Triton X-100 for the positive control (100% hemolysis).
-
Incubation: Add 75 µL of the 0.5% RBC suspension to all wells and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 10 minutes.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Troubleshooting Guides
MIC Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High MIC values / Low peptide activity | Peptide adsorption to plasticware. | Use low-binding polypropylene plates and tubes. Include BSA in the peptide diluent. |
| Peptide degradation. | Prepare fresh peptide solutions for each experiment. Store stock solutions appropriately. | |
| Incompatible media components. | Use cation-adjusted Mueller-Hinton Broth (CA-MHB). | |
| Inconsistent results between replicates | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Non-homogenous bacterial inoculum. | Ensure the bacterial suspension is well-mixed before dispensing. |
Cytotoxicity Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background in control wells | Contamination of reagents or cells. | Use sterile techniques and fresh reagents. |
| Excessive handling of cells. | Handle cells gently during seeding and media changes. | |
| Reduced cell viability at high peptide concentrations | Peptide aggregation leading to non-specific toxicity. | Test peptide solubility in the assay medium. Consider using a different solvent for the stock solution. |
| Low signal in all wells | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Ensure cells are in a logarithmic growth phase. |
Hemolysis Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background hemolysis in negative control | Improper handling of RBCs (mechanical lysis). | Handle RBCs gently, avoid vigorous vortexing. |
| Osmotic stress. | Ensure all solutions are isotonic (e.g., PBS). | |
| Inconsistent results | Variability in RBC source or age. | Use fresh RBCs from the same donor for a set of experiments. |
| Inaccurate pipetting of RBC suspension. | Gently mix the RBC suspension before each pipetting step to ensure homogeneity. |
Signaling Pathways and Experimental Workflows
Potential Anti-inflammatory Signaling Pathways of this compound-2
While the exact anti-inflammatory pathways of this compound-2 are yet to be fully elucidated, many antimicrobial peptides exert their immunomodulatory effects through the NF-κB and Nrf2/Keap1 pathways.
-
NF-κB Pathway: this compound-2 may inhibit the activation of the NF-κB pathway, a key regulator of pro-inflammatory cytokine production. By preventing the phosphorylation and degradation of IκBα, this compound-2 could block the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][3]
-
Nrf2/Keap1 Pathway: this compound-2 could potentially activate the Nrf2 pathway, a master regulator of the antioxidant response. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound-2 may facilitate Nrf2's translocation to the nucleus, leading to the expression of antioxidant enzymes that can mitigate inflammation.[4][5]
Caption: Potential anti-inflammatory mechanisms of this compound-2 via the NF-κB and Nrf2/Keap1 pathways.
This compound-2BK and the Bradykinin B2 Receptor Pathway
This compound-2BK acts as an antagonist to the Bradykinin B2 receptor (B2R), a G protein-coupled receptor. Bradykinin binding to B2R typically activates Gq and Gi proteins, leading to downstream signaling cascades that increase intracellular calcium and modulate other pathways, often resulting in inflammation and pain. By competitively inhibiting this binding, this compound-2BK can block these pro-inflammatory signals.[6][7][8]
Caption: Antagonistic action of this compound-2BK on the Bradykinin B2 receptor signaling pathway.
Experimental Workflow for Bioactivity Screening of this compound-2 Analogs
Caption: A logical workflow for the screening and characterization of novel this compound-2 analogs.
References
- 1. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist [mdpi.com]
- 2. Antimicrobial peptide CC34 attenuates intestinal inflammation via downregulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Oxidative Stress through Activating the Nrf2 mediated HO-1 Antioxidant Efficacy Signaling Pathway by MS15, an Antimicrobial Peptide from Bacillus velezensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability issues of Senegalin peptide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Senegalin peptide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and why is its stability in aqueous solutions a concern?
A1: this compound, specifically this compound-2, is a novel peptide isolated from the skin secretions of the Kassina senegalensis frog.[1][2] It exhibits both antibacterial and muscle relaxant properties, making it a candidate for therapeutic development.[1][2] Like many peptides, this compound's stability in aqueous solutions is a critical concern for ensuring its bioactivity, therapeutic efficacy, and safety during experiments and in potential formulations.[3][4] Peptides are often susceptible to various degradation pathways in water, which can lead to loss of function.[3][4][5]
Q2: What are the primary degradation pathways for peptides like this compound in an aqueous environment?
A2: The stability of a peptide is largely determined by its amino acid sequence.[6] Common degradation pathways in aqueous solutions include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.[6][7]
-
Oxidation: Modification of susceptible amino acid residues like methionine (Met), cysteine (Cys), histidine (His), tyrosine (Tyr), and tryptophan (Trp).[7][8]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic residues, which can alter the peptide's structure and function.[6][7]
-
Aggregation: Self-association of peptide molecules to form soluble or insoluble aggregates, which can reduce bioavailability and potentially cause immunogenicity.[8] This can be a significant issue for hydrophobic peptides.[9]
Q3: What are the ideal storage conditions for this compound peptide solutions?
A3: To minimize degradation, it is recommended to store this compound peptide in a lyophilized form at -20°C or -80°C.[1][6] Once reconstituted in an aqueous solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[6] For short-term storage, keeping the solution refrigerated (2-8°C) is advisable. Prolonged exposure to room temperature should be avoided.
Q4: How does pH affect the stability of this compound peptide solutions?
A4: pH is a critical factor influencing peptide stability.[3][4] For many peptides, a pH range of 3-5 can minimize deamidation and protect against disulfide exchange reactions.[4] However, the optimal pH is sequence-specific. It is crucial to determine the isoelectric point (pI) of this compound and work at a pH away from the pI to reduce the risk of aggregation and precipitation.[8] The original research on this compound-2 utilized a 10 mM NH4Ac solution at pH 7.4 for their experiments.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound peptide in aqueous solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon reconstitution | - Peptide concentration is too high.- The pH of the solution is close to the peptide's isoelectric point (pI).- Low solubility of the peptide in the chosen buffer. | - Try dissolving the peptide at a lower concentration.- Adjust the pH of the buffer to be at least one unit away from the pI.- Use a different buffer system or add solubilizing agents like organic co-solvents (e.g., acetonitrile, DMSO) in small amounts. |
| Loss of biological activity over time | - Chemical degradation (hydrolysis, oxidation, deamidation).- Physical instability (aggregation).- Adsorption to container surfaces. | - Prepare fresh solutions before each experiment.- Store aliquots at -80°C.- Optimize the formulation by adjusting pH and adding excipients like antioxidants (e.g., ascorbic acid) or chelators.[8]- Use low-binding microcentrifuge tubes or glassware. |
| Inconsistent results between experiments | - Repeated freeze-thaw cycles of the stock solution.- Variability in solution preparation.- Degradation during the experiment. | - Aliquot the stock solution after the initial reconstitution to avoid freeze-thaw cycles.[6]- Standardize the protocol for solution preparation, including buffer composition, pH, and peptide concentration.- Minimize the time the peptide solution is kept at room temperature during experimental setup. |
| Visible aggregates or cloudiness in the solution | - Peptide aggregation due to factors like temperature, agitation, or pH.[8]- Presence of impurities. | - Centrifuge the solution to remove insoluble aggregates.- Filter the solution through a low-protein-binding 0.22 µm filter.- Re-evaluate the formulation and storage conditions. Consider adding aggregation inhibitors like certain sugars or polyols.[3] |
Logical Workflow for Troubleshooting Stability Issues
The following diagram outlines a systematic approach to diagnosing and resolving stability problems with this compound peptide solutions.
Caption: Troubleshooting workflow for this compound stability.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol is designed to quantify the remaining intact this compound peptide over time under specific storage conditions.
Objective: To determine the percentage of intact this compound peptide remaining after incubation at various temperatures.
Materials:
-
Lyophilized this compound peptide
-
Water for Injection (WFI) or appropriate buffer (e.g., 10 mM Ammonium Acetate, pH 7.4)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubators or water baths
-
Low-binding microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution: Reconstitute lyophilized this compound peptide to a final concentration of 1 mg/mL in the chosen buffer.
-
Sample Preparation: Aliquot the stock solution into separate low-binding tubes for each time point and temperature condition (e.g., 4°C, 25°C, 40°C).
-
Time Zero (T0) Analysis: Immediately after preparation, inject a sample into the HPLC system to determine the initial peak area of the intact peptide.
-
Incubation: Place the aliquots in the respective temperature-controlled environments.
-
Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each temperature condition.
-
HPLC Analysis: Analyze each sample by RP-HPLC. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis: Calculate the percentage of remaining this compound peptide at each time point by comparing its peak area to the peak area at T0.
Protocol 2: Forced Degradation Study
This protocol uses harsh conditions to accelerate degradation, helping to identify potential degradation pathways.
Objective: To identify the likely degradation pathways of this compound peptide under stress conditions.
Materials:
-
This compound peptide solution (1 mg/mL)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H2O2) (for oxidation)
-
High-intensity light source (for photostability)
-
HPLC-MS system for analysis
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Mix the peptide solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the peptide solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix the peptide solution 1:1 with 3% H2O2. Store at room temperature for 24 hours.
-
Thermal Stress: Incubate the peptide solution at 70°C for 48 hours.
-
Photostability: Expose the peptide solution to a high-intensity light source (e.g., Xenon lamp) for 24 hours.
-
-
Sample Analysis: After the incubation period, analyze all stressed samples, along with an unstressed control, by HPLC-MS.
-
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Identify the major degradation peaks.
-
Use the mass spectrometry data to determine the mass of the degradation products and infer the type of modification (e.g., a +16 Da shift suggests oxidation).
-
Experimental Workflow Diagram
Caption: Workflow for this compound stability assessment.
Data Presentation
Table 1: Example Data from a Real-Time Stability Study of this compound Peptide (1 mg/mL) at Various Temperatures
| Storage Temp. | Time Point | % Remaining Intact Peptide | Appearance |
| 4°C | T0 | 100% | Clear, colorless |
| 1 Week | 98.5% | Clear, colorless | |
| 4 Weeks | 95.2% | Clear, colorless | |
| 25°C | T0 | 100% | Clear, colorless |
| 1 Week | 89.1% | Clear, colorless | |
| 4 Weeks | 70.4% | Faintly opalescent | |
| 40°C | T0 | 100% | Clear, colorless |
| 1 Week | 65.7% | Slightly cloudy | |
| 4 Weeks | 35.8% | Visible precipitate |
Note: This is illustrative data. Actual results may vary.
Table 2: Summary of Forced Degradation Study Results for this compound Peptide
| Stress Condition | % Degradation | Major Degradants Observed (by Mass Shift) | Inferred Degradation Pathway |
| 0.1 M HCl, 60°C | ~25% | -17 Da, Peptide fragments | Deamidation, Hydrolysis |
| 0.1 M NaOH, 60°C | ~40% | -17 Da, Isomer formation | Deamidation, Isomerization |
| 3% H2O2, RT | ~18% | +16 Da, +32 Da | Oxidation |
| 70°C | ~15% | Aggregates, various small peaks | Aggregation, Hydrolysis |
| Light Exposure | ~5% | +16 Da | Photo-oxidation |
Note: This is illustrative data. Actual results will depend on the this compound amino acid sequence.
References
- 1. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Common side reactions in the synthesis of proline-rich peptides
Welcome to the technical support center for the synthesis of proline-rich peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a primary cause of yield loss, especially in Fmoc-based solid-phase peptide synthesis (SPPS). It results in the termination of the peptide chain, creating a truncated peptide and a cyclic dipeptide impurity that can be challenging to remove.
FAQs on DKP Formation
Q1: What is diketopiperazine (DKP) and why is it a problem in proline-rich peptide synthesis?
A1: A diketopiperazine (DKP) is a stable six-membered cyclic dipeptide. Its formation is a significant side reaction, particularly when proline is the second amino acid from the C-terminus (penultimate position).[1][2][3] The reaction leads to the cleavage of the desired peptide from the resin, which terminates chain elongation.[2] This not only reduces the final yield but also introduces impurities that complicate the purification process.
Q2: What is the mechanism of DKP formation?
A2: DKP formation occurs via an intramolecular nucleophilic attack. After the deprotection of the second amino acid, its free N-terminal amine attacks the ester linkage of the first amino acid to the resin. This cyclization reaction cleaves the dipeptide from the resin, forming the DKP. The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation, making sequences with a penultimate proline highly susceptible to this side reaction.[2][3][4]
Q3: Which factors promote DKP formation?
A3: Several factors can increase the likelihood of DKP formation:
-
Peptide Sequence: Peptides with a proline residue at the second position from the C-terminus are highly prone to DKP formation.[2][3]
-
Resin Type: Resins with less steric hindrance around the linkage point, such as Wang resin, are more susceptible.
-
Fmoc-Deprotection Conditions: It has been observed that the Fmoc-protecting group can be unstable on peptides with a penultimate proline, leading to auto-catalytic deprotection even without the addition of a base like piperidine.[1][2] This premature deprotection provides the free amine necessary for the cyclization reaction.
-
Storage Conditions: Storing the peptide-resin intermediate, particularly in solvents like DMF, can lead to significant DKP formation over time.[1][2]
Q4: How can I prevent or minimize DKP formation?
A4: Several strategies can be employed to suppress DKP formation:
-
Use Sterically Hindered Resins: Employing 2-chlorotrityl chloride resin is a common strategy. The bulky nature of this resin's linker sterically hinders the intramolecular cyclization required for DKP formation.[5]
-
Incorporate Pre-formed Dipeptides: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the vulnerable dipeptide-resin stage where cyclization occurs.
-
Optimize Synthesis Strategy: For Boc-based synthesis, using in situ neutralization protocols can effectively suppress DKP formation.[5]
-
Control Storage: If synthesis is paused, storing the peptide-resin intermediate at lower temperatures can help slow the rate of DKP formation.[1]
Troubleshooting Guide: DKP Formation
| Symptom Observed | Potential Cause | Recommended Action |
| Low yield of full-length peptide. | DKP formation leading to chain termination. | Analyze the crude product by LC-MS to identify the presence of the DKP and truncated peptide. |
| A major peak in HPLC corresponds to the mass of a cyclic dipeptide. | Intramolecular cyclization of the first two residues. | Re-synthesize using 2-chlorotrityl chloride resin or incorporate the first two amino acids as a pre-formed dipeptide. |
| Yield drops significantly after the second amino acid coupling. | DKP formation is occurring after the coupling of the second residue. | If using Fmoc chemistry, consider switching to a more sterically hindered resin. |
Visualization of DKP Formation Mechanism
Caption: Mechanism of Diketopiperazine (DKP) formation during SPPS.
Aggregation
Peptide chain aggregation is a common issue in SPPS, particularly for hydrophobic or long sequences. While proline is known to disrupt secondary structures like β-sheets, proline-rich sequences can still be susceptible to aggregation, leading to poor solvation and incomplete reactions.[5]
FAQs on Aggregation
Q1: What causes peptide aggregation during SPPS?
A1: Aggregation occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming insoluble secondary structures like β-sheets on the solid support.[6] This is particularly common in hydrophobic sequences. The aggregated chains are poorly solvated, making the N-terminal amine inaccessible for subsequent deprotection and coupling steps.
Q2: What are the signs that my peptide is aggregating?
A2: The most common indicators of aggregation include:
-
Shrinking of the resin matrix: The resin beads may appear clumped or fail to swell properly in the solvent.
-
Failed or inconclusive coupling tests: Colorimetric tests like the Kaiser test may give false negative results because the ninhydrin (B49086) reagent cannot access the sterically hindered N-terminus.
-
Slow or incomplete deprotection and coupling reactions: This leads to a higher prevalence of deletion sequences in the final product.
Q3: What strategies can I use to overcome aggregation?
A3: Several methods can be employed to disrupt aggregation:
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derived from Ser or Thr) introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[5][7] These are commercially available and are incorporated like any other dipeptide.
-
Backbone Protection: Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen of an amino acid can prevent hydrogen bonding and subsequent aggregation.[5][6]
-
Chaotropic Salts: Adding chaotropic salts such as LiCl to the coupling mixture can help break up secondary structures.
-
Specialized Solvents: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the peptide chain.[5]
Visualization of Aggregation Mitigation Strategies
Caption: Decision tree for selecting a strategy to mitigate peptide aggregation.
Incomplete Coupling & Racemization
The unique structural properties of proline can lead to challenges in both coupling efficiency and maintaining stereochemical integrity.
FAQs on Coupling and Racemization
Q1: Why are coupling reactions involving proline often slow and incomplete?
A1: Proline is a secondary amine, which is less nucleophilic and more sterically hindered than the primary amines of other amino acids. This inherent property can lead to slower reaction kinetics and incomplete coupling, especially for the amino acid being coupled to the proline residue.[8]
Q2: How can I improve the efficiency of coupling to a proline residue?
A2: To drive the reaction to completion, several strategies are recommended:
-
Double Coupling: Perform the coupling step for the amino acid immediately following proline twice to ensure the reaction is complete.[8]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can help drive the reaction forward.[8]
-
Use Potent Coupling Reagents: Employing more powerful coupling reagents like HATU or HCTU can improve efficiency for this specific step.[9]
Q3: What causes racemization of proline during synthesis, and how can it be minimized?
A3: Racemization (the conversion of the L-amino acid to a D-isomer) can occur during the activation step of the carboxyl group.[5] For proline, this is particularly noted when using carbodiimide (B86325) reagents (like DIC) in the presence of HOBt, especially in DMF.[10][11] To minimize racemization:
-
Avoid HOBt with Carbodiimides: When coupling proline, consider using the coupling reagent without an additive or switching to an alternative solvent like dichloromethane (B109758) (DCM).[10]
-
Use Low-Racemization Reagents: Reagents based on OxymaPure (e.g., COMU) are known for low racemization levels.[9] For highly sensitive sequences, specialized reagents like PyAOP or PyClock can be used.
Data on Coupling Reagent and Racemization
The choice of coupling reagent and additives can significantly impact the extent of racemization. The following table summarizes the percentage of D-isomer formation observed for different coupling conditions in a model peptide synthesis.
| Coupling Reagent | Additive | Solvent | % D-Isomer (Epimerization) | Reference |
| WSCI | HOBt | DMF | High | [10] |
| WSCI | None | DCM | Almost None | [10] |
| Mixed Anhydride | - | THF | Almost None | [10] |
| HATU/DIPEA | - | - | Low | [12] |
| PyBop/DIPEA | - | - | Low | [12] |
Note: Data is illustrative and depends on the specific peptide sequence and reaction conditions.
Experimental Protocols & Analysis
This section provides detailed methodologies for key experiments related to the synthesis and analysis of proline-rich peptides.
Protocol 1: Qualitative Monitoring of Coupling (Kaiser Test)
The Kaiser test is a colorimetric assay to detect free primary amines. Note: This test is unreliable for detecting the secondary amine of proline. After coupling to a proline residue, a negative Kaiser test (yellow beads) indicates the previous primary amine has been successfully acylated. When proline is the N-terminal residue, an alternative like the Isatin or Chloranil test should be used.[13][14]
Materials:
-
Reagent A: 16.5 mg KCN in 25 mL water, diluted 1:49 in pyridine.[13]
-
Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.[13]
-
Reagent C: 40 g phenol (B47542) in 20 mL n-butanol.[13]
-
Small test tubes.
-
Heating block (110°C).
Procedure:
-
Collect a small sample of peptide-resin (10-15 beads) into a test tube.
-
Wash the beads thoroughly with DMF to remove residual reagents and decant the solvent.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[13]
-
Observe the color of the beads and the solution.
-
Intense Blue: Incomplete coupling (free primary amine present). Recouple the amino acid.
-
Yellow/Colorless: Complete coupling (no free primary amine). Proceed to the next step.
-
Protocol 2: Peptide Cleavage from Resin and Precipitation
This protocol outlines the final cleavage and deprotection step for a peptide synthesized using an Fmoc/tBu strategy.
Materials:
-
Dried peptide-resin.
-
Cleavage Cocktail (prepare fresh in a fume hood): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[15][16]
-
Ice-cold diethyl ether.
-
Centrifuge tubes.
Procedure:
-
Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin).[15]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin to separate the cleavage solution containing the peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding 9-10 volumes of ice-cold diethyl ether. A white precipitate should form.[15]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold diethyl ether twice to remove scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Analysis of Peptide Purity by RP-HPLC
This protocol describes the analysis of the crude peptide to determine its purity.
Materials & Equipment:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm).[15]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).[15][16]
-
Crude peptide sample, dissolved in Mobile Phase A (~1 mg/mL).
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Filter the dissolved peptide sample through a 0.22 µm syringe filter.[15]
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient from low to high percentage of Mobile Phase B to elute the peptide (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 220 nm. The purity is calculated as the area of the main peak relative to the total area of all peaks.
Protocol 4: Quantification of Proline Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the D/L ratio of proline in a synthetic peptide.
Materials:
-
Crude or purified peptide.
-
6 M HCl for hydrolysis.
-
Derivatizing agent (e.g., NBD-Cl or Marfey's reagent).[17][18]
-
Chiral HPLC column (e.g., CHIRALPAK-IA).[17]
-
HPLC system.
Procedure:
-
Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Neutralize the hydrolysate and react it with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag (e.g., NBD-Cl) to form diastereomers or detectable derivatives.[17][18]
-
Chiral HPLC Analysis: Inject the derivatized sample onto a chiral HPLC column. The D- and L-proline derivatives will separate into distinct peaks.
-
Quantification: Integrate the peak areas of the D- and L-isomers. The percentage of racemization is calculated as: [% D-isomer / (% D-isomer + % L-isomer)] * 100.
General Troubleshooting Workflow
Caption: Troubleshooting workflow for proline-rich peptide synthesis issues.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. impactfactor.org [impactfactor.org]
- 18. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Enhancing the Potency of Senegalin-2BK as a Bradykinin Antagonist
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the potency of Senegalin-2BK, a bradykinin (B550075) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound-2BK and how does it antagonize the bradykinin receptor?
This compound-2BK is a synthetic fusion peptide derived from this compound-2, a peptide isolated from the skin secretions of the Kassina senegalensis frog.[1] It is designed to act as a bradykinin antagonist. The current understanding is that this compound-2BK competitively binds to bradykinin receptors, likely the B2 receptor (B2R), preventing the endogenous ligand bradykinin from binding and activating downstream signaling pathways that lead to inflammation, vasodilation, and pain.[2][3] Molecular docking studies suggest that this compound-2BK has a favorable binding affinity for the B2R, forming hydrogen bonds with key residues.[2]
Q2: My this compound-2BK peptide is showing low solubility. How can I address this?
Low solubility is a common issue with synthetic peptides. Here are a few troubleshooting steps:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Try dissolving this compound-2BK in a buffer with a pH further away from its pI.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by slow, dropwise addition to your aqueous experimental buffer with vigorous stirring.
-
Chaotropic Agents: In some instances, the use of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can aid in solubilizing aggregated peptides, although their compatibility with your specific assay must be verified.
Q3: I am observing high variability in my functional assay results with this compound-2BK. What could be the cause?
Variability in functional assays can stem from several factors:
-
Peptide Stability: Peptides can be susceptible to degradation by proteases present in cell culture media or tissue preparations. It is recommended to use protease inhibitor cocktails in your assays.
-
Peptide Aggregation: this compound-2BK, like other peptides, may aggregate over time in solution, leading to a decrease in the effective concentration. It is best to use freshly prepared solutions for each experiment.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density, as receptor expression levels can vary with cell culture conditions.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations can all contribute to variability. Strict adherence to a standardized protocol is crucial.
Q4: What are some general strategies to enhance the potency of a peptide antagonist like this compound-2BK?
Enhancing peptide potency typically involves structural modifications to improve binding affinity, stability, and pharmacokinetic properties. Key strategies include:
-
Amino Acid Substitution: Systematically replacing specific amino acids with natural or unnatural amino acids can identify residues critical for receptor interaction. For instance, substituting with more hydrophobic or conformationally constrained amino acids at key positions can enhance binding.
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can increase peptide stability by making them more resistant to exopeptidases.
-
Peptide Stapling: Introducing a chemical brace ("staple") can lock the peptide into its bioactive conformation, which can improve receptor binding and proteolytic resistance.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and prolonging its in vivo half-life.
Troubleshooting Guides
Problem 1: Low Antagonistic Potency of this compound-2BK in a Functional Assay
| Possible Cause | Troubleshooting/Optimization Strategy |
| Peptide Degradation | - Add a broad-spectrum protease inhibitor cocktail to the assay buffer.- Minimize the duration of the experiment where possible.- Consider N-terminal acetylation or C-terminal amidation of this compound-2BK to reduce susceptibility to exopeptidases. |
| Suboptimal Assay Conditions | - Optimize the concentration of the agonist (bradykinin) used. An EC80 concentration is often recommended for antagonist assays.- Ensure the pH and ionic strength of the assay buffer are optimal for receptor-ligand binding. |
| Incorrect Peptide Concentration | - Verify the concentration of your this compound-2BK stock solution using a reliable method such as amino acid analysis or a quantitative colorimetric assay (e.g., BCA assay). |
| Partial Agonism | - At high concentrations, some antagonists can exhibit partial agonist activity. Perform a dose-response experiment with this compound-2BK alone to check for any agonist effects. |
Problem 2: Difficulty in Synthesizing High-Purity this compound-2BK Analogs
| Possible Cause | Troubleshooting/Optimization Strategy |
| Incomplete Deprotection or Coupling | - During solid-phase peptide synthesis (SPPS), ensure complete removal of the Fmoc protecting group at each step.- For difficult couplings (e.g., involving sterically hindered amino acids), consider double coupling or using a more potent coupling reagent like HATU. |
| Peptide Aggregation on Resin | - Synthesize the peptide at a lower substitution level on the resin.- Use a more polar solvent system during synthesis to improve solvation of the growing peptide chain. |
| Side Reactions | - Optimize the cleavage cocktail and scavenger conditions to minimize side reactions with sensitive amino acid residues. |
| Purification Challenges | - Optimize the gradient and mobile phases for reverse-phase high-performance liquid chromatography (RP-HPLC) purification.- Consider alternative purification techniques if necessary. |
Quantitative Data
The following table summarizes available and comparative potency data for this compound-2BK and other relevant bradykinin receptor ligands.
| Compound | Assay Type | Species/Cell Line | Potency Metric | Value | Reference |
| This compound-2BK | Smooth Muscle Contraction (as an agonist) | Rat Bladder | EC50 | 2.83 µM | [4] |
| This compound-2BK | Inhibition of Bradykinin-induced Smooth Muscle Contraction | Rat Bladder | % Inhibition | >70% at 10⁻⁷ M this compound-2BK vs 10⁻⁶ M Bradykinin | [4] |
| Bradykinin | Smooth Muscle Contraction | Rat Bladder | EC50 | 2.38 x 10⁻⁷ M | [2] |
| Icatibant (HOE 140) | Inhibition of Bradykinin-induced IP3 response | hB2-CHO cells | pKB | 8.56 | [5] |
| FR173657 | Inhibition of Bradykinin-induced IP3 response | HUV | pKB | 7.80 | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound-2BK and its analogs to the bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Bradykinin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Non-specific binding control: High concentration of unlabeled bradykinin (e.g., 1 µM).
-
Test compounds: this compound-2BK and its analogs at various concentrations.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and [³H]-Bradykinin.
-
Non-specific Binding: Cell membranes, [³H]-Bradykinin, and 1 µM unlabeled bradykinin.
-
Competition: Cell membranes, [³H]-Bradykinin, and increasing concentrations of this compound-2BK or its analogs.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the ability of this compound-2BK to inhibit bradykinin-induced intracellular calcium release.
Materials:
-
A cell line expressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Bradykinin.
-
This compound-2BK and its analogs.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound-2BK or its analogs to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Using the instrument's injector, add a fixed concentration of bradykinin (e.g., EC80) to stimulate the B2 receptor.
-
Immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes.
-
-
Data Analysis:
-
Determine the inhibitory effect of the antagonist on the bradykinin-induced calcium response (e.g., peak fluorescence or area under the curve).
-
Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of synthetic Senegalin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Senegalin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my purified this compound consistently low?
Low recovery of the target peptide can stem from several factors throughout the synthesis and purification process. Key areas to investigate include:
-
Inefficient Cleavage: Incomplete cleavage from the solid-phase resin will leave a significant portion of the synthesized peptide behind.
-
Precipitation during Purification: this compound's hydrophobic nature may cause it to precipitate in the purification buffers, especially at high concentrations.[1]
-
Suboptimal HPLC Conditions: The choice of column, mobile phase, and gradient profile can significantly impact the separation and recovery of the peptide.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware and chromatography system components, leading to loss of material.
Recommended Solutions:
-
Optimize Cleavage: Ensure the cleavage cocktail composition and reaction time are appropriate for the resin and peptide sequence. A common cleavage cocktail is TFA/ddH₂O/TIS/EDT (94/2/2/2, v/v).[2]
-
Improve Solubility: For hydrophobic peptides like this compound, consider dissolving the crude peptide in a small amount of organic solvent (e.g., DMSO) before diluting with the aqueous mobile phase.[3] Adjusting the pH of the mobile phase can also improve solubility.[3]
-
Methodical HPLC Optimization: Systematically screen different reversed-phase columns (e.g., C8, C18) and optimize the gradient elution to ensure the peptide is not eluting too early or too late, which can cause peak broadening and poor recovery.
-
System Passivation: To minimize adsorptive losses, it is advisable to passivate the HPLC system and collection tubes with a solution of a similar peptide or a protein like bovine serum albumin (BSA) before the actual purification run.
Q2: My final product shows multiple peaks on the analytical HPLC. What are these impurities?
The presence of multiple peaks indicates impurities in the purified sample. These are typically byproducts of the solid-phase peptide synthesis (SPPS) process.
Common Impurities in Synthetic Peptides:
| Impurity Type | Description | Cause |
| Truncated Sequences | Peptides that are shorter than the target sequence. | Incomplete amino acid coupling during synthesis.[4] |
| Deletion Sequences | Peptides missing one or more amino acids from the middle of the sequence. | Inefficient Fmoc-deprotection.[5] |
| Incomplete Deprotection | Residual protecting groups on amino acid side chains. | Incomplete removal of protecting groups during the final cleavage step.[4][5] |
| Diastereomers | Peptides with one or more amino acids in the incorrect chiral form (D- instead of L-). | Racemization during amino acid activation and coupling.[5][6] |
| Oxidized Peptides | Particularly common for peptides containing Methionine or Cysteine residues. | Exposure to oxidizing conditions during synthesis or purification.[5] |
Recommended Solutions:
-
Optimize Synthesis Chemistry: Ensure efficient coupling and deprotection steps during SPPS. Using a molar excess of amino acids can help drive the coupling reaction to completion.[6]
-
High-Resolution Purification: Employ a high-resolution preparative HPLC method with a shallow gradient to effectively separate the target peptide from closely eluting impurities.
-
Characterize Impurities: Use mass spectrometry (MS) to identify the molecular weights of the impurity peaks. This will help in pinpointing the source of the problem in the synthesis process.[7]
Q3: The peak shape of my this compound peptide is poor (broadening or tailing). How can I improve it?
Poor peak shape in HPLC is often due to secondary interactions between the peptide and the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.[8]
-
Solution: Use a column with end-capping or a specifically designed "peptide" column. The AdvanceBio Peptide Plus column, for instance, has a charged surface modification to reduce these interactions.[8]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the amount of peptide loaded onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying synthetic this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[2][8] This technique separates the peptide from impurities based on its hydrophobicity.
Q2: What type of HPLC column is best suited for this compound purification?
A C18 reversed-phase column is a good starting point for the purification of most peptides, including those with a hydrophobic character like this compound. For more challenging separations, a C8 column or a wider pore size (e.g., 300 Å) column might be beneficial.
Q3: How can I remove Trifluoroacetic acid (TFA) from my final purified peptide?
Residual TFA from the HPLC mobile phase can be problematic for some biological assays.[9][10] Methods for TFA removal include:
-
Lyophilization with an HCl solution: Dissolve the purified peptide in a dilute HCl solution and lyophilize. Repeat this process several times.
-
Ion-exchange chromatography: This method can be used to exchange the TFA counter-ion for another, such as acetate (B1210297) or chloride.[10]
-
Precipitation: For some peptides, precipitation in a suitable organic solvent can help remove TFA.
Q4: How do I assess the purity of my final this compound product?
The purity of the final peptide should be assessed using analytical RP-HPLC coupled with UV detection and mass spectrometry (MS).[7][8]
-
Analytical HPLC: A high-resolution analytical column with a standard gradient is used to separate the main peptide peak from any remaining impurities. Purity is typically reported as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry: MS is used to confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass of this compound.[7]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of Synthetic this compound
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of a strong organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC Conditions (Starting Point):
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 60 minutes) is a good starting point for method development.[8]
-
Flow Rate: Adjust according to the column diameter.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions across the main peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. This compound peptide [novoprolabs.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Senegalin Derivatives
Disclaimer: "Senegalin" and its derivatives are understood to be fictional entities for the purpose of this technical guide. The data, protocols, and pathways described herein are illustrative and designed to provide a framework for researchers working with novel therapeutic compounds.
This technical support center provides essential guidance and troubleshooting for researchers and drug development professionals working with this compound derivatives in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound derivatives?
A1: this compound derivatives are hypothesized to be potent and selective inhibitors of the fictitious Serine/Threonine Kinase 1 (STK1), a key downstream effector in the RAS-MAPK signaling pathway. Dysregulation of this pathway is implicated in various oncogenic processes. By inhibiting STK1, this compound derivatives aim to suppress tumor cell proliferation and survival.
Q2: I have potent in vitro IC50 values for my this compound derivative. Where do I start with in vivo dose selection?
A2: A successful in vivo study begins with a thorough review of existing data and a systematic dose-finding approach.[1]
-
In Vitro Data: Use your in vitro data, such as IC50 values, as an initial guide.[2]
-
Literature Review: Search for studies on compounds with similar mechanisms or structures to inform potential starting doses.
-
Dose-Ranging Pilot Study: It is highly recommended to conduct a dose-ranging pilot study to determine the optimal dose for your specific animal model and disease state.[1][3] This will help establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1]
Q3: My this compound derivative shows poor oral bioavailability. What are the potential causes and how can I address this?
A3: Poor oral exposure is a common challenge in drug development and can be attributed to several factors.[4][5]
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can restrict dissolution and absorption.[6] Formulation strategies such as creating amorphous solid dispersions or using lipid-based formulations can enhance bioavailability.[4]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[5]
-
Poor Membrane Permeability: The physicochemical properties of the derivative may hinder its ability to pass through the intestinal epithelium.[5]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[5]
A systematic approach involving the assessment of physicochemical properties and in vitro metabolic stability assays is recommended to identify the root cause.[4]
Q4: I am observing unexpected toxicity at my starting dose. What should I do?
A4: If you observe signs of toxicity (e.g., significant body weight loss, changes in behavior, ruffled fur), it is crucial to halt the study for that dose group and investigate the cause.[7]
-
Vehicle Toxicity: Ensure the vehicle used for formulation is not causing the toxicity by including a vehicle-only control group in your studies.[7]
-
Maximum Tolerated Dose (MTD) Study: It is essential to determine the MTD before initiating efficacy studies.[7] The MTD is the highest dose that can be administered without unacceptable toxicity.[1]
-
Off-Target Effects: Consider the possibility of off-target pharmacology. In vitro kinase profiling can help identify potential off-target interactions.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound derivatives.
| Issue | Possible Causes | Troubleshooting Steps |
| Lack of In Vivo Efficacy Despite Potent In Vitro Activity | 1. Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations at the tumor site. 2. Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the tumor tissue.[2] 3. Animal Model Insensitivity: The chosen tumor model may not be driven by the STK1 pathway. | 1. Dose Escalation Study: Perform a dose-escalation study to evaluate higher doses, up to the MTD. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Study: Conduct a PK/PD study to correlate drug exposure with target inhibition in the tumor. 3. Model Validation: Confirm the expression and activity of STK1 in your chosen xenograft model via Western blot or IHC. |
| High Variability in Tumor Growth Inhibition | 1. Inconsistent Formulation: Improperly prepared dosing solution can lead to variable drug exposure.[8] 2. Animal-to-Animal Variability: Differences in metabolism or tumor engraftment can affect outcomes.[8] 3. Inconsistent Experimental Procedures: Variability in tumor implantation, dosing, or measurement techniques can introduce errors.[8] | 1. Standardize Formulation Protocol: Follow a strict, documented procedure for preparing the dosing solution. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 3. Standardize Procedures: Ensure all experimental steps are performed consistently. Randomize animals to treatment groups.[7] |
| Unexpected Animal Toxicity | 1. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 2. Dose Above MTD: The administered dose exceeds the maximum tolerated dose. 3. Off-Target Effects: The compound may be interacting with other kinases or cellular targets. | 1. Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a cohort of animals to assess its tolerability.[7] 2. Perform an MTD Study: Systematically determine the highest non-toxic dose. 3. In Vitro Kinase Profiling: Screen the compound against a panel of kinases to assess its selectivity. |
Data Presentation
Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound Derivatives in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| This compound-001 | 10 | 450 ± 85 | 2 | 2100 ± 350 | 25 |
| This compound-002 | 10 | 150 ± 40 | 4 | 950 ± 210 | 11 |
| This compound-003 | 10 | 800 ± 120 | 1 | 4500 ± 600 | 55 |
Table 2: Efficacy of this compound Derivatives in a HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 0 | +5.2 |
| This compound-001 | 25 | 45 | +1.5 |
| This compound-003 | 25 | 85 | -2.0 |
| Positive Control | 10 | 95 | -8.5 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use naive, healthy mice of the same strain and sex as intended for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.[7]
-
Formulation: Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the compound is fully suspended before administration.
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage) daily for 7-14 days.
-
Monitoring: Record body weight and detailed clinical observations daily. Note any signs of toxicity such as changes in appearance, posture, behavior, or activity levels.[7]
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the desired cancer cell line (e.g., HT-29) under standard conditions.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Treatment: Begin dosing with the this compound derivative at doses at or below the MTD, the vehicle control, and a positive control.
-
Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration.
-
Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are common causes of clinical attrition related to PK? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of Senegalin and Senegalin-2 antimicrobial efficacy
A Comparative Analysis of the Antimicrobial Efficacy of Senegalin and this compound-2
This guide provides a detailed comparison of the antimicrobial properties of this compound and this compound-2, two peptides derived from the skin secretions of the frog Kassina senegalensis. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as novel antimicrobial agents.
Overview of Antimicrobial Activity
This compound-2 has demonstrated significantly more potent antibacterial activity against Gram-positive bacteria compared to its predecessor, this compound. Research highlights that this compound-2 is particularly effective against Staphylococcus aureus (S. aureus) and Methicillin-resistant Staphylococcus aureus (MRSA). In contrast, this compound exhibits weaker activity against these strains. Notably, this compound-2 was found to be ineffective against the Gram-negative bacterium Escherichia coli (E. coli).
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and this compound-2 has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The available data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. This compound-2
| Microorganism | This compound MIC (µM) | This compound-2 MIC (µM) |
| Staphylococcus aureus | 50[1][2] | 2[1][2] |
| MRSA | Not Reported | 2[1][3] |
| Escherichia coli | Not Reported | Ineffective[1][3] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound-2
| Microorganism | This compound-2 MBC (µM) |
| S. aureus | ≤4[1] |
| MRSA | ≤4[1] |
No MBC data was available for this compound in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison of this compound and this compound-2 antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of the peptides were determined to evaluate their antimicrobial capabilities against various bacterial strains, including Staphylococcus aureus NCTC 10788, Escherichia coli ATCC 8739, and MRSA NCTC 12493[1].
Protocol:
-
Microorganisms were initially cultured in Mueller Hinton Broth (MHB) for 18 hours[1].
-
The microbial solutions in the logarithmic growth phase were then mixed with varying concentrations of the peptides[1].
-
These mixtures were incubated overnight[1].
-
The MIC was identified as the lowest peptide concentration that inhibited visible bacterial growth[1].
-
To determine the MBC, the mixtures showing no growth were plated on Mueller-Hinton Agar (MHA) dishes[1].
-
The MBC was recorded as the lowest peptide concentration that resulted in no colony growth on the MHA plates[1].
Hemolytic Activity and Cytotoxicity
A crucial aspect of developing antimicrobial peptides is their selectivity for microbial cells over host cells.
-
This compound-2: Showed a marked increase in hemolysis at a concentration of 32 µM, with a half-maximal hemolytic concentration (HC50) of 23.19 µM[1].
-
This compound: No specific data on the hemolytic activity of this compound was provided in the comparative studies.
In cytotoxicity assays using the HMEC-1 cell line, this compound-2 exhibited no cytotoxic effects[1][4].
Conclusion
The available data strongly indicates that this compound-2 is a more potent antimicrobial agent than this compound, particularly against Gram-positive bacteria like S. aureus and MRSA. Its lower MIC value suggests a significantly enhanced efficacy. However, its lack of activity against E. coli indicates a narrower spectrum of activity. The provided experimental protocols offer a basis for the replication and further investigation of these findings. Future research should aim to generate more comprehensive comparative data, including the hemolytic activity of this compound and the efficacy of both peptides against a broader range of microbial pathogens.
References
- 1. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Senegalin-2 Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of the novel peptide Senegalin-2 against Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against standard-of-care antibiotics. The data presented is compiled from recent preclinical studies to offer an objective overview for researchers in microbiology and drug development.
Data Presentation: Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Efficacy of this compound-2 Against MRSA
The following data is derived from studies on this compound-2, a novel hexadecapeptide isolated from the skin secretions of the Kassina senegalensis frog.
| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
| This compound-2 | S. aureus (NCTC 10788) | 2 | <4 |
| This compound-2 | MRSA (ATCC 43300) | 2 | <4 |
Table 2: Comparative Efficacy of Standard Antibiotics Against MRSA
The MIC values for standard antibiotics can vary between MRSA isolates. The data below represents typical MIC ranges reported in the literature.[1][2][3] Vancomycin (B549263) and Linezolid are common last-resort treatments for serious MRSA infections.[4]
| Antibiotic | Bacterial Strain | Typical MIC Range (µg/mL) | CLSI Susceptibility Breakpoint (µg/mL) |
| Vancomycin | MRSA | 0.5 - 2 | ≤2 |
| Linezolid | MRSA | 0.5 - 4 | ≤4 |
Note: Direct comparison of molar concentrations (μM) for a peptide with mass concentrations (µg/mL) for small-molecule antibiotics requires conversion based on molecular weight and should be interpreted with caution.
Experimental Protocols
The data presented above was obtained using standardized antimicrobial susceptibility testing methods, primarily the broth microdilution assay, as detailed below.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound-2) is prepared in an appropriate solvent. A series of two-fold serial dilutions are then made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[5][6]
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the target MRSA strain from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Inoculation and Incubation:
-
Add a standardized volume of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a positive control well (broth + bacteria, no agent) to ensure bacterial viability and a negative control well (broth only) to check for sterility.[5]
-
Incubate the plate at 35°C ± 2°C for 18-24 hours under ambient atmospheric conditions.
-
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation.[8]
Caption: Workflow for Broth Microdilution MIC Determination.
Mandatory Visualization: Mechanism of Action
Amphibian antimicrobial peptides (AMPs), including those in the this compound family, are typically cationic and amphipathic.[9][10] Their primary mechanism of action involves the electrostatic attraction to the negatively charged bacterial cell membrane, followed by disruption of the membrane's integrity.[10][11] This leads to pore formation, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed Mechanism of Action for this compound-2.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. ijmronline.org [ijmronline.org]
- 4. Linezolid versus vancomycin in vitro activity against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Antimicrobial Peptides: Amphibian Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications [mdpi.com]
A Head-to-Head Comparison of Senegalin Peptides and Bradykinin on Smooth Muscle Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the novel amphibian-derived peptide Senegalin-2, its synthetic derivative this compound-2BK, and the well-characterized inflammatory mediator bradykinin (B550075) on smooth muscle preparations. This analysis is supported by experimental data to inform research and drug development in areas targeting smooth muscle contractility and inflammation.
Executive Summary
This compound-2 and bradykinin exhibit opposing effects on smooth muscle tissues. Experimental data demonstrates that this compound-2 is a potent smooth muscle relaxant. In contrast, bradykinin is a well-established contractile agent. A synthetic derivative, this compound-2BK, which conjugates this compound-2 with bradykinin, surprisingly acts as a smooth muscle contractor and also functions as a bradykinin antagonist. This guide will delve into the quantitative data from ex vivo experiments, detail the experimental methodologies, and visualize the known signaling pathways.
Data Presentation: Quantitative Comparison of Peptide Effects
The following tables summarize the half-maximal effective concentrations (EC50) of this compound-2, this compound-2BK, and bradykinin on isolated rat smooth muscle preparations. Lower EC50 values indicate higher potency.
Table 1: Effect of this compound-2, this compound-2BK, and Bradykinin on Rat Bladder Smooth Muscle
| Compound | Effect | EC50 (M) |
| This compound-2 | Relaxation | 1.79 x 10-8 |
| This compound-2BK | Contraction | 2.83 x 10-6 |
| Bradykinin | Contraction | 2.38 x 10-7 |
Table 2: Effect of this compound-2, this compound-2BK, and Bradykinin on Rat Ileum Smooth Muscle
| Compound | Effect | EC50 (M) |
| This compound-2 | Relaxation | 1.35 x 10-7 |
| This compound-2BK | Contraction | 5.66 x 10-8 |
| Bradykinin | Contraction | Not explicitly stated in the provided results |
Signaling Pathways
Bradykinin-Induced Smooth Muscle Contraction
Bradykinin exerts its contractile effects primarily through the activation of B2 receptors, which are G-protein coupled receptors (GPCRs) constitutively expressed on smooth muscle cells.[1] Upon binding, the B2 receptor activates G proteins Gαq/11 and Gα12/13.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, resulting in smooth muscle contraction.[3][4] The Gα12/13 pathway activates the RhoA/Rho-kinase (ROCK) signaling pathway, which inhibits myosin light chain phosphatase (MLCP), further promoting a contractile state.[2]
Caption: Bradykinin Signaling Pathway in Smooth Muscle.
This compound-2 and this compound-2BK Signaling Pathways
The precise signaling pathways for this compound-2-induced relaxation and this compound-2BK-induced contraction are not yet fully elucidated.
-
This compound-2: As a smooth muscle relaxant, its mechanism may involve pathways that decrease intracellular calcium levels or sensitize the contractile apparatus to relaxation signals, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). However, specific experimental evidence is currently lacking.
-
This compound-2BK: This peptide's contractile effect is independent of the bradykinin receptor it antagonizes. The molecular targets and downstream signaling events for its agonistic activity remain to be identified. Its antagonistic effect on the bradykinin B2 receptor suggests a competitive binding mechanism, which has been explored through molecular docking studies.[1] Pre-treatment with this compound-2BK has been shown to significantly inhibit bradykinin-induced smooth muscle contraction.[1]
Experimental Protocols
The quantitative data presented in this guide were obtained using isolated organ bath experiments. This ex vivo technique allows for the characterization of tissue responses to pharmacological agents in a controlled environment.
Isolated Rat Bladder and Ileum Smooth Muscle Assay
1. Tissue Preparation:
-
Adult Wistar rats are euthanized according to ethical guidelines.
-
The bladder and a segment of the ileum are excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The smooth muscle tissues are carefully dissected into longitudinal strips of a standardized size (e.g., 2 mm x 8 mm).
2. Organ Bath Setup:
-
The muscle strips are mounted in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[5]
-
One end of the muscle strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The force transducer is connected to a data acquisition system to record changes in muscle tension.
3. Experimental Procedure:
-
The tissue strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), during which the Krebs-Henseleit solution is periodically changed.
-
Following equilibration, the viability and contractility of the tissue are confirmed by challenging it with a known contractile agent, such as a high concentration of potassium chloride (KCl).
-
For testing the effects of the peptides, cumulative concentration-response curves are generated by adding increasing concentrations of this compound-2, this compound-2BK, or bradykinin to the organ bath and recording the resulting change in muscle tension (relaxation or contraction).
-
To assess the antagonistic properties of this compound-2BK, tissue preparations are pre-incubated with a fixed concentration of this compound-2BK before generating a concentration-response curve for bradykinin.[1]
4. Krebs-Henseleit Solution Composition: The composition of the Krebs-Henseleit solution is crucial for maintaining the physiological viability of the isolated tissue. A typical composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.[2]
Caption: Isolated Organ Bath Experimental Workflow.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Senegalin-2: A Comparative Analysis of its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Senegalin-2's antimicrobial activity against Gram-positive bacteria, presenting supporting experimental data and methodologies. This compound-2, a novel hexadecapeptide isolated from the skin secretions of the African running frog, Kassina senegalensis, has demonstrated significant potential as an antibacterial agent. This document serves as a resource for evaluating its efficacy relative to other peptides.
Data Summary
The antimicrobial efficacy of this compound-2 has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Its selectivity for bacterial cells over mammalian cells is indicated by its hemolytic activity and the calculated Selectivity Index (SI). The following tables summarize the available quantitative data, comparing this compound-2 with its synthetic derivative, this compound-2BK, and a related peptide, this compound.
Table 1: Antimicrobial Activity of this compound Peptides Against Gram-Positive Bacteria [1]
| Peptide | Bacterial Strain | MIC (μM) | MBC (μM) |
| This compound-2 | Staphylococcus aureus | 2 | ≤ 4 |
| Methicillin-resistant S. aureus (MRSA) | 2 | ≤ 4 | |
| This compound-2BK | Staphylococcus aureus | 2 | ≤ 4 |
| Methicillin-resistant S. aureus (MRSA) | 2 | ≤ 4 | |
| This compound | Staphylococcus aureus | 50 | Not Reported |
Table 2: Hemolytic Activity and Selectivity Index of this compound Peptides [1]
| Peptide | HC50 (μM)1 | Selectivity Index (SI)2 vs. S. aureus |
| This compound-2 | > 200 | > 100 |
| This compound-2BK | > 200 | > 100 |
1 HC50 is the peptide concentration causing 50% hemolysis of red blood cells. 2 Selectivity Index is calculated as HC50 / MIC. A higher SI indicates greater selectivity for bacterial cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound-2's activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a microorganism and the lowest concentration required to kill 99.9% of the initial bacterial inoculum, respectively.
Materials:
-
Test peptides (this compound-2, this compound-2BK, this compound)
-
Bacterial strains (S. aureus, MRSA)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Mueller-Hinton Agar (B569324) (MHA) plates
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 1 x 108 Colony Forming Units (CFU)/mL. Dilute the suspension to a final concentration of 1 x 105 CFU/mL in MHB.
-
Peptide Dilution: Prepare a series of twofold dilutions of the test peptides in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto MHA plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest peptide concentration that results in no colony formation on the agar plate.
Hemolysis Assay
This assay is performed to assess the cytotoxicity of the antimicrobial peptide against mammalian cells by measuring the lysis of red blood cells.
Materials:
-
Test peptides
-
Freshly drawn human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Sterile V-bottom 96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes and resuspend in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the test peptides in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions to achieve a final RBC concentration of 2%. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating the antimicrobial activity of this compound-2.
References
Cross-validation of Senegalin bioactivity in different research models
A Comparative Guide for Researchers
The peptide Senegalin, and its analogue this compound-2, isolated from the skin secretion of the African running frog (Kassina senegalensis), have demonstrated a compelling range of biological activities. This guide provides a comparative analysis of their bioactivity across different in vitro models, supported by experimental data and detailed methodologies to assist researchers in the fields of pharmacology and drug development.
Antimicrobial Activity
This compound and its related peptide, this compound-2, exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. The following table summarizes their minimum inhibitory concentrations (MIC) against various microorganisms.
Table 1: Comparative Antimicrobial Activity of this compound and this compound-2
| Peptide | Microorganism | MIC (μM) | Reference |
| This compound | Staphylococcus aureus | 50 | [1] |
| This compound | Candida albicans | 150 | [1] |
| This compound-2 | Staphylococcus aureus | 2 | [2][3][4] |
| This compound-2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [2][3][4] |
| This compound-2 | Escherichia coli | Ineffective | [2] |
| This compound-2BK (derivative) | Escherichia coli | 128 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test microorganism is used to inoculate a sterile nutrient broth. The culture is incubated until it reaches the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 colony-forming units (CFU)/mL).
-
Peptide Preparation: this compound or this compound-2 is serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Diagram 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Myotropic Activity on Smooth Muscle
This compound and this compound-2 exhibit contrasting effects on smooth muscle tissues, indicating their potential for modulating muscle contraction and relaxation.
Table 2: Comparative Myotropic Activity of this compound and this compound-2
| Peptide | Tissue Model | Effect | EC50 | Reference |
| This compound | Rat Urinary Bladder | Contraction | 2.9 nM | [1] |
| This compound | Rat Tail Artery | Relaxation | 37.7 nM | [1] |
| This compound-2 | Rat Bladder Smooth Muscle | Relaxation | 17.94 nM | [2][3][4] |
| This compound-2 | Rat Ileum Smooth Muscle | Relaxation | 135 nM | [2][3][4] |
| This compound-2BK (derivative) | Rat Bladder Smooth Muscle | Contraction | 2.83 µM | [2][3][4] |
| This compound-2BK (derivative) | Rat Ileum Smooth Muscle | Contraction | 56.64 nM | [2][3][4] |
Experimental Protocol: Isolated Smooth Muscle Assay
The myotropic activity is assessed using isolated smooth muscle preparations in an organ bath system.
-
Tissue Preparation: Male Wistar rats are euthanized, and the urinary bladder or tail artery is carefully dissected and placed in Krebs-Ringer bicarbonate solution. The tissue is cut into strips or rings.
-
Organ Bath Setup: The tissue preparation is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Peptide Administration: Cumulative concentrations of this compound or this compound-2 are added to the organ bath, and the resulting contractile or relaxant responses are recorded.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of the peptide that produces 50% of the maximal response) is calculated.
Diagram 2: Experimental Workflow for Isolated Smooth Muscle Assay
Caption: Workflow for the isolated smooth muscle organ bath experiment.
Signaling Pathway Interactions
The myotropic effects of this compound-2 and its derivative, this compound-2BK, are linked to specific signaling pathways. This compound-2 is suggested to induce relaxation by modulating potassium channels.[2] In contrast, this compound-2BK acts as a bradykinin (B550075) antagonist.[2] Bradykinin is a peptide that causes vasodilation and smooth muscle contraction by binding to its receptors.
Diagram 3: Proposed Signaling Interaction of this compound-2 and this compound-2BK
Caption: Proposed mechanisms of action for this compound-2 and this compound-2BK.
References
A Comparative Analysis of the Myotropic Effects of Senegalin-2, a Novel Peptide, Against Established Smooth Muscle Relaxants
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents targeting smooth muscle disorders, a comprehensive comparison of the myotropic effects of Senegalin-2, a recently discovered peptide from the amphibian Kassina senegalensis, against the well-established smooth muscle relaxants papaverine (B1678415) and atropine (B194438) has been conducted. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, supported by experimental data, to benchmark the potential of this novel peptide.
This compound-2 has demonstrated significant relaxant effects on rat bladder and ileum smooth muscle, suggesting its potential as a therapeutic candidate for conditions such as overactive bladder.[1][2] This comparison aims to contextualize its efficacy and mechanism of action relative to classic smooth muscle relaxants with distinct pharmacological profiles.
Quantitative Comparison of Myotropic Effects
The relaxant properties of this compound-2, papaverine, and atropine on smooth muscle have been quantified to provide a clear benchmark of their potency. The following table summarizes the key efficacy data obtained from in vitro studies on rat smooth muscle tissues.
| Compound | Tissue | Parameter | Value | Mechanism of Action |
| This compound-2 | Rat Bladder | EC50 | 17.94 nM | Potassium Channel Activation |
| Rat Ileum | EC50 | 135 nM | Potassium Channel Activation | |
| Papaverine | Guinea-Pig Ileum | IC50 (Nerve-mediated contraction) | 3.53 µM | Phosphodiesterase Inhibition & Calcium Channel Blockade |
| Rat Ileum | Effective Concentration (KCl-induced contraction) | 50-150 µM | Phosphodiesterase Inhibition & Calcium Channel Blockade | |
| Atropine | Rat Ileum | EC50 (of Carbachol (B1668302), antagonized by Atropine) | 2.44 µM | Muscarinic Acetylcholine Receptor Antagonism |
Note: The provided values are derived from different experimental setups and are intended for comparative purposes. Direct head-to-head studies may yield different results.
Detailed Experimental Protocols
The evaluation of the myotropic effects of these compounds relies on standardized isolated tissue bath experiments. The following protocol outlines the general methodology used in these studies.
1. Tissue Preparation:
-
Male Wistar rats (200-250g) are euthanized by cervical dislocation.
-
The abdominal cavity is opened, and segments of the ileum or the whole bladder are excised and placed in cold, oxygenated Tyrode's physiological salt solution (PSS).
-
The ileum is cleaned of mesenteric tissue and cut into segments of approximately 2 cm. The bladder is cut into longitudinal strips.
2. Mounting in Organ Bath:
-
The tissue preparations are mounted in a 10-20 mL organ bath containing PSS, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
An initial tension of 1 gram is applied to the tissue, which is then allowed to equilibrate for 60 minutes. During this period, the PSS is changed every 15 minutes.
3. Induction of Contraction:
-
Following equilibration, the tissue is pre-contracted with a contractile agent such as carbachol (a muscarinic agonist) or high potassium chloride (KCl) to induce a stable, sustained contraction.
4. Application of Relaxants:
-
Once a stable contraction plateau is achieved, cumulative concentrations of the test compound (this compound-2, papaverine, or atropine) are added to the organ bath at regular intervals.
-
The resulting relaxation is recorded as a percentage decrease from the pre-contracted tension.
5. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated using non-linear regression analysis.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct mechanisms of action, the following diagrams, generated using the DOT language, illustrate the signaling pathways for each class of smooth muscle relaxant and the general experimental workflow.
Caption: Signaling pathway of this compound-2 leading to smooth muscle relaxation.
Caption: Dual mechanism of action of Papaverine in smooth muscle relaxation.
Caption: Atropine's antagonistic action at the muscarinic receptor to prevent contraction.
References
Senegalin-2BK and Other Bradykinin Antagonists: A Comparative Analysis for the Research Professional
A detailed examination of the novel peptide Senegalin-2BK in the context of established bradykinin (B550075) B2 receptor antagonists, Icatibant and Anatibant. This guide provides a comparative overview of their mechanisms, potency, and the experimental frameworks for their evaluation.
Introduction to Bradykinin Receptor Antagonism
Bradykinin, a potent inflammatory mediator, exerts its diverse physiological and pathological effects primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1] Activation of the B2R is implicated in a variety of processes including inflammation, vasodilation, pain, and increased vascular permeability. Consequently, the development of B2R antagonists has been a key focus for therapeutic intervention in conditions characterized by excessive bradykinin activity, such as hereditary angioedema (HAE).[2] Over the years, the field has seen the evolution of several generations of bradykinin antagonists, from early peptide-based molecules to more recent non-peptide antagonists with improved pharmacokinetic profiles.[3][4] This guide provides a comparative analysis of a novel synthetic peptide antagonist, this compound-2BK, with two well-characterized B2R antagonists: the peptide-based Icatibant and the non-peptide Anatibant.
Comparative Overview of Bradykinin B2 Receptor Antagonists
This section details the available data on this compound-2BK, Icatibant, and Anatibant, focusing on their structure, mechanism of action, and potency.
This compound-2BK: A Novel Peptide Antagonist
This compound-2BK is a synthetically derived peptide created by conjugating this compound-2, a peptide isolated from the skin secretions of the Kassina senegalensis frog, with bradykinin.[5][6][7] This modification was designed to confer bradykinin antagonist properties to the parent peptide.[5]
Mechanism of Action: this compound-2BK is proposed to act as a competitive antagonist at the bradykinin B2 receptor.[5] Molecular docking studies have been conducted to model its interaction with the B2R, supporting this proposed mechanism.[5]
Potency: Direct quantitative measures of binding affinity such as IC50 or Ki values for this compound-2BK are not yet publicly available. However, its efficacy has been demonstrated in an in vitro functional assay using rat bladder smooth muscle. In this model, a concentration of 10⁻⁷ M this compound-2BK was shown to inhibit over 70% of the contraction induced by 10⁻⁶ M bradykinin.[6][7] The dose-response curve from this study indicates a significant rightward shift in the bradykinin concentration-response curve in the presence of this compound-2BK, which is characteristic of competitive antagonism.[5] The EC50 for bradykinin-induced contraction in this assay was determined to be 2.38 x 10⁻⁷ M.[5]
Icatibant: A Second-Generation Peptide Antagonist
Icatibant (also known as HOE 140) is a well-established second-generation synthetic decapeptide antagonist of the bradykinin B2 receptor.[3][4] It is an approved therapeutic for the treatment of acute attacks of hereditary angioedema.[2]
Mechanism of Action: Icatibant functions as a selective and competitive antagonist of the bradykinin B2 receptor.[4]
Potency: Icatibant exhibits high potency with a reported IC50 of 1.07 nM and a Ki of 0.798 nM in bradykinin B2 receptor binding assays.[5][7][8]
Anatibant: A Non-Peptide Antagonist
Anatibant is a non-peptide small molecule antagonist of the bradykinin B2 receptor.[1] Its non-peptide nature offers potential advantages in terms of oral bioavailability and pharmacokinetic properties compared to peptide-based antagonists.[3]
Mechanism of Action: Anatibant is a selective and competitive antagonist of the bradykinin B2 receptor.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the compared bradykinin B2 receptor antagonists.
| Antagonist | Type | Target Receptor | Potency |
| This compound-2BK | Synthetic Peptide | Bradykinin B2 | >70% inhibition of 10⁻⁶ M bradykinin-induced contraction at 10⁻⁷ M[6][7] |
| Icatibant | Synthetic Peptide | Bradykinin B2 | IC50: 1.07 nM[5][7][8], Ki: 0.798 nM[5][7][8] |
| Anatibant | Non-peptide | Bradykinin B2 | pKB values available[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of bradykinin receptor antagonists.
Bradykinin B2 Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound for the bradykinin B2 receptor.
Objective: To quantify the ability of a test compound (e.g., this compound-2BK, Icatibant, Anatibant) to displace a radiolabeled ligand from the bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor.
-
Radiolabeled bradykinin (e.g., [³H]-bradykinin).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled bradykinin and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This functional assay assesses the ability of a bradykinin antagonist to inhibit the contractile response induced by bradykinin in isolated smooth muscle tissue.
Objective: To determine the functional potency of an antagonist in blocking bradykinin-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., rat ileum, guinea pig ileum, or rat bladder).
-
Organ bath system with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Isotonic transducer and data acquisition system.
-
Bradykinin solutions of known concentrations.
-
Test antagonist (e.g., this compound-2BK) solutions of known concentrations.
Procedure:
-
Mount the isolated smooth muscle tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Construct a cumulative concentration-response curve for bradykinin to determine the EC50.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with a fixed concentration of the antagonist for a specified period.
-
In the continued presence of the antagonist, construct a second cumulative concentration-response curve for bradykinin.
-
Compare the concentration-response curves in the absence and presence of the antagonist to determine the degree of inhibition and the nature of the antagonism (e.g., competitive or non-competitive).
Visualizing Molecular Pathways and Experimental Design
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecule bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B2 Receptor Antagonists | 140 Publications | 3755 Citations | Top Authors | Related Topics [scispace.com]
- 5. This compound-2: A Novel Hexadecapeptide from Kassina senegalensis with Antibacterial and Muscle Relaxant Activities, and Its Derivative this compound-2BK as a Bradykinin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of Senegalin's Antimicrobial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of Senegalin, a peptide derived from the skin secretion of the African running frog, Kassina senegalensis. Due to the current absence of published in vivo studies on this compound, this document synthesizes available in vitro data and presents a proposed framework for its in vivo validation. This framework is benchmarked against established antimicrobial agents, providing a comparative context for its potential therapeutic efficacy.
Executive Summary
This compound and its analogue, this compound-2, have demonstrated promising in vitro activity against clinically relevant pathogens, notably Staphylococcus aureus. The primary mechanism of action for many antimicrobial peptides, including likely for this compound, involves the disruption of the bacterial cell membrane. To translate these in vitro findings into clinical potential, rigorous in vivo validation is essential. This guide outlines a proposed murine skin infection model to assess this compound's efficacy and provides comparative in vivo data from other well-characterized antimicrobial agents.
Data Presentation
In Vitro Antimicrobial Activity of this compound and Comparators
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its analogue, this compound-2, against various microorganisms. For comparison, the MICs of Pexiganan and Daptomycin, two well-studied antimicrobial agents active against S. aureus, are also included.
| Antimicrobial Agent | Microorganism | MIC (μM) | Reference |
| This compound | Staphylococcus aureus | 50 | [1] |
| Candida albicans | 150 | [1] | |
| This compound-2 | Staphylococcus aureus | 2 | |
| MRSA | 2 | ||
| Escherichia coli | >128 | ||
| Pexiganan | Staphylococcus aureus | 16-32 µg/mL | [2] |
| Daptomycin | Methicillin-Resistant S. aureus (MRSA) | 0.25-1 µg/mL |
Comparative In Vivo Efficacy of Antimicrobial Peptides against S. aureus
As direct in vivo data for this compound is unavailable, this table presents the efficacy of comparator antimicrobial peptides in murine infection models. This data serves as a benchmark for the anticipated performance of this compound in future in vivo studies.
| Antimicrobial Agent | Animal Model | Dose | Outcome | Reference |
| pYR (anuran peptide) | Murine wound infection | 3 mg/kg | Complete bacterial clearance | [3] |
| Daptomycin | Murine peritonitis | 50 mg/kg | >99.9% reduction in luminescence (bacterial load) by 5h | [4] |
| MPX (wasp venom peptide) | Murine scratch wound | 1xMIC | Reduced wound size and inflammation | |
| Neomycin sulfate (B86663) (control) | Murine wound infection | 10 mg/kg | Significant reduction in bacterial load | [3] |
Experimental Protocols
A proposed in vivo study to validate the antimicrobial properties of this compound would utilize a murine skin infection model. This model is relevant for assessing the efficacy of topical or systemically administered antimicrobials against localized infections.
Murine Skin Infection Model
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load of Staphylococcus aureus in a murine model of skin infection.
Animals: Female BALB/c mice, 6-8 weeks old.
Pathogen: Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate).
Methodology:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Anesthesia and Hair Removal: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane). Shave a small area on the dorsal side of each mouse.
-
Wounding: Create a superficial wound on the shaved area using a sterile biopsy punch (e.g., 4 mm).
-
Inoculation: Apply a suspension of S. aureus (approximately 10^7 CFU in 10 µL of PBS) directly onto the wound.
-
Treatment: After a set period (e.g., 2 hours post-infection), randomly assign mice to the following treatment groups (n=8-10 per group):
-
Vehicle control (e.g., sterile saline or a suitable topical base).
-
This compound (various concentrations, administered topically or systemically).
-
Positive control (e.g., Mupirocin ointment 2% for topical application, or systemic Daptomycin).
-
-
Monitoring: Observe the animals daily for clinical signs of infection (e.g., erythema, swelling, pus formation) and overall health.
-
Endpoint Analysis: At predetermined time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice from each group.
-
Excise the wound tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar (B569324) medium (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/gram of tissue).
-
-
Statistical Analysis: Analyze the differences in bacterial load between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Mandatory Visualization
Proposed Mechanism of Action: Membrane Disruption
The primary proposed mechanism of action for this compound, like many other antimicrobial peptides, is the disruption of the bacterial cell membrane. This can occur through various models, including the "barrel-stave" and "toroidal pore" models, leading to leakage of cellular contents and cell death.
Caption: Proposed mechanism of this compound via bacterial membrane disruption.
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps in the proposed murine skin infection model for evaluating the in vivo efficacy of this compound.
Caption: Workflow for the proposed in vivo validation of this compound.
References
- 1. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]
Comparative Analysis of Hemolytic Activity: Senegalin-2 vs. Senegalin-2BK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the hemolytic activity of Senegalin-2, a novel peptide isolated from the skin secretions of the Kassina senegalensis frog, and its synthetic analog, this compound-2BK. The development of novel therapeutic peptides requires a thorough evaluation of their toxicological profiles, with hemolytic activity being a critical parameter for compounds intended for systemic use. This document summarizes the available experimental data, outlines a detailed protocol for assessing hemolytic activity, and presents visual workflows to illustrate the experimental process and the likely mechanism of action.
Data Presentation: Quantitative Comparison of Hemolytic Activity
The hemolytic activities of this compound-2 and its analog, this compound-2BK, were quantified by determining their half-maximal hemolytic concentration (HC50). The HC50 value represents the concentration of the peptide required to lyse 50% of red blood cells. A higher HC50 value indicates lower hemolytic activity.
| Peptide | Half-Maximal Hemolytic Concentration (HC50) in µM | Reference |
| This compound-2 | 23.19 | [1] |
| This compound-2BK | 85.09 | [1] |
The data clearly indicates that this compound-2BK possesses significantly lower hemolytic activity compared to its parent peptide, this compound-2.[1][2] A marked increase in hemolysis, exceeding 50%, was observed for this compound-2 at a concentration of 32 µM, while this compound-2BK induced over 25% hemolysis at a concentration of 64 µM.[1] This reduction in hemolytic activity in the analog is a desirable characteristic for potential therapeutic applications.
Experimental Protocols: Hemolytic Activity Assay
The following is a detailed protocol for a standard hemolytic assay, representative of the methodology used to evaluate the hemolytic potential of antimicrobial peptides like this compound-2 and its analogs.
Objective: To determine the concentration-dependent hemolytic activity of this compound-2 and its analogs on erythrocytes.
Materials:
-
Peptides: this compound-2 and this compound-2BK, lyophilized
-
Erythrocytes: Freshly collected horse red blood cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
96-well microtiter plates (U-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
-
Centrifuge with a plate rotor
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge fresh horse blood to pellet the erythrocytes.
-
Wash the red blood cell pellet three times with sterile PBS (by resuspension and centrifugation) to remove plasma and the buffy coat.
-
Prepare a 2% (v/v) erythrocyte suspension in PBS.
-
-
Preparation of Peptide Solutions:
-
Prepare stock solutions of this compound-2 and this compound-2BK in PBS.
-
Perform serial dilutions of the peptide stock solutions in PBS to achieve a range of desired concentrations for testing.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the various peptide dilutions to triplicate wells.
-
For the positive control, add 100 µL of 1% Triton X-100 to three wells.
-
For the negative control, add 100 µL of PBS to three wells.
-
-
Incubation:
-
Add 100 µL of the 2% erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
-
Measurement of Hemolysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation of Percent Hemolysis:
-
The percentage of hemolysis is calculated using the following formula:
-
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Workflows and Mechanisms
To aid in the understanding of the experimental process and the likely mechanism of hemolytic action, the following diagrams are provided.
Caption: Workflow for the determination of hemolytic activity.
The hemolytic activity of many antimicrobial peptides is attributed to their ability to disrupt the cell membrane. While the precise mechanism for this compound-2 and its analogs has not been definitively elucidated, a common proposed mechanism is the formation of pores in the erythrocyte membrane, leading to cell lysis.
Caption: Proposed mechanism of peptide-induced hemolysis via pore formation.
Note on Signaling Pathways: Currently, there is a lack of specific research on the intracellular signaling pathways that may be triggered by this compound-2 or this compound-2BK leading to hemolysis. The primary mechanism of hemolysis by many antimicrobial peptides is understood to be a direct physical disruption of the cell membrane rather than the activation of specific signaling cascades within the erythrocyte. Research on other hemolytic agents has shown that downstream effects of hemolysis can involve the activation of inflammatory pathways, such as the NF-κB signaling pathway, due to the release of hemoglobin. However, this is a consequence of cell lysis rather than a direct cause initiated by the peptide itself. Further investigation is required to determine if this compound peptides engage any specific cellular signaling pathways in erythrocytes.
References
Safety Operating Guide
Navigating the Disposal of Acacia Senegal Extract in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While the term "Senegalin" does not correspond to a recognized chemical substance, it is likely a reference to Acacia senegal extract. This guide provides essential safety and logistical information for the proper handling and disposal of Acacia senegal extract, ensuring adherence to best practices in laboratory safety.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of Acacia senegal extract. This information is compiled from safety data sheets and general laboratory safety guidelines.
| Parameter | Information |
| Chemical Name | Acacia senegal, ext. |
| CAS Number | 97659-43-3 |
| Primary Hazards | Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[1] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, suitable protective clothing, and eye protection.[1] Ensure adequate ventilation.[1] |
| Handling Precautions | Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge.[1] |
| Accidental Release Measures | Collect and arrange disposal.[1] Keep in suitable, closed containers for disposal.[1] Remove all sources of ignition.[1] Use spark-proof tools.[1] |
| Disposal Considerations | Dispose of contents/container in accordance with local, regional, and federal regulations.[2] Adhered or collected material should be promptly disposed of.[1] |
Experimental Protocols for Safe Disposal
The disposal of Acacia senegal extract should be approached with a clear and documented plan, as is the best practice for all laboratory waste.[3] The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Properly identify and label all containers with Acacia senegal extract waste.
-
Segregate the waste at the point of generation to avoid mixing with other waste streams.
-
-
Containment:
-
Collect waste Acacia senegal extract in a suitable, closed, and properly labeled container.[1]
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure all personnel are wearing the appropriate PPE, including gloves, lab coats, and eye protection.
-
-
Collection and Transportation:
-
Transport the sealed waste containers to a designated central accumulation area within the facility.
-
If public roads are used for transport, ensure compliance with any applicable transportation regulations.
-
-
Disposal:
-
The final disposal method should be in accordance with local, regional, and national environmental regulations. In Senegal, the Environmental Code stipulates that waste should be disposed of or recycled in a rational and environmentally safe way.[4]
-
For specific guidance, consult your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal firm.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Acacia senegal extract waste in a laboratory setting.
Caption: Disposal decision workflow for Acacia Senegal extract waste.
References
Essential Safety and Logistical Information for Handling Acacia senegal Extract ("Senegalin")
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of Acacia senegal extract, a natural substance with notable biological activities. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While Acacia senegal extract is generally considered to have low toxicity, appropriate PPE is mandatory to prevent potential skin sensitization and inhalation of fine powders.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves. | Prevents direct skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Lab Coat | Standard laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Mask | A disposable N95 or FFP2 respirator is recommended when handling the powder form, especially when weighing or transferring. | Minimizes the inhalation of fine particles, which can cause respiratory irritation. |
Handling and Storage
Proper handling and storage are essential to maintain the quality and stability of the extract.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood when handling the powder.
-
Avoid generating dust.
-
Use dedicated spatulas and weighing boats.
-
After handling, wash hands thoroughly with soap and water.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and dark place to prevent degradation.
-
Store away from strong oxidizing agents.
-
Disposal Plan
Dispose of Acacia senegal extract and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Extract: Dispose of as non-hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Gloves, paper towels, and other disposable materials contaminated with the extract should be placed in a sealed bag and disposed of as solid waste.
-
Liquid Waste: Aqueous solutions of the extract can typically be disposed of down the drain with copious amounts of water, provided local regulations permit.
Experimental Protocols and Data
The following are detailed methodologies for key experiments involving Acacia senegal extract.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the ability of the extract to inhibit the growth of various microorganisms.
Protocol:
-
Prepare Inoculum: A standardized microbial stock suspension (e.g., 0.5 McFarland standard) is prepared. 1 mL of this suspension is mixed with 100 mL of molten sterile agar (B569324) (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]
-
Plate Preparation: Approximately 20 mL of the inoculated agar is poured into sterile Petri dishes and allowed to solidify.[1]
-
Well Creation: Four wells (10 mm in diameter) are cut into the agar using a sterile cork borer.[1]
-
Sample Application: Each well is filled with 0.1 mL of the Acacia senegal extract at various concentrations (e.g., 6.25, 12.5, 25, 50 mg/mL). A positive control (e.g., ciprofloxacin (B1669076) for bacteria, itraconazole (B105839) for fungi) and a negative control (the solvent used to dissolve the extract, e.g., DMSO) are also included.[1]
-
Incubation: The plates are kept at room temperature for 2 hours to allow the extract to diffuse into the agar. Subsequently, bacterial plates are incubated at 37°C for 18-24 hours, and fungal plates at 25°C for 24-48 hours.[1]
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Quantitative Data Example:
| Microorganism | Extract Concentration (mg/mL) | Zone of Inhibition (mm) |
| Escherichia coli | 50 | 23 |
| Staphylococcus aureus | 50 | 15 |
| Pseudomonas aeruginosa | 50 | 13 |
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
This assay determines the free radical scavenging capacity of the extract.
Protocol:
-
Prepare DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.4 mM).[2]
-
Prepare Extract Dilutions: A series of dilutions of the Acacia senegal extract are prepared in the same solvent (e.g., 10 to 500 µg/mL).
-
Reaction Mixture: Equal volumes of the DPPH solution and each extract dilution are mixed in a test tube. A control is prepared with the solvent and the DPPH solution.[2]
-
Incubation: The mixtures are incubated in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at 517 nm.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Quantitative Data Example:
| Extract Concentration (µg/mL) | DPPH Scavenging Activity (%) |
| 10 | 15.2 |
| 50 | 35.8 |
| 100 | 51.3 |
| 250 | 68.9 |
| 500 | 82.1 |
The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, can be determined from a plot of concentration versus percentage inhibition. For Acacia senegal aqueous extract, an IC50 value of 62.40 ± 0.21 µg/mL has been reported.[2]
Mechanism of Action and Signaling Pathway
Acacia senegal extract has been shown to exert its protective effects against cellular damage by modulating specific signaling pathways. One key pathway identified is the ROS/NF-κB signaling pathway .
dot
Caption: Modulation of the ROS/NF-κB pathway by Acacia senegal extract.
Under conditions of cellular stress, there is an increase in Reactive Oxygen Species (ROS), which activates the transcription factor NF-κB.[3][4] This activation leads to the expression of pro-inflammatory genes, resulting in cellular damage and systemic toxicity.[3][4] Acacia senegal extract can intervene in this process in two main ways: by directly scavenging ROS and by upregulating the body's own antioxidant defenses.[3] This dual action reduces the activation of NF-κB, thereby mitigating the inflammatory response and protecting against toxicity.[3][4]
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Acacia senegal gum attenuates systemic toxicity in CCl4-intoxicated rats via regulation of the ROS/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acacia senegal gum attenuates systemic toxicity in CCl4-intoxicated rats via regulation of the ROS/NF-κB signaling path… [ouci.dntb.gov.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
